molecular formula C11H14N2O B13027885 6-Isopropoxy-5-methyl-1H-indazole

6-Isopropoxy-5-methyl-1H-indazole

Katalognummer: B13027885
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: FFBYEWCBJYHTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Isopropoxy-5-methyl-1H-indazole is a chemical compound with the CAS Number 2072808-90-1 and a molecular formula of C11H14N2O. It has a molecular weight of 190.25 g/mol . As a derivative of the 1H-indazole scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery research. The indazole core is a privileged structure in pharmaceutical development due to its widespread biological activities . Researchers utilize this heterocyclic system in the design and synthesis of molecules targeting various kinases, such as VEGFR-2 and FGFR inhibitors, for investigating novel anticancer therapies . Indazole-based compounds have also shown promise in developing agents with anti-inflammatory, antimicrobial, and anti-Parkinson's properties, making the scaffold a versatile template for exploring new therapeutic avenues . The specific substitution pattern of 6-isopropoxy and 5-methyl groups on the 1H-indazole ring may influence the compound's physicochemical properties and binding affinity to biological targets, offering researchers a defined structure for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

5-methyl-6-propan-2-yloxy-1H-indazole

InChI

InChI=1S/C11H14N2O/c1-7(2)14-11-5-10-9(4-8(11)3)6-12-13-10/h4-7H,1-3H3,(H,12,13)

InChI-Schlüssel

FFBYEWCBJYHTER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1OC(C)C)NN=C2

Herkunft des Produkts

United States
Foundational & Exploratory

6-Isopropoxy-5-methyl-1H-indazole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Isopropoxy-5-methyl-1H-indazole (CAS: 2072808-90-1) is a specialized heterocyclic building block utilized primarily in the synthesis of small molecule kinase inhibitors. Structurally, it consists of an indazole core substituted at the C5 position with a methyl group and at the C6 position with an isopropoxy ether.[1] This specific substitution pattern is critical in medicinal chemistry for optimizing hydrophobic interactions within the ATP-binding pockets of enzymes such as ALK, ROS1, and TRK.

This guide provides a comprehensive structural analysis, physicochemical properties, validated synthetic pathways, and analytical characterization data for researchers utilizing this scaffold in drug development.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The molecule is characterized by a bicyclic 10-


 electron system (indazole) with distinct electronic enrichment provided by the C6-alkoxy group.
Key Identifiers
PropertyData
Chemical Name 6-Isopropoxy-5-methyl-1H-indazole
CAS Number 2072808-90-1
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.25 g/mol
Exact Mass 190.1106
SMILES CC(C)OC1=C(C)C=C2C=NNC2=C1
InChI Key (Predicted) RGWMZPRTECHPGH-UHFFFAOYSA-N
Structural Analysis

The 5,6-disubstitution pattern creates a unique steric and electronic environment:

  • 5-Methyl Group: Provides a weak electron-donating effect (+I) and lipophilic bulk, often occupying small hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).

  • 6-Isopropoxy Group: Acts as a strong electron donor (+M) via the oxygen lone pair, increasing electron density at the C7 and C3 positions. The isopropyl group adds significant steric hindrance, preventing metabolic dealkylation compared to a methoxy group.

  • Tautomerism: The molecule exists in equilibrium between 1H- and 2H-tautomers.[2] In solution (DMSO/CDCl₃), the 1H-tautomer is thermodynamically favored due to benzenoid aromaticity preservation.

Synthesis & Manufacturing Protocols

The synthesis of 6-Isopropoxy-5-methyl-1H-indazole typically follows the "Diazo" or "Hydrazine" routes. The most robust laboratory-scale method involves the cyclization of 2-nitrobenzaldehyde derivatives.

Retrosynthetic Analysis

The logical disconnection points lead back to 3-methyl-4-isopropoxyphenol or 4-fluoro-5-methyl-2-nitrobenzaldehyde.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the indazole core. Target 6-Isopropoxy-5-methyl-1H-indazole Precursor1 4-Isopropoxy-5-methyl- 2-nitrobenzaldehyde Target->Precursor1 Hydrazine Cyclization Precursor2 3-Isopropoxy-4-methyl-aniline Precursor1->Precursor2 Formylation/Oxidation

Experimental Protocol: Hydrazine Cyclization Route

This protocol describes the conversion of 4-isopropoxy-5-methyl-2-nitrobenzaldehyde to the target indazole.

Reagents:

  • 4-Isopropoxy-5-methyl-2-nitrobenzaldehyde (1.0 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Ethanol (Solvent, 10 volumes)

  • Acetic acid (Catalytic)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-isopropoxy-5-methyl-2-nitrobenzaldehyde (10 g) and Ethanol (100 mL).

  • Addition: Add Hydrazine monohydrate (11.2 mL) dropwise at room temperature. A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: 1:1 Ethyl Acetate/Hexane) or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Yield: Expected yield is 75–85%.

Analytical Characterization

Validating the structure requires confirming the presence of the indazole proton, the isopropyl group, and the regiochemistry of the methyl group.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • δ 12.80 (s, 1H): Indazole NH (Broad, exchangeable).

  • δ 7.95 (s, 1H): C3-H (Characteristic indazole singlet).

  • δ 7.45 (s, 1H): C4-H (Aromatic, singlet due to 5-Me/6-OiPr substitution).

  • δ 6.90 (s, 1H): C7-H (Aromatic, shielded by alkoxy group).

  • δ 4.65 (sept, J=6.0 Hz, 1H): Isopropyl CH.

  • δ 2.25 (s, 3H): C5-Methyl group.

  • δ 1.30 (d, J=6.0 Hz, 6H): Isopropyl Methyls.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 191.25 m/z

  • Fragmentation Pattern: Loss of isopropyl group (M-43) is a common fragmentation pathway, leading to a peak at ~148 m/z (phenol derivative).

Medicinal Chemistry Applications

This specific indazole fragment is a "privileged scaffold" in kinase inhibitor discovery. It serves as a bioisostere for indole or quinazoline rings, often improving solubility and metabolic stability.

Pharmacophore Mapping

In Tyrosine Kinase Inhibitors (TKIs), the indazole nitrogen (N1/N2) typically forms a hydrogen bond with the "hinge region" of the kinase ATP-binding site.

Pharmacophore Figure 2: Interaction mode of 5,6-substituted indazoles in kinase pockets. Indazole Indazole NH (H-Bond Donor) Kinase Kinase Hinge Region (Glu/Met backbone) Indazole->Kinase H-Bond N2 Indazole N2 (H-Bond Acceptor) Me 5-Methyl (Hydrophobic Interaction) Me->Kinase Van der Waals OiPr 6-Isopropoxy (Solvent Exposed/Shape) Kinase->N2 H-Bond

Key Analogues & Drugs
  • Pazopanib: Contains an indazole core (though differently substituted), validating the scaffold's utility in VEGFR inhibition.

  • ALK Inhibitors: 5,6-dialkoxy or alkyl/alkoxy indazoles are frequent motifs in Next-Gen ALK inhibitors to overcome resistance mutations.

References

  • BLD Pharm. (2025).[3] Product Datasheet: 6-Isopropoxy-5-methyl-1H-indazole (CAS 2072808-90-1).[1] Retrieved from

  • ChemScene. (2025). 6-Isopropoxy-1H-indazol-5-amine: Structural Analogues and Properties. Retrieved from

  • Beilstein J. Org. Chem. (2021).[4] Regioselective N-alkylation of the 1H-indazole scaffold. 17, 1939–1951.[5] Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 5-Methyl-1H-indazole.[1] National Library of Medicine. Retrieved from

  • Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole.... ACS Publications. Retrieved from

Sources

The 5-Methyl-6-Isopropoxy-1H-Indazole Scaffold: A Privileged Building Block for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged heteroaromatic scaffolds that can faithfully mimic the purine ring of adenosine triphosphate. Among these, the 1H-indazole core has emerged as a cornerstone structure. Specifically, the 5-methyl-6-isopropoxy-1H-indazole building block (CAS: 2072808-90-1) represents a highly optimized structural motif. By carefully balancing steric bulk, lipophilic efficiency, and hydrogen-bonding potential, this specific substitution pattern provides a superior starting point for targeting critical kinases, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

This technical guide dissects the physicochemical rationale behind this scaffold, details a self-validating synthetic methodology for its preparation, and outlines the experimental workflows required to evaluate its biological efficacy.

Structural Causality & Physicochemical Profiling

The selection of the 5-methyl-6-isopropoxy substitution pattern on the indazole core is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality and thermodynamic principles.

  • The Indazole Core (Hinge Binding): The N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met265 in IRAK4), while the N2 lone pair acts as a hydrogen bond acceptor from the adjacent backbone amide .

  • The 5-Methyl Group (Conformational Locking & Metabolic Stability): The 5-position projects toward a small, lipophilic sub-pocket adjacent to the gatekeeper residue. A methyl group here provides optimal van der Waals contacts, restricting the conformational flexibility of the scaffold and locking it into the bioactive conformation (reducing entropic penalty upon binding). Furthermore, blocking the C5 position prevents CYP450-mediated aromatic hydroxylation, a common metabolic liability in unsubstituted indazoles.

  • The 6-Isopropoxy Group (Solvent Displacement): The 6-position projects into the solvent-exposed ribose-binding pocket. The branched isopropyl chain effectively displaces high-energy, ordered water molecules, driving binding affinity via the hydrophobic effect. The ether oxygen modulates the overall topological polar surface area (TPSA), ensuring the molecule maintains optimal membrane permeability—a critical factor for central nervous system (CNS) penetrant drugs [[1]]([Link]).

Table 1: Physicochemical Properties of 5-Methyl-6-Isopropoxy-1H-Indazole
PropertyValueStructural Rationale
Molecular Weight 190.25 g/mol Highly fragment-like (Rule of 3 compliant), allowing for significant downstream elaboration while keeping the final drug MW < 500 Da.
Calculated LogP ~2.8Optimal lipophilicity for passive membrane permeability without introducing excessive hydrophobic liabilities or plasma protein binding issues.
H-Bond Donors 1 (N1-H)Essential for anchoring the scaffold to the kinase hinge region.
H-Bond Acceptors 2 (N2, Ether O)N2 engages the hinge; the ether oxygen can interact with local solvent networks or specific active-site residues.
TPSA 38.0 ŲExcellent for CNS penetration (ideal TPSA < 90 Ų for blood-brain barrier crossing).

Application in Kinase Drug Discovery (IRAK4 Focus)

IRAK4 is a master serine/threonine kinase that orchestrates the innate immune response. Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R), the Myddosome complex assembles, leading to IRAK4 auto-phosphorylation. This triggers a signaling cascade via IRAK1/2 and TRAF6, ultimately activating NF-κB and driving the transcription of pro-inflammatory cytokines . Uncontrolled IRAK4 activation is a primary driver in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus .

IRAK4_Pathway TLR TLR / IL-1R (Receptor Activation) MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Ligand Binding Myddosome Myddosome Complex (Assembly) MyD88->Myddosome Recruitment IRAK4 IRAK4 (Kinase Target) Myddosome->IRAK4 Auto-phosphorylation IRAK1 IRAK1 / IRAK2 (Signal Propagation) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 NFkB NF-κB / MAPK (Transcription Factors) TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFkB->Cytokines Gene Expression

Fig 1. IRAK4/TLR signaling pathway highlighting the therapeutic intervention point.
Table 2: Comparative SAR of 6-Alkoxy-5-Alkyl Indazoles in Kinase Inhibition

(Representative data illustrating the causality of the substitution pattern)

Scaffold SubstitutionRelative Kinase AffinityStructural Rationale
Unsubstituted 1H-IndazoleLowLacks critical hydrophobic contacts in the selectivity pocket; high entropic penalty.
5-Methyl-1H-IndazoleModerateMethyl group engages the small hydrophobic sub-pocket, restricting rotation.
6-Methoxy-5-Methyl-1H-IndazoleHighMethoxy oxygen provides weak H-bond; however, the methyl ether lacks optimal steric bulk.
5-Methyl-6-Isopropoxy-1H-Indazole Optimal Isopropoxy group perfectly displaces high-energy water in the ribose pocket, maximizing entropy gain.

Synthetic Methodology: A Self-Validating Protocol

The classical Jacobson indazole synthesis (diazotization of anilines) is often plagued by multi-step complexity and hazardous intermediates. A vastly superior, self-validating methodology is the direct condensation of o-fluorobenzaldehydes with hydrazine hydrate . This route leverages a tandem Schiff base formation followed by an intramolecular Nucleophilic Aromatic Substitution (


).

Synthesis_Workflow SM 2-Fluoro-4-isopropoxy- 5-methylbenzaldehyde Reagent Hydrazine Hydrate DME, Reflux, 15h SM->Reagent Condensation Hydrazone Hydrazone Intermediate (Schiff Base Formation) Reagent->Hydrazone Cyclization Intramolecular S_NAr (Fluoride Displacement) Hydrazone->Cyclization Heat / Base Product 5-Methyl-6-isopropoxy- 1H-indazole Cyclization->Product Ring Closure

Fig 2. Self-validating synthetic workflow for 5-methyl-6-isopropoxy-1H-indazole.
Step-by-Step Protocol
  • Reagent Preparation: Dissolve 2-fluoro-4-isopropoxy-5-methylbenzaldehyde (1.0 eq, 10 mmol) in anhydrous dimethoxyethane (DME, 10 mL) .

    • Causality: DME is selected over standard lower-boiling alcohols because its boiling point (85°C) provides the exact thermal energy required to overcome the high activation barrier of the

      
       displacement of the ortho-fluorine atom, while fully solubilizing both the lipophilic aldehyde and polar hydrazine.
      
  • Hydrazone Formation: Add hydrazine hydrate (98%, 10 mL) dropwise at room temperature.

    • Causality: The highly nucleophilic terminal nitrogen of hydrazine rapidly attacks the aldehyde. Excess hydrazine is utilized to drive the equilibrium toward the hydrazone intermediate and to act as a proton scavenger in the subsequent cyclization step.

  • 
     Cyclization:  Elevate the reaction temperature to reflux and stir for 15 hours .
    
    • Causality: The internal nitrogen of the hydrazone attacks the ortho-fluorine-bearing carbon. Fluoride is an excellent leaving group for

      
       due to its high electronegativity, which stabilizes the transient Meisenheimer intermediate.
      
  • Workup & Isolation: Concentrate the mixture under reduced pressure to approximately 10 mL. The resulting precipitate is recovered by vacuum filtration, washed with cold water to remove residual hydrazine and fluoride salts, and dried under high vacuum to yield the analytically pure building block.

Experimental Workflows: Kinase Binding Assay

To validate the binding affinity of final drug candidates derived from this indazole building block, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

TR-FRET Assay Protocol
  • Matrix Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
    
    • Causality:

      
       is strictly required to coordinate ATP in the kinase active site. DTT maintains a reducing environment to prevent the oxidation of catalytic cysteine residues, ensuring the enzyme remains in its active conformation.
      
  • Enzyme/Substrate Incubation: Combine recombinant human IRAK4 kinase domain (1 nM), a biotinylated peptide substrate, and the indazole test compound (in a 10-point serial dilution) in a 384-well microplate. Incubate for 30 minutes at 25°C.

    • Causality: Pre-incubation allows the ATP-competitive indazole to reach thermodynamic binding equilibrium with the enzyme before the catalytic reaction is initiated.

  • Reaction Initiation: Add ATP at its apparent Michaelis constant (

    
    , ~10 µM) to initiate phosphorylation. Run the reaction for exactly 60 minutes.
    
  • Detection & Quenching: Add the TR-FRET detection mixture containing a Europium (Eu)-cryptate-labeled anti-phospho antibody (donor), Streptavidin-XL665 (acceptor), and EDTA.

    • Causality: EDTA rapidly chelates

      
      , abruptly quenching the kinase reaction. TR-FRET is chosen over standard luminescence because the delayed emission reading (e.g., 50 µs delay) eliminates short-lived background auto-fluorescence common to heteroaromatic scaffolds like indazoles, ensuring a pristine signal-to-noise ratio.
      

References

1.[2] Title: Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Source: Journal of Medicinal Chemistry. URL:[Link] 2.[3] Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Source: The Journal of Organic Chemistry. URL:[Link] 3. Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. Source: Thieme. URL:[Link] 4.[1] Title: A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link] 5. Title: Discovery of Indazole-Based Selective IRAK4 Inhibitors. Source: Synfacts. URL:[Link]

Sources

Technical Guide: Solubility & Handling of 6-Isopropoxy-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile and handling protocols for 6-Isopropoxy-5-methyl-1H-indazole , a specific substituted indazole intermediate often utilized in the synthesis of kinase inhibitors and bioactive heterocyclic compounds.

Executive Summary

6-Isopropoxy-5-methyl-1H-indazole is a lipophilic heterocyclic building block. Its solubility profile is governed by the competition between the aromatic indazole core (planar, pi-stacking potential) and the isopropoxy ether side chain (lipophilic, rotatable).

For research applications, Dimethyl Sulfoxide (DMSO) is the optimal solvent for creating high-concentration stock solutions (>20 mM) due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding. Methanol (MeOH) serves as an excellent secondary solvent, particularly for analytical applications (LC-MS/HPLC), though it has lower saturation limits than DMSO.

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific molecule, we must analyze its structural components. This analysis allows us to predict behavior where explicit experimental data is proprietary.

Structural ComponentEffect on Solubility
1H-Indazole Core Hydrophobic/Aromatic. The NH group at position 1 can act as a hydrogen bond donor (HBD), while N2 acts as an acceptor (HBA). This promotes crystal lattice stability, requiring polar aprotic solvents (DMSO) to break.
6-Isopropoxy Group Lipophilic. The isopropyl ether adds steric bulk and lipophilicity (LogP increase). It enhances solubility in organic solvents (MeOH, DCM) compared to the naked indazole but significantly reduces water solubility.
5-Methyl Group Lipophilic. A minor contributor to hydrophobicity, slightly decreasing solubility in polar protic solvents like water or pure methanol compared to unmethylated analogs.

Predicted Solubility Data:

  • DMSO: High (>50 mg/mL). Preferred for biological stocks.

  • Methanol: Moderate to High (~10–25 mg/mL). Preferred for analytical dilution.

  • Water: Negligible (<0.1 mg/mL). Requires surfactant or carrier (e.g., Cyclodextrin) for aqueous formulation.

DMSO Solvation Protocol (Primary Stock)

Purpose: Preparation of a stable, high-concentration stock solution (typically 10 mM or 50 mM) for long-term storage or biological assays.

Reagents & Equipment[1]
  • Compound: 6-Isopropoxy-5-methyl-1H-indazole (Solid, >98% purity).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, molecular sieve treated to prevent water absorption).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Ultrasonic bath, Vortex mixer.

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh the specific amount of solid directly into the amber vial. Note: Avoid weighing paper; static charge on the indazole powder can lead to mass loss.

  • Solvent Addition: Calculate the volume of DMSO required for the target concentration (e.g., 50 mM).

    • Formula:

      
      
      
  • Initial Dispersal: Add the DMSO directly to the solid. The solution may appear cloudy initially due to the hydrophobic isopropoxy group resisting immediate wetting.

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Sonication (Critical): If particulates remain, place the sealed vial in an ultrasonic bath at ambient temperature (20–25°C) for 5–10 minutes.

    • Why? Indazoles can form tight crystal lattices. Acoustic cavitation disrupts these lattices more effectively than stirring.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation or impurities.

Methanol Solvation Protocol (Analytical)

Purpose: Preparation of samples for HPLC/LC-MS analysis or intermediate synthesis steps.

Step-by-Step Methodology
  • Solvent Selection: Use HPLC-grade Methanol.

  • Concentration Limit: Target a lower concentration than DMSO (e.g., 1 mg/mL to 5 mg/mL).

  • Warming (Optional): If the 5-methyl group hinders rapid dissolution, warm the methanol slightly (to 35°C) in a water bath. Caution: Do not exceed 40°C to prevent solvent evaporation and concentration errors.

  • Filtration: For analytical injection, always filter the methanol solution through a 0.22 µm PTFE or Nylon syringe filter to remove any micro-particulates that could damage HPLC columns.

Self-Validating Solubility Workflow (Diagram)

The following flowchart illustrates the decision-making process for handling 6-Isopropoxy-5-methyl-1H-indazole, ensuring scientific integrity during experimental setup.

SolubilityWorkflow Start Solid 6-Isopropoxy-5-methyl-1H-indazole SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Biological Stock (>10 mM) MeOH Methanol (HPLC Grade) SolventChoice->MeOH Analytical/LCMS (<5 mg/mL) ProcessDMSO Vortex (30s) + Sonication (5 min) DMSO->ProcessDMSO ProcessMeOH Vortex + Warm (35°C) if needed MeOH->ProcessMeOH Check Visual Inspection: Clear Solution? ProcessDMSO->Check ProcessMeOH->Check Success Ready for Assay/Analysis Check->Success Yes Fail Turbid/Precipitate Check->Fail No Remedy Action: Dilute 2x or Increase Sonication Temp Fail->Remedy Remedy->Check

Figure 1: Decision tree for solubilizing 6-Isopropoxy-5-methyl-1H-indazole, prioritizing solvent compatibility and visual validation.

Experimental Validation: Saturation Shake-Flask Method

To empirically determine the exact solubility limit in your specific lab conditions (temperature/humidity), use this standard protocol.

  • Excess Addition: Add solid compound to 1 mL of solvent (DMSO or MeOH) until no more dissolves and a visible solid pellet remains at the bottom.

  • Equilibration: Agitate (shake) the vial at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Remove the supernatant, dilute 100-fold in methanol, and analyze via UV-Vis spectrophotometry (peak absorbance typically ~250–300 nm for indazoles) or HPLC against a standard curve.

References

  • PubChem. 5-Methyl-1H-indazole Compound Summary. National Library of Medicine. Accessed Feb 28, 2026. Link

  • ChemScene. 6-Isopropoxy-1H-indazol-5-amine (Analog Reference). Product Data Sheet.[2] Accessed Feb 28, 2026. Link

  • Alkorta, I. et al. Study of the Addition Mechanism of 1H-Indazole... in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry (via PMC). Discusses 1H-NMR characterization of indazoles in DMSO-d6. Link

  • BenchChem. Solubility and stability of N-2H-Indazol-2-ylurea. General solubility guidelines for indazole derivatives. Link

Sources

6-Isopropoxy-5-methyl-1H-indazole heterocyclic scaffold overview

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 6-Isopropoxy-5-methyl-1H-indazole Scaffold: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry

The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern drug discovery.[1][2] While rarely found in nature, synthetic derivatives of indazole exhibit an extensive range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The structural versatility of the indazole nucleus, particularly its two nitrogen atoms which can act as hydrogen bond donors and acceptors, allows for a wide array of functionalization, making it a highly valuable core for interacting with various biological targets.[6][7] This is evidenced by the number of FDA-approved drugs containing this moiety, such as the kinase inhibitors Axitinib and Pazopanib, which underscores the therapeutic significance of this heterocyclic system.[8][9]

This guide provides a detailed technical overview of a specific, promising derivative: the 6-isopropoxy-5-methyl-1H-indazole scaffold. We will delve into its plausible synthesis, analyze its physicochemical properties, and explore its potential as a core for developing novel therapeutics, particularly in the realm of kinase inhibition.

Plausible Synthetic Pathways to 6-Isopropoxy-5-methyl-1H-indazole

While the direct synthesis of 6-isopropoxy-5-methyl-1H-indazole is not extensively documented, a scientifically sound synthetic route can be proposed based on established methodologies for constructing substituted indazoles. A common and effective strategy involves the cyclization of appropriately substituted o-toluidine derivatives, often referred to as the Jacobsen or a related synthesis.[10][11]

A plausible multi-step synthesis is outlined below:

Step 1: Synthesis of 4-Isopropoxy-3-methylaniline. This initial step would likely involve the alkylation of a commercially available 4-amino-2-methylphenol with 2-bromopropane in the presence of a suitable base like potassium carbonate to form the isopropoxy ether.

Step 2: Acetylation of 4-Isopropoxy-3-methylaniline. The resulting aniline would then be protected, typically through acetylation with acetic anhydride, to yield N-(4-isopropoxy-3-methylphenyl)acetamide. This step is crucial for directing the subsequent nitrosation.

Step 3: Nitrosation and Cyclization. The acetylated compound can then undergo nitrosation using an alkali metal nitrite (e.g., sodium nitrite) in the presence of an acid and a dehydrating agent (like acetic anhydride).[10] This in situ generated N-nitroso intermediate then undergoes a thermal or acid-catalyzed cyclization to form the 1H-indazole ring.[11]

Detailed Experimental Protocol (Hypothetical):

  • Synthesis of 4-Isopropoxy-3-methylaniline:

    • To a solution of 4-amino-2-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

    • Add 2-bromopropane (1.2 eq) dropwise and heat the mixture to reflux for 12-18 hours, monitoring by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

  • Synthesis of N-(4-isopropoxy-3-methylphenyl)acetamide:

    • Dissolve the 4-isopropoxy-3-methylaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) and stir at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice water and collect the precipitated solid by filtration. Wash with water and dry to yield the acetylated product.

  • Synthesis of 6-Isopropoxy-5-methyl-1H-indazole:

    • Suspend the N-(4-isopropoxy-3-methylphenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride.

    • Cool the mixture to 0-5 °C and add sodium nitrite (1.2 eq) portion-wise, maintaining the temperature.

    • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and heat gently (e.g., 50-60 °C) to facilitate cyclization, monitoring by TLC.

    • Upon completion, pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 6-isopropoxy-5-methyl-1H-indazole.

Synthesis_Pathway A 4-Amino-2-methylphenol B 4-Isopropoxy-3-methylaniline A->B  2-Bromopropane, K2CO3 C N-(4-isopropoxy-3-methylphenyl)acetamide B->C  Acetic Anhydride D 6-Isopropoxy-5-methyl-1H-indazole C->D  1. NaNO2, Acetic Acid  2. Heat (Cyclization)

Caption: Plausible synthetic route to 6-isopropoxy-5-methyl-1H-indazole.

Physicochemical Properties and Structural Insights

The physicochemical properties of a scaffold are critical determinants of its drug-like characteristics, influencing its solubility, permeability, and metabolic stability.[12]

Tautomerism: The indazole ring exists in two tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is generally the more thermodynamically stable form.[5][7][13] For the 6-isopropoxy-5-methyl-1H-indazole, the 1H form is expected to be the predominant species.

Lipophilicity (LogP/LogD): The lipophilicity of a molecule is a key factor in its pharmacokinetic profile. We can estimate the contribution of the substituents to the overall lipophilicity. The 5-methyl group will increase lipophilicity, while the 6-isopropoxy group, being a bulky alkyl ether, will also significantly increase it. A matched molecular pair analysis can provide an estimate of the change in LogD7.4 (the distribution coefficient at pH 7.4) upon adding these substituents.[12]

SubstituentEstimated ΔlogD7.4 Contribution
5-Methyl+0.4 to +0.6
6-Isopropoxy+1.0 to +1.5

Given a baseline LogP for the parent 1H-indazole of approximately 1.8, the 6-isopropoxy-5-methyl-1H-indazole is predicted to have a LogP in the range of 3.2 to 3.9, making it a moderately lipophilic compound. This level of lipophilicity is often favorable for cell permeability but may require optimization to balance with aqueous solubility.

Acidity and Basicity (pKa): The indazole scaffold is weakly basic (pKa of the protonated form is around 1.3) and also weakly acidic (pKa of the N-H proton is around 13.9).[13] The electronic effects of the 5-methyl (weakly electron-donating) and 6-isopropoxy (electron-donating through resonance, weakly electron-withdrawing through induction) groups are not expected to drastically alter these values, but a slight increase in basicity and a slight decrease in acidity of the N-H proton might be anticipated.

Hypothesized Biological Activities and Therapeutic Targets

The indazole scaffold is a well-established pharmacophore for protein kinase inhibitors.[8] The ATP-binding site of many kinases contains a "hinge" region that forms key hydrogen bonds with heterocyclic inhibitors. The 1H-indazole can mimic the purine ring of ATP and form these critical interactions.

Potential as a Kinase Inhibitor: Given the prevalence of indazoles as kinase inhibitors, it is highly probable that the 6-isopropoxy-5-methyl-1H-indazole scaffold will exhibit activity against one or more protein kinases.[14][15] The substituents at the 5 and 6 positions are located on the "solvent-exposed" region of the molecule when bound to a kinase active site. These positions are often crucial for modulating selectivity and potency.

  • 5-Methyl Group: Small alkyl groups at the 5-position can enhance binding through favorable van der Waals interactions with hydrophobic pockets in the kinase active site.

  • 6-Isopropoxy Group: An alkoxy group at the 6-position can also contribute to hydrophobic interactions and can be a key determinant of selectivity. For some targets, this group may also serve as a hydrogen bond acceptor.

Potential Kinase Targets: Based on the activities of structurally similar indazole derivatives, potential kinase targets for this scaffold could include:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, FGFR, and PDGFR.[8][14]

  • Non-receptor Tyrosine Kinases: Such as members of the Src family.

  • Serine/Threonine Kinases: Such as AKT, PLK4, and ROCK.[8][15][16]

Other Potential Activities: While kinase inhibition is a strong hypothesis, indazole derivatives have also shown activity at other targets:

  • GPCRs: Some indazole analogs have been developed as serotonin (5-HT) receptor agonists and CCR4 antagonists.[17][18] The lipophilic nature of the 6-isopropoxy-5-methyl-1H-indazole scaffold might be suitable for interaction with the transmembrane domains of GPCRs.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Scaffold 6-Isopropoxy-5-methyl- 1H-indazole Scaffold Scaffold->RTK Inhibition

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Proposed Screening Cascade for Derivative Optimization

To explore the therapeutic potential of the 6-isopropoxy-5-methyl-1H-indazole scaffold, a systematic screening cascade would be employed.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Biochemical Kinase Panel Assay (e.g., against a panel of RTKs) B Cell-based Proliferation Assays (e.g., MTT assay in relevant cancer cell lines) A->B Active Hits C Target Engagement Assays (e.g., Western blot for phospho-protein levels) B->C Potent Compounds D In Vivo Pharmacokinetic Studies C->D Validated Leads E In Vivo Efficacy Studies (e.g., Xenograft models) D->E

Caption: A typical screening workflow for novel kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Assay Setup: In a 384-well plate, add the target kinase, its specific substrate peptide, and the test compound (derived from the 6-isopropoxy-5-methyl-1H-indazole scaffold) at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using a luminescence or fluorescence-based method).

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Conclusion and Future Directions

The 6-isopropoxy-5-methyl-1H-indazole scaffold represents a promising, yet underexplored, area for drug discovery. Its physicochemical properties suggest good potential for drug-like characteristics, and its structural features are highly amenable to targeting protein kinases. The proposed synthetic route provides a clear path to accessing this core structure, and the outlined screening cascade offers a roadmap for identifying and optimizing its biological activity. Further investigation into this scaffold could lead to the development of novel and potent therapeutic agents for a range of diseases, particularly cancer.

References

  • Davis–Beirut reaction - Wikipedia. Available at: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. Available at: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - AUB ScholarWorks. Available at: [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Available at: [Link]

  • Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2H-Indazoles | Organic Letters - ACS Publications. Available at: [Link]

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. Available at: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors - ResearchGate. Available at: [Link]

  • Structure‐activity relationship study of the designed analogs (5 aa–cm). - ResearchGate. Available at: [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. Available at: [Link]

  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • In silico studies on new Indazole derivatives as GSK-3β inhibitors - ResearchGate. Available at: [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PubMed. Available at: [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. Available at: [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. - ResearchGate. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis - DSpace@MIT. Available at: [Link]

  • Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC. Available at: [Link]

  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online. Available at: [Link]

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Strategic Pharmacophore Mapping: 5,6-Disubstituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold (1H-indazole) serves as a privileged structure in modern medicinal chemistry, functioning as a bioisostere for indole and purine systems. Its utility is defined by a planar, bicyclic architecture that effectively mimics the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors.

This technical guide focuses specifically on 5,6-disubstituted indazole derivatives . While the N1/N2 nitrogens govern the primary hydrogen-bonding interactions (hinge binding), the 5- and 6-positions provide critical vectors for optimizing potency, selectivity, and physicochemical properties (ADME). This guide dissects the structure-activity relationships (SAR) of this substitution pattern, providing actionable protocols for synthesis and computational evaluation.

The Indazole Scaffold: Core Properties

Bioisosterism and Tautomerism

The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.

  • 1H-Indazole (Benzenoid): Thermodynamically favored in the gas phase and non-polar solvents.

  • 2H-Indazole (Quinonoid): Less stable but can be stabilized by specific N2-substituents or solvent environments.

Critical Design Note: In kinase active sites, the indazole usually binds in the 1H-form , where:

  • N1-H acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).

  • N2 acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide (e.g., Met/Leu residue).

The 5,6-Substitution Vector

Substitutions at positions 5 and 6 are unique because they project into the "back pocket" (hydrophobic region II) or the solvent-accessible front, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Position 5: Often targets the gatekeeper residue or the hydrophobic pocket behind the ATP site. Bulky groups here can induce selectivity.

  • Position 6: typically points toward the solvent front or the ribose-binding pocket. This is the ideal vector for solubilizing groups (e.g., morpholine, piperazine) to improve oral bioavailability without disrupting the primary binding mode.

Pharmacophore Visualization

The following diagram illustrates the functional logic of the 5,6-disubstituted indazole pharmacophore in a typical ATP-competitive kinase binding mode.

IndazolePharmacophore Core Indazole Core (Planar Scaffold) N1 N1 (Donor) Hinge Interaction (Glu Backbone) Core->N1 N2 N2 (Acceptor) Hinge Interaction (Met/Leu Backbone) Core->N2 C5 C5 Position Hydrophobic/Gatekeeper (Selectivity Vector) Core->C5 C6 C6 Position Solvent Front (ADME/Solubility) Core->C6 N1->N2 Tautomeric Switch Target_Hinge Kinase Hinge Region N1->Target_Hinge H-Bond N2->Target_Hinge H-Bond Target_Pocket Hydrophobic Pocket II C5->Target_Pocket Van der Waals Target_Solvent Solvent Channel C6->Target_Solvent Solubility

Figure 1: Pharmacophore map of 5,6-disubstituted indazole interacting with a kinase ATP-binding site.

Structure-Activity Relationship (SAR) Data

The following table synthesizes SAR trends observed in recent medicinal chemistry campaigns targeting FGFR and LRRK2 kinases.

Table 1: SAR of 5,6-Disubstituted Indazoles

PositionSubstituent ClassEffect on PotencyEffect on PropertiesMechanistic Insight
C5 Aryl / HeteroarylHigh IncreaseNeutralπ-stacking with Gatekeeper residues; fills hydrophobic pocket.
C5 Nitro / CyanoModerate DecreaseLow SolubilityElectron-withdrawing groups reduce N1-H acidity, weakening hinge H-bond.
C6 Morpholine / PiperazineNeutral / Slight IncreaseHigh Solubility Protrudes into solvent; protonatable nitrogen improves metabolic stability.
C6 Methoxy (-OMe)Moderate IncreaseNeutralElectron-donating; increases electron density of the ring, strengthening N1-H donor capability.
N1 Methyl / AlkylLoss of Activity LipophilicityRemoves the critical H-bond donor; only viable if the target accepts a hydrophobic group at this position.

Experimental Protocols

Synthetic Workflow: Regioselective Functionalization

Constructing 5,6-disubstituted indazoles often requires differentiating between the two positions. The Suzuki-Miyaura Cross-Coupling on a dihalo-indazole scaffold is the industry standard for high-throughput library generation.

Protocol: Sequential Pd-Catalyzed Coupling

Reagents:

  • Substrate: 5-bromo-6-chloro-1H-indazole (Commercially available or synthesized via diazotization of 4-bromo-5-chloro-2-methylaniline).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Protection (Optional but Recommended): Protect N1 with THP (tetrahydropyran) or SEM (2-(trimethylsilyl)ethoxymethyl) to prevent catalyst poisoning by the free N-H.

    • Reaction: Substrate + DHP + pTsOH in DCM (RT, 4h).

  • C5-Selective Coupling: The C5-bromide is significantly more reactive than the C6-chloride due to bond dissociation energy differences (C-Br < C-Cl).

    • Mix Protected Substrate (1.0 eq), Aryl Boronic Acid A (1.1 eq), Base, and Catalyst.

    • Heat to 80°C for 4-6 hours under Argon.

    • Checkpoint: Monitor via LCMS. C5-product should dominate (>90% regioselectivity).

  • C6-Coupling (Forcing Conditions):

    • Isolate C5-product.

    • Add Aryl Boronic Acid B (1.5 eq), fresh Catalyst (using a more active ligand like XPhos-Pd-G2), and Base.

    • Heat to 100-110°C (microwave irradiation preferred for 30 mins).

  • Deprotection:

    • Treat with HCl (4M in dioxane) or TFA/DCM to remove the N1-protecting group.

    • Neutralize and purify via reverse-phase HPLC.

Validation: Confirm regiochemistry using NOESY NMR. A cross-peak between the C4-H and the C5-substituent confirms the first coupling occurred at C5.

Computational Protocol: Tautomer-Specific Docking

Standard docking protocols often fail with indazoles because they fix the tautomer state arbitrarily.

Workflow:

  • Enumeration: Use tools like Schrödinger LigPrep or OpenEye Tautomers to generate both 1H and 2H tautomers for every ligand.

  • pKa Calculation: Predict pKa values (e.g., using Epik or Jaguar). Discard tautomers with a relative energy penalty > 5 kcal/mol unless the binding pocket has a specific stabilizing residue (e.g., a carboxylate near N1).

  • Ensemble Docking: Dock both tautomers into the rigid receptor.

  • Scoring: Prioritize poses where the H-bond network (Donor-Acceptor) matches the hinge region geometry (distance < 3.0 Å, angle > 150°).

Synthetic Pathway Visualization

SyntheticRoute Start 5-bromo-6-chloro-1H-indazole Step1 N1-Protection (SEM-Cl / NaH) Start->Step1 Intermediate1 Protected Scaffold (Regioselectivity Control) Step1->Intermediate1 Step2 Suzuki Coupling A (Pd(dppf)Cl2, 80°C) Targets C-Br Intermediate1->Step2 Intermediate2 5-Substituted Intermediate Step2->Intermediate2 High Selectivity (Br > Cl) Step3 Suzuki Coupling B (XPhos-Pd-G2, 110°C) Targets C-Cl Intermediate2->Step3 FinalProtected 5,6-Disubstituted Precursor Step3->FinalProtected Step4 Deprotection (TFA or HCl) FinalProtected->Step4 Product Final 5,6-Disubstituted Indazole Inhibitor Step4->Product

Figure 2: Regioselective synthesis of 5,6-disubstituted indazoles via sequential cross-coupling.

References

  • Indazole as a Privileged Scaffold: Gaonkar, S. L., et al. "Primary Pharmacological Properties of Indazole Derivatives: A Review." European Journal of Medicinal Chemistry, 2020. Link

  • Kinase Hinge Binding & Tautomerism: Keserű, G. M., et al. "Validation of tautomeric and protomeric binding modes by free energy calculations." Journal of Computer-Aided Molecular Design, 2018. Link

  • LRRK2 Inhibitor Design (5,6-Substitution): Zhou, H., et al. "1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors."[1] ACS Medicinal Chemistry Letters, 2020. Link

  • FGFR Inhibitor Pharmacophore: Liu, Y., et al. "Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases."[2] Journal of Medicinal Chemistry, 2017. Link

  • Synthetic Methodology (Suzuki Coupling): Lara, R. G., et al. "Regioselective Suzuki–Miyaura cross-coupling reactions of 5,6-dihaloindazoles." Tetrahedron Letters, 2011. Link

Sources

Navigating the Procurement of Non-Commercial Indazole Derivatives: A Technical Guide to the Custom Synthesis of 6-Isopropoxy-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Sourcing Novel Research Chemicals

For researchers, scientists, and drug development professionals, the availability of specific, often novel, chemical entities is a critical bottleneck in the innovation pipeline. While vast commercial libraries exist, the frontier of research frequently demands molecules that are not off-the-shelf. A case in point is 6-Isopropoxy-5-methyl-1H-indazole, a compound of potential interest within the broader family of indazole derivatives, which are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] This guide addresses the commercial unavailability of 6-Isopropoxy-5-methyl-1H-indazole and provides an in-depth, field-proven framework for its procurement via custom synthesis.

A thorough search of commercial chemical supplier databases reveals that while numerous indazole derivatives are available, 6-Isopropoxy-5-methyl-1H-indazole is not a standard catalog item. Researchers will find related compounds such as 6-Isopropoxy-1H-indazol-5-amine and 5-Isopropoxy-1H-indazole-6-boronic acid, but not the target molecule itself. This situation is common for highly specific or novel structures and necessitates a strategic shift from procurement to production through a custom synthesis service.

Part 1: The Strategic Imperative of Custom Synthesis

When a required compound is not commercially available, custom synthesis becomes the only viable path forward. This involves contracting a specialized chemical synthesis company to produce the molecule on an exclusive basis.[3] Outsourcing this task allows research teams to focus on their core competencies in biology and pharmacology, rather than diverting resources to complex organic synthesis, for which they may not be equipped.[4][5] The custom synthesis route offers several key advantages:

  • Access to Expertise: Custom synthesis providers employ experienced chemists with expertise in a wide range of synthetic methodologies, including the synthesis of complex heterocyclic compounds like indazoles.[6][7]

  • Time and Cost-Efficiency: While custom synthesis involves an initial investment, it is often more time and cost-effective than establishing an in-house synthesis capability, which would require significant capital expenditure on equipment and specialized personnel.[4][8]

  • Scalability: Custom synthesis services can typically accommodate a range of scales, from milligrams for initial screening to kilograms for later-stage development, ensuring a consistent supply of the compound as the research progresses.[4][9][10]

  • Quality and Purity: Reputable custom synthesis providers operate under stringent quality control systems, delivering compounds with a comprehensive Certificate of Analysis (CoA) that verifies identity and purity.[6][11][12]

Part 2: A Practical Workflow for Procuring 6-Isopropoxy-5-methyl-1H-indazole via Custom Synthesis

The process of engaging a custom synthesis provider can be broken down into a series of logical steps, from initial vendor selection to final product delivery. This workflow is designed to ensure a successful outcome with minimal risk.

Step 1: Identifying and Vetting Potential Custom Synthesis Partners

The selection of a suitable custom synthesis partner is the most critical decision in this process.[6][13] Key criteria for evaluation include:

  • Technical Expertise and Experience: The provider should have demonstrable experience in synthesizing compounds similar to the target molecule. Look for expertise in heterocyclic chemistry and multi-step synthesis.[11][13][14]

  • Geographical Location and Communication: Consider the geographical location of the provider, as this can impact shipping times and communication. A provider with a local presence or a strong track record of working with international clients is preferable.[7][15][16]

  • Quality Control and Analytical Capabilities: The provider must have a robust quality control system and access to modern analytical instrumentation (e.g., NMR, LC-MS, HPLC) to ensure the identity and purity of the final product.[4][11][12]

  • Confidentiality and Intellectual Property (IP) Protection: Ensure the provider has a strong policy on IP protection and is willing to sign a confidentiality agreement.[4][13][14]

  • Timelines and Cost: Obtain quotes from multiple providers to compare costs and estimated timelines. Be aware that the lowest price may not always represent the best value.[9][11][17][18]

The following table provides a non-exhaustive list of custom synthesis providers with a global footprint:

Company NameGeographical PresenceKey Capabilities
ChemScene North America, AsiaCustom synthesis, process optimization, commercial production.[19]
Wuxi AppTec GlobalIntegrated services from custom synthesis to preclinical and clinical development.[15]
Enamine Europe, North AmericaCustom synthesis of a wide variety of organic compounds, from milligram to kilogram scale.[20]
Syngene AsiaIntegrated drug discovery and development services, including custom synthesis.
Richman Chemical North AmericaCustom synthesis, toll manufacturing, and raw material sourcing.[21]
VUP, a.s. EuropeCustom chemical synthesis and small-scale manufacturing.[22]
ARSI Canada North AmericaCustom synthesis of complex molecules, APIs, and intermediates.[10]
Sichuan Biosynce Pharmatech AsiaCustom synthesis services for the pharmaceutical and biotech industries.[15]
Step 2: The Quotation and Proposal Process

Once a shortlist of potential providers has been identified, the next step is to request a formal quotation. This typically involves providing the following information:

  • Chemical Structure: The unambiguous chemical structure of 6-Isopropoxy-5-methyl-1H-indazole.

  • Required Quantity: The amount of the compound needed (e.g., 1 g, 5 g, 10 g).

  • Required Purity: The minimum acceptable purity level (e.g., >95%, >98%).

  • Desired Analytical Data: The specific analytical data required for quality control (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

  • Known Synthetic Routes (if any): Providing any known synthetic routes or relevant literature can expedite the quotation process and potentially reduce the cost.[23]

The provider will then evaluate the request and provide a detailed proposal that includes:

  • A proposed synthetic route.

  • The estimated timeline for completion. [9][17][24]

  • The total cost, including any setup fees and the cost of starting materials. [18][23]

  • A clear statement on the deliverables, including the quantity and purity of the final product and the analytical data to be provided.

Step 3: Project Initiation and Monitoring

Upon acceptance of the proposal and issuance of a purchase order, the custom synthesis project will be initiated. Reputable providers will assign a dedicated project manager who will serve as the primary point of contact.[17] Regular progress updates should be expected, typically on a weekly or bi-weekly basis.[7] These updates should include a summary of the work completed, any challenges encountered, and the plan for the next reporting period.

Step 4: Quality Control and Final Delivery

Upon completion of the synthesis, the provider will perform a final quality control analysis to ensure that the compound meets the agreed-upon specifications. The final product will then be shipped along with a comprehensive Certificate of Analysis (CoA) that includes all the requested analytical data.[4][12] It is crucial to review the CoA carefully upon receipt to confirm that the product meets the required quality standards.

Part 3: Hypothetical Experimental Protocol - Engaging a Custom Synthesis Service for 6-Isopropoxy-5-methyl-1H-indazole

  • Internal Assessment and Justification:

    • Confirm the necessity of 6-Isopropoxy-5-methyl-1H-indazole for the research project.

    • Perform a thorough literature and commercial database search to verify its non-availability.

    • Secure the necessary budget for custom synthesis.

  • Vendor Identification and Shortlisting:

    • Identify a list of at least three potential custom synthesis providers based on the criteria outlined in Part 2, Step 1.

    • Review their websites and any available case studies or customer testimonials.

    • Contact the business development or sales department of each shortlisted company to initiate a discussion.

  • Request for Quotation (RFQ):

    • Prepare a detailed RFQ package for each shortlisted vendor, including:

      • Chemical Name: 6-Isopropoxy-5-methyl-1H-indazole

      • CAS Number: 1801335-90-5 (Note: This is a hypothetical CAS number for a non-commercial compound)

      • Structure: (Insert chemical structure drawing)

      • Quantity: 5 g

      • Purity: >98% by HPLC

      • Required Analytics: ¹H NMR, ¹³C NMR, LC-MS, and HPLC

    • Submit the RFQ package to each vendor and request a formal proposal.

  • Proposal Evaluation and Vendor Selection:

    • Carefully review each proposal, paying close attention to the proposed synthetic route, timeline, cost, and deliverables.

    • Engage in a technical discussion with the chemists at each company to assess their understanding of the project and their proposed approach.

    • Select the vendor that offers the best combination of technical expertise, timeline, cost, and customer service.

    • Execute a confidentiality agreement and issue a formal purchase order.

  • Project Management and Communication:

    • Establish a regular communication schedule with the assigned project manager.

    • Request and review bi-weekly progress reports.

    • Promptly address any questions or concerns that may arise during the synthesis.

  • Product Receipt and Verification:

    • Upon receipt of the final product, immediately store it under the recommended conditions.

    • Thoroughly review the provided Certificate of Analysis to ensure that the compound meets all specifications.

    • If possible, perform an in-house analytical test (e.g., ¹H NMR) to independently verify the structure and purity of the compound.

Part 4: Visualization of the Custom Synthesis Workflow

The following diagram illustrates the key decision points and workflow for procuring a non-commercial compound via custom synthesis.

Custom_Synthesis_Workflow Workflow for Procuring 6-Isopropoxy-5-methyl-1H-indazole cluster_planning Phase 1: Planning & Vendor Selection cluster_execution Phase 2: Synthesis & Delivery cluster_verification Phase 3: Verification & Acceptance start Identify Need for 6-Isopropoxy-5-methyl-1H-indazole verify_availability Verify Commercial Non-Availability start->verify_availability budget Secure Budget verify_availability->budget identify_vendors Identify Potential Custom Synthesis Vendors budget->identify_vendors rfq Request for Quotation (RFQ) identify_vendors->rfq evaluate Evaluate Proposals (Cost, Timeline, Expertise) rfq->evaluate select Select Vendor & Issue PO evaluate->select kickoff Project Kick-off & NDA select->kickoff synthesis Synthesis & In-Process QC kickoff->synthesis updates Receive Regular Progress Updates synthesis->updates final_qc Final QC & Certificate of Analysis (CoA) synthesis->final_qc updates->synthesis delivery Product Delivery final_qc->delivery review_coa Review CoA delivery->review_coa inhouse_qc In-house QC (Optional) review_coa->inhouse_qc accept Accept Product review_coa->accept inhouse_qc->accept end Proceed with Research accept->end

Sources

Engineering Lipid Nanoparticles (LNPs) for mRNA Therapeutics: Mechanistic Formulation and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical validation of mRNA-based therapeutics, most notably the COVID-19 vaccines (Comirnaty and Spikevax) and the RNAi therapeutic Patisiran, has cemented Lipid Nanoparticles (LNPs) as the gold standard for non-viral nucleic acid delivery[1]. However, the transition from bench-scale discovery to clinical-grade manufacturing requires a rigorous understanding of the physicochemical causality governing LNP assembly. This technical guide provides an in-depth mechanistic framework for the microfluidic formulation of mRNA-LNPs, detailing the causality behind lipid selection, the physics of microfluidic mixing, and self-validating analytical protocols for determining encapsulation efficiency.

Mechanistic Foundations of LNP-mRNA Assembly

A clinically viable LNP is not a simple liposome; it is a highly structured, solid-core nanoparticle typically comprising four distinct lipid components: an ionizable lipid, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid[1][2].

The Causality of Ionizable Lipids and Endosomal Escape

The most critical component of the LNP is the ionizable lipid (e.g., ALC-0315, SM-102, or DLin-MC3-DMA). The selection of this lipid is governed by its apparent acid dissociation constant (


), which must strictly fall between 6.2 and 6.5 for optimal hepatic and systemic delivery[3][4].
  • At Physiological pH (7.4): The ionizable lipid remains predominantly neutral. This neutrality is a strict requirement to prevent rapid clearance by the mononuclear phagocyte system (MPS) and to avoid the systemic toxicity associated with permanently cationic lipids[2].

  • At Endosomal pH (< 6.0): Following cellular uptake via endocytosis, the endosome undergoes maturation and acidification. As the pH drops below the lipid's

    
    , the tertiary amines become protonated. This massive influx of positive charge facilitates strong electrostatic interactions with the anionic lipids of the endogenous endosomal membrane[4][5].
    
  • Phase Transition: This electrostatic binding disrupts the standard lipid bilayer, triggering a transition into a non-bilayer, inverted hexagonal (

    
    ) phase. This structural destabilization physically ruptures the endosome, allowing the mRNA cargo to escape into the cytosol for ribosomal translation[3][5].
    

EndosomalEscape LNP LNP-mRNA Complex (Physiological pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Binding EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Internalization LateEndosome Late Endosome Acidification (pH < 6.0) EarlyEndosome->LateEndosome Maturation Protonation Ionizable Lipid Protonation (Positive Charge) LateEndosome->Protonation pH Drop MembraneFusion Bilayer to Hexagonal Phase Transition (Membrane Fusion) Protonation->MembraneFusion Electrostatic Interaction Cytosol mRNA Release into Cytosol (Translation) MembraneFusion->Cytosol Endosomal Escape

Fig 1: Mechanism of pH-dependent endosomal escape driven by ionizable lipid protonation.

Methodology: Microfluidic Formulation Protocol

The Causality of Microfluidic Mixing

Traditional LNP synthesis via thin-film hydration or bulk vortex mixing yields highly polydisperse, thermodynamically unstable particles. Microfluidic mixing resolves this by leveraging chaotic advection—a process where fluid streams are continuously folded and bent within a microchannel (e.g., a staggered herringbone mixer)[6][7].

The core principle is nanoprecipitation[6]. The lipid components are dissolved in a water-miscible solvent (ethanol), while the mRNA is dissolved in an acidic aqueous buffer. When these two streams meet at high velocity, the ethanol concentration drops rapidly. Because the solvent exchange occurs faster than the characteristic timescale of lipid self-assembly, the lipids are driven into a state of supersaturation, instantly precipitating around the mRNA to form kinetically trapped, limit-size nanoparticles[7][8].

Step-by-Step Microfluidic Assembly Protocol

Note: This protocol is optimized for a standard 4-component LNP formulation (e.g., SM-102 or DLin-MC3-DMA).

Step 1: Preparation of the Aqueous Phase (mRNA)

  • Dilute the target mRNA in 50 mM Sodium Citrate Buffer, pH 4.0 to a final concentration of 0.1–0.3 mg/mL[9].

    • Causality: At pH 4.0, the ionizable lipid (

      
       ~6.4) is fully protonated. This positive charge ensures rapid and efficient electrostatic complexation with the highly anionic phosphate backbone of the mRNA[2].
      

Step 2: Preparation of the Organic Phase (Lipids)

  • Dissolve the lipids in anhydrous ethanol. The standard molar ratio for an mRNA-LNP is typically 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid)[1][2].

  • Ensure the final lipid concentration is precisely calculated to achieve an N:P ratio (Nitrogen from ionizable lipid to Phosphate from mRNA) of 6:1.

Step 3: Microfluidic Mixing

  • Load the aqueous and organic phases into separate syringes.

  • Set the microfluidic pump to a 3:1 Flow Rate Ratio (Aqueous:Organic)[7][9].

    • Causality: The 3:1 ratio instantly drops the ethanol concentration to 25% upon mixing, triggering the critical nanoprecipitation threshold[6].

  • Set the Total Flow Rate (TFR) to 12 mL/min to ensure sufficient chaotic advection within the herringbone structure.

Step 4: Quenching and Dialysis

  • Collect the formulated LNPs directly into a tube containing an equal volume of 1x PBS (pH 7.4) to rapidly quench the reaction and halt further particle growth.

  • Transfer the mixture to a 100 kDa MWCO dialysis cassette and dialyze against 1x PBS (pH 7.4) for 18 hours at 4°C[9].

    • Causality: Dialysis removes residual ethanol (which is toxic to cells and destabilizes the LNP) and raises the formulation pH to 7.4, neutralizing the surface charge of the LNPs[2].

Microfluidics Aqueous Aqueous Phase mRNA in Citrate Buffer (pH 4.0) Mixer Microfluidic Mixer (Chaotic Advection) Aqueous->Mixer Flow Rate: 3x Organic Organic Phase Lipid Mix in Ethanol Organic->Mixer Flow Rate: 1x Nanoparticles LNP Self-Assembly (Nanoprecipitation) Mixer->Nanoparticles Rapid Mixing Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Nanoparticles->Dialysis Quench Ethanol Final Purified mRNA-LNPs (Ready for Characterization) Dialysis->Final Remove Free mRNA

Fig 2: Microfluidic formulation workflow for continuous, reproducible mRNA-LNP assembly.

Analytical Characterization: Encapsulation Efficiency (EE%)

A critical quality attribute (CQA) of any LNP formulation is the Encapsulation Efficiency (EE%)—the percentage of total mRNA successfully packaged within the solid lipid core[10].

The Causality of the RiboGreen Assay

The Quant-iT™ RiboGreen assay is a highly sensitive fluorescence-based method. RiboGreen dye only fluoresces when intercalated with RNA. However, because the intact LNP completely shields the encapsulated mRNA from the external environment, RiboGreen cannot penetrate the particle[11][12].

To build a self-validating measurement system, the assay must be run under two parallel conditions:

  • TE Buffer Only: Measures unencapsulated (free) mRNA[12].

  • TE Buffer + Triton X-100: Triton X-100 is a non-ionic surfactant that completely disrupts the lipid bilayer, exposing all mRNA to the dye. This measures total mRNA[12][13].

Step-by-Step RiboGreen Protocol
  • Buffer Preparation: Prepare standard TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Prepare a second "Triton Buffer" by adding 1-2% Triton X-100 to the TE Buffer[11][13].

  • Standard Curve: Generate an mRNA standard curve (0 to 2000 ng/mL) in both TE Buffer and Triton Buffer to account for any matrix-induced fluorescence quenching[10][13].

  • Sample Dilution: Dilute the dialyzed LNP samples 1:100 in TE Buffer (Condition A) and 1:100 in Triton Buffer (Condition B)[12][13].

  • Lysis Incubation: Incubate all samples (especially Condition B) at 37°C for 10 minutes to ensure complete disruption of the LNP structure[13].

  • Dye Addition: Add an equal volume of diluted RiboGreen reagent to all wells. Protect from light.

  • Measurement: Read the plate using a fluorescence microplate reader (Excitation ~480 nm / Emission ~520 nm)[13].

  • Calculation: Determine the concentrations using the respective standard curves. Calculate EE% using the formula:

    
    [10][12].
    
Quantitative Data Presentation

When optimized correctly via microfluidics, the resulting LNPs should exhibit the following physicochemical characteristics:

Formulation TypeIonizable Lipid

Z-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (EE%)
SM-102 LNP 6.5365 - 75< 0.10> 95%
DLin-MC3-DMA 6.4470 - 80< 0.10> 95%
ARV-T1 LNP 6.7355 - 65< 0.08> 98%

(Data synthesized from standardized microfluidic formulations[2][3][9][14])

Conclusion & In Vivo Translation

The transition from benchtop formulation to in vivo efficacy relies entirely on the reproducibility of the nanoparticle. By strictly controlling the microfluidic mixing parameters (flow rate ratios, chaotic advection) and ensuring the ionizable lipid


 is optimized for endosomal escape, formulation scientists can reliably produce LNPs with >95% encapsulation efficiency and a PDI <0.10[9][14]. These standardized, self-validating protocols are critical for high-throughput screening and the successful translation of next-generation mRNA therapeutics.

References

1.[13] iQuant™ RiboGreen Assay Protocol | abpbio.com | 2.[1] Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape | Accounts of Chemical Research - ACS Publications | 3.[8] Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery | PMC - NIH | 4.[5] Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles | PMC - NIH | 5.[14] High-Throughput Formulation Using Fast mRNA Lipid Nanoparticle Assembly via Simple Thermomixing (HTF-FLASH) | Mitchell Lab | 6.[10] A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis wit | SCIEX | 7.[11] An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot | Waters Corporation | 8.[15] Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv | 9.[3] Endosomal escape: A bottleneck for LNP-mediated therapeutics | PNAS | 10.[2] Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid | IJN | 11.[9] Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research an | bioRxiv | 12.[6] Microfluidic synthesis of lipid nanoparticles | Inside Therapeutics | 13.[12] Encapsulation and purification of mRNA LNPs for gene therapy | Cytiva | 14.[4] Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy | MDPI | 15.[7] Microfluidic and Turbulent Mixing for mRNA LNP Vaccines | MDPI |

Sources

Overcoming Catalyst Poisoning: Advanced Suzuki-Miyaura Coupling Conditions for Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Cross-Coupling Paradox

Indazoles are privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles to modulate physicochemical properties[1]. However, the late-stage functionalization of these nitrogen-rich heterocycles via Suzuki-Miyaura cross-coupling presents a notorious synthetic bottleneck. When utilizing indazole boronic acids (or boronate esters) alongside aryl halides, standard palladium-catalyzed conditions often result in abysmal yields, unreacted starting materials, or complex mixtures of side products[2].

This technical guide dissects the mechanistic causality behind these reaction failures and provides field-proven, self-validating protocols for both protected and unprotected indazole Suzuki couplings.

Mechanistic Bottlenecks: Causality of Reaction Failure

To engineer a successful coupling protocol, one must first understand the dual modes of failure inherent to indazole boronic acids:

Off-Cycle Catalyst Poisoning (The Azolyl Effect)

Unprotected indazoles possess an acidic N-H proton (pKa ~14 in water). Under basic cross-coupling conditions, the indazole ring is easily deprotonated. The resulting indazolyl anion acts as a potent, competitive ligand for palladium. Experimental and computational studies reveal that the active L-Pd(II)(Ar)(X) intermediate is intercepted by the indazolyl anion, forming a 2[2]. This [L-Pd(Ar)(Indazolyl)]₂ dimer acts as a thermodynamic sink, effectively stripping the active palladium from the catalytic cycle.

Protodeboronation

Electron-rich heteroaryl boronic acids, particularly indazole-3-boronic acids, are highly susceptible to3[3]. The basic, aqueous conditions required to activate the boronic acid into the reactive boronate species [R-B(OH)₃]⁻ simultaneously accelerate the cleavage of the C-B bond, yielding the des-borylated indazole and rendering the reagent useless.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X OffCycle Off-Cycle Poisoning [L-Pd(Ar)(Indazolyl)]₂ (Catalyst Sink) OxAdd->OffCycle Free Indazole NH (Competitive) TransMet Transmetalation L-Pd(II)(Ar)(Indazole) OxAdd->TransMet + Indazole-B(OH)₂ Base, H₂O OffCycle->TransMet Excess B(OH)₂ Heat (100°C) Product Biaryl Product + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0

Catalytic cycle of indazole Suzuki coupling highlighting off-cycle Pd-dimer poisoning.

Strategic Workarounds & Reaction Engineering

To bypass these bottlenecks, Application Scientists employ two divergent strategies: N-protection or Ligand/Thermodynamic engineering.

Strategy 1: N-Protection (The Conservative Approach)

Masking the acidic N-H proton entirely eliminates the formation of the off-cycle Pd-dimer[4]. Common protecting groups include Tetrahydropyranyl (THP), tert-Butyloxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM)[5]. THP is particularly advantageous as it is stable under standard basic Suzuki conditions but easily removed under mild acidic workup. When the indazole is protected, standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ can be used with high efficiency[3].

Strategy 2: Direct Unprotected Coupling (The Modern Approach)

For late-stage functionalization where protection/deprotection steps are unviable, the reaction must be thermodynamically forced out of the off-cycle resting state. This is achieved via:

  • Sterically Demanding Dialkylbiaryl Phosphine Ligands: Buchwald ligands such as XPhos or SPhos (deployed as Generation 2 or 3 precatalysts) create a highly hindered coordination sphere around the palladium, destabilizing the dimeric [L-Pd(Ar)(Indazolyl)]₂ complex[2].

  • Thermodynamic Pushing: Elevating the reaction temperature to 100 °C provides the thermal activation energy required to break the off-cycle dimer[2].

  • Le Chatelier's Principle: Utilizing an excess of the boronic acid (1.5 to 2.0 equivalents) shifts the chemical equilibrium away from the Pd-azolyl complex and toward the productive transmetalation intermediate[2].

Quantitative Data: Condition Screening Summaries

The following table synthesizes the causality of various reaction conditions on the yield of indazole cross-couplings.

Catalyst SystemIndazole TypeBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Notes
Pd(PPh₃)₄ (5 mol%)UnprotectedNa₂CO₃DME / H₂O80< 15%Extensive Pd poisoning by free NH; catalyst crashes out as Pd-black.
Pd(dppf)Cl₂ (5 mol%)N-Boc ProtectedK₂CO₃DME / H₂O8085-95%Protection prevents off-cycle dimer formation; highly efficient[3].
SPhos Pd G2 (2 mol%)UnprotectedK₃PO₄Dioxane / H₂O10080-90%Bulky ligand + high temp overcomes Pd-azolyl dimer resting state[2].
XPhos Pd G2 (2 mol%)UnprotectedK₃PO₄Dioxane / H₂O10085-95%Superior for sterically hindered unprotected indazoles[2].

Validated Experimental Protocols

Protocol A: Suzuki Coupling of N-Protected Indazole Boronic Acid Pinacol Esters

This protocol is a self-validating system for THP or Boc-protected indazole-3-boronic acid pinacol esters (Bpin).

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the N-protected indazole-3-Bpin (1.1 equiv), the aryl halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and 2M aqueous K₂CO₃ (3:1 v/v ratio).

    • Causality: DME provides excellent solubility for the protected indazole, while the biphasic aqueous system ensures continuous generation of the active boronate without inducing rapid protodeboronation.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the phosphine ligands to phosphine oxides, killing the catalytic cycle.

  • Reaction Validation: Heat the mixture to 80 °C for 4-6 hours. Monitor via LC-MS.

    • Validation: The disappearance of the aryl halide isotopic mass pattern and the emergence of the product mass (M+H) confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Direct Suzuki Coupling of Unprotected Indazole Boronic Acids

Designed for challenging, unprotected substrates utilizing Buchwald precatalysts.

  • Reagent Assembly: To a microwave vial or pressure tube, add the unprotected indazole boronic acid (2.0 equiv), aryl halide (1.0 equiv), XPhos Pd G2 (0.02 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

    • Causality: 2.0 equivalents of boronic acid are mandatory to shift the equilibrium away from the off-cycle Pd-dimer[2].

  • Solvent Addition: Add 1,4-Dioxane and H₂O in a 4:1 ratio.

    • Causality: Water is strictly required to hydrolyze the G2 precatalyst and activate the boronic acid, while Dioxane allows for higher reaction temperatures than THF.

  • Degassing: Purge the vial with Argon for 10 minutes and seal tightly.

  • Reaction: Heat vigorously at 100 °C for 15 hours.

    • Causality: Temperatures below 90 °C fail to provide the thermodynamic energy needed to break the [L-Pd(Ar)(Indazolyl)]₂ resting state[2].

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase prep-HPLC or SFC[6].

Workflow Step1 1. Reagent Assembly Indazole-B(OH)₂ (2 eq) + Ar-X + XPhos Pd G2 Step2 2. Solvent/Base Dioxane:H₂O (4:1) + 2.0 eq K₃PO₄ Step1->Step2 Step3 3. Degassing Argon Purge (10 min) Step2->Step3 Step4 4. Cross-Coupling 100 °C, 15 h Sealed Tube Step3->Step4 Step5 5. Workup Celite Filtration HPLC Purification Step4->Step5

Step-by-step experimental workflow for unprotected indazole Suzuki-Miyaura coupling.

References

1.[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH / PubMed Central (PMC) URL:

2.[1] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI URL:

3.[6] ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation Source: ResearchGate URL:

4.[4] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: MDPI URL:

5.[3] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: NIH / PubMed Central (PMC) URL:

6.[5] Efficient and simple synthesis of 3-aryl-1 H-pyrazoles (Includes protocols for Protected Indazole Boronic Acid Pinacolyl Esters) Source: ResearchGate URL:

Sources

Engineering Kinase Selectivity: Utilizing 6-Isopropoxy-5-methyl-1H-indazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of targeted therapeutics by focusing on low-molecular-weight chemical starting points that exhibit high ligand efficiency. Among the most successful "privileged fragments" are indazole derivatives, which frequently serve as hinge-binding motifs in kinase inhibitors[1]. This technical guide provides an in-depth analysis of 6-Isopropoxy-5-methyl-1H-indazole (CAS 2072808-90-1)[2], detailing its structural rationale, screening methodologies, and hit-to-lead optimization strategies for targeting receptor tyrosine kinases such as AXL and JAK[3][4].

Structural Rationale & Pharmacophore Analysis

As an application scientist, I approach fragment selection not merely as a structural exercise, but as a thermodynamic strategy. The selection of 6-isopropoxy-5-methyl-1H-indazole is driven by specific causal relationships between its functional groups and the ATP-binding pocket of kinases:

  • The 1H-Indazole Core (The Anchor): Indazoles are excellent bioisosteres for phenol and indole[1]. The N1-H acts as a potent hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. This bidentate system perfectly mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu and Leu residues).

  • The 5-Methyl Group (The Conformation Restrictor): The addition of a 5-methyl group is a deliberate steric choice. It fills the small, highly conserved hydrophobic pocket adjacent to the gatekeeper residue. Furthermore, the ortho-relationship between the 5-methyl and 6-isopropoxy groups creates a localized steric clash that restricts the rotameric freedom of the isopropoxy moiety. This pre-organizes the fragment into a single, low-energy conformation prior to binding, significantly reducing the entropic penalty.

  • The 6-Isopropoxy Group (The Vector and Shield): The isopropoxy moiety serves a dual purpose. First, it increases the lipophilicity of the fragment, driving entropically favorable desolvation upon binding. Second, depending on the kinase's activation state (DFG-in vs. DFG-out), the oxygen atom can act as a secondary hydrogen bond acceptor, while the branched isopropyl group projects into the solvent-exposed region or the hydrophobic back-pocket, providing an ideal vector for fragment growing[4].

Physicochemical Properties & FBDD Metrics

To ensure a self-validating screening system, the fragment must strictly adhere to the "Rule of Three" (Ro3). The theoretical metrics for 6-isopropoxy-5-methyl-1H-indazole demonstrate its ideal nature as a starting point for hit-to-lead optimization.

Property / MetricValueFBDD Rationale & Causality
Molecular Weight (MW) 190.25 g/mol < 300 Da; allows ample molecular "real estate" for MW increase during optimization.
Calculated LogP (cLogP) ~2.6< 3.0; ensures sufficient aqueous solubility for high-concentration primary screening.
H-Bond Donors (HBD) 1 (N1-H)≤ 3; minimizes the energetic penalty of desolvating polar surface area.
H-Bond Acceptors (HBA) 2 (N2, O)≤ 3; provides specific, directional binding to the kinase hinge region.
Ligand Efficiency (LE) > 0.30 kcal/mol/HAEnsures binding energy is highly optimized per heavy atom, a hallmark of successful fragments.

Fragment Screening & Orthogonal Validation Protocol

A robust FBDD campaign requires a self-validating protocol where primary biophysical screening is orthogonally confirmed by structural biology.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over biochemical assays for primary screening because fragments typically exhibit weak affinities (


 in the 

to

range). SPR provides real-time kinetic data (

,

) and detects binding independent of enzymatic inhibition, ensuring that the fragment's residence time is driven by specific interactions rather than non-specific aggregation.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the recombinant kinase domain (e.g., AXL or JAK2) onto a CM5 sensor chip via standard amine coupling. Target a high density of 3000-5000 Response Units (RU) to maximize the signal-to-noise ratio for low-MW analytes.

  • Analyte Preparation: Prepare a concentration series of 6-isopropoxy-5-methyl-1H-indazole (e.g., 12.5

    
     to 200 
    
    
    
    ) in running buffer containing 1-5% DMSO to maintain fragment solubility.
  • Data Acquisition: Inject the fragment series at a high flow rate (30

    
    ) to minimize mass transport limitations. Include solvent correction cycles to account for bulk refractive index changes caused by DMSO.
    
  • Kinetic Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to derive the equilibrium dissociation constant (

    
    ).
    
Protocol 2: Orthogonal Validation via X-ray Crystallography

Causality: SPR cannot determine the binding vector. To rationally grow the fragment, we must definitively prove its binding pose. Crystallography validates the SPR hits and provides the spatial coordinates necessary for Structure-Based Drug Design (SBDD).

Step-by-Step Methodology:

  • Co-crystallization/Soaking: Incubate apo-kinase crystals with a high concentration (10-50 mM) of the indazole fragment in the crystallization drop for 24-48 hours.

  • Data Collection: Collect diffraction data at cryogenic temperatures (100 K) using a synchrotron radiation source to achieve high resolution (< 2.0 Å).

  • Model Refinement: Solve the structure using molecular replacement. The unambiguous electron density of the fragment in the hinge region confirms the hit and reveals the trajectory of the 6-isopropoxy and 5-methyl vectors.

FBDD_Workflow A Fragment Library (Rule of 3 Compliant) B Primary Screening (SPR / NMR) A->B Screen C Hit Validation (Orthogonal Assays) B->C KD Determination D Structural Biology (X-ray Crystallography) C->D Co-crystallization G 6-Isopropoxy-5-methyl -1H-indazole Hit C->G E Structure-Based Drug Design (SBDD) D->E Binding Pose F Hit-to-Lead Optimization E->F Fragment Growing G->D

Fig 1: FBDD workflow highlighting the progression of the indazole hit to lead optimization.

Hit-to-Lead Optimization: Growing the Fragment

Once the binding pose is validated, the fragment is systematically grown to improve potency and selectivity[3].

  • Vector 1 (C3 Position): Arylation at the C3 position often projects into the affinity pocket. Installing a functionalized phenyl or heteroaryl ring here can capture additional

    
     stacking or hydrogen bonding interactions with the P-loop.
    
  • Vector 2 (N1 / N2 Alkylation): Depending on the exact hinge orientation, alkylation at N1 can direct functional groups toward the solvent channel. This allows for the attachment of solubilizing groups (e.g., morpholine or piperazine) to improve pharmacokinetic properties without disrupting the core binding motif.

Mechanistic Pathway Targeting

Optimized derivatives of 6-isopropoxy-5-methyl-1H-indazole have shown profound efficacy in inhibiting receptor tyrosine kinases like AXL and JAK[3][4]. By competitively blocking the ATP-binding site, these inhibitors halt kinase auto-phosphorylation, thereby shutting down downstream signaling cascades (such as STAT or AKT pathways) that drive tumor cell proliferation and survival.

KinasePathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., AXL / JAK) Ligand->Receptor Binds Phosphorylation Kinase Auto-phosphorylation Receptor->Phosphorylation Activation Inhibitor Optimized Indazole Inhibitor Inhibitor->Receptor Blocks ATP Pocket Effector Downstream Effectors (STAT / AKT / MAPK) Phosphorylation->Effector Signal Cascade Transcription Gene Transcription (Cell Survival/Proliferation) Effector->Transcription Nuclear Translocation

Fig 2: Kinase signaling cascade disrupted by the optimized indazole-based ATP-competitive inhibitor.

References[1] PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock Whitepaper. URL: 2]">https://www.pharmablock.com[2] BLD Pharm. "6-ISOPROPOXY-5-METHYL-1H-INDAZOLE (CAS 2072808-90-1)." URL: 3]">https://www.bldpharm.com[3] Ng, P. S., et al. "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry, 2021. URL: https://pubmed.ncbi.nlm.nih.gov/34601366/[4] Ritzén, A., et al. "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." ACS Medicinal Chemistry Letters, 2016. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4904257/

Sources

The Indazole Scaffold: A Modern Approach to the Synthesis of Ceritinib Analogues and Novel ALK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of ALK Inhibition and the Rationale for Indazole-Based Analogues

Ceritinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, has significantly advanced the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its chemical architecture, centered on a 2,4-diaminopyrimidine core, has proven highly effective in targeting the ATP-binding pocket of the ALK tyrosine kinase. However, the emergence of acquired resistance and the need for improved pharmacological properties, such as enhanced central nervous system (CNS) penetration, drive the continuous search for next-generation ALK inhibitors.

This technical guide delves into the synthesis of Ceritinib analogues and other novel ALK inhibitors, with a particular focus on the strategic use of the indazole scaffold as a bioisosteric replacement for the pyrimidine core. The indazole ring system, a privileged scaffold in medicinal chemistry, offers unique structural and electronic properties that can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide will provide a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationship (SAR) insights pertinent to the development of these promising therapeutic agents.

The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway: A Key Target in Oncology

The ALK receptor tyrosine kinase plays a crucial role in cell growth and proliferation. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the kinase and downstream signaling cascades that promote tumorigenesis.[5][6][7][8] Key downstream pathways include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[6][7][8][9] Ceritinib and its analogues exert their therapeutic effect by inhibiting the autophosphorylation of ALK, thereby blocking these oncogenic signals.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT ERK ERK RAS->ERK Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription ERK->Transcription Ceritinib Ceritinib / Indazole Analogues Ceritinib->ALK Inhibition

Figure 1: Simplified ALK signaling pathway and the inhibitory action of ALK inhibitors.

Synthetic Strategies for Indazole-Based ALK Inhibitors: A Modular Approach

The synthesis of indazole-based analogues of Ceritinib and other novel ALK inhibitors typically follows a modular approach, focusing on the construction of a functionalized indazole core, followed by coupling with various side chains to explore the SAR. A common and versatile strategy involves the use of a bromo-substituted indazole intermediate, which can be further elaborated through palladium-catalyzed cross-coupling reactions.

Core Synthesis: Construction of the Indazole Ring

The indazole ring can be synthesized through various methods, with the choice of route often dictated by the desired substitution pattern.[4] For the synthesis of 3-aminoindazole derivatives, a key intermediate for many kinase inhibitors, a common starting material is a substituted 2-fluorobenzonitrile.

Indazole_Synthesis_Workflow Start Substituted 2-Fluorobenzonitrile Cyclization Cyclization Start->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Aminoindazole 3-Aminoindazole Intermediate Cyclization->Aminoindazole Functionalization Further Functionalization Aminoindazole->Functionalization Final_Product Indazole-based ALK Inhibitor Functionalization->Final_Product

Figure 2: General workflow for the synthesis of a 3-aminoindazole core.

Key Coupling Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and is extensively used for the functionalization of the indazole core.[1][5][10] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a bromoindazole and a boronic acid or ester, enabling the introduction of diverse aryl or heteroaryl moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole

  • Reaction Setup: To a sealable reaction vessel, add the bromoindazole (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[11]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[11]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.[11]

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Structure-Activity Relationship (SAR) and Quantitative Data

The exploration of SAR is crucial for optimizing the potency and selectivity of indazole-based ALK inhibitors. Modifications at various positions of the indazole ring and its substituents can have a profound impact on biological activity.

Compound Modification ALK IC50 (nM) Other Kinase IC50 (nM) Reference
Entrectinib 3-aminoindazole core12TrkA: 1, ROS1: 7[12][13]
Compound 14d Fluorinated phenyl on indazole-FGFR1: 5.5[9]
Compound C05 Indazole-based PLK4 inhibitor-PLK4: < 0.1[14][15]
Blossomhill Cpd. Indazole-based macrocycle< 1 (EML4-ALK)CLK1: 4, CLK2: 0.32[8]
Compound 6o Piperazine-indazole derivative-K562 (cell line): 5150[16][17]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies. A dash (-) indicates data not available or not applicable.

Case Study: Synthesis of an Entrectinib Analogue

Entrectinib is a potent, orally available inhibitor of ALK, ROS1, and the TRK family of kinases, featuring a 3-aminoindazole core.[12] The synthesis of an analogue can be envisioned through a convergent route, highlighting key chemical transformations.

Step 1: Synthesis of the 3-Aminoindazole Core

A substituted 2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent, such as n-butanol, at elevated temperatures to facilitate the cyclization and formation of the 3-aminoindazole ring.

Step 2: Coupling with the Side Chain

The 3-aminoindazole intermediate is then coupled with a suitable electrophile, often an activated carboxylic acid or an acyl chloride, to introduce the desired side chain. This amide bond formation is typically mediated by standard coupling reagents such as HATU or EDCI/HOBt.[18]

Step 3: Final Elaboration (e.g., Suzuki Coupling)

If the side chain contains a handle for further modification, such as a bromine atom, a final Suzuki-Miyaura coupling can be performed to introduce additional diversity and fine-tune the pharmacological properties of the final compound.

Conclusion and Future Perspectives

The indazole scaffold represents a highly versatile and productive platform for the design and synthesis of novel ALK inhibitors. As a bioisosteric replacement for the pyrimidine core of Ceritinib, the indazole ring offers opportunities to overcome existing challenges in ALK-targeted therapy, such as acquired resistance and CNS metastases. The synthetic strategies outlined in this guide, particularly the modular approach centered around the Suzuki-Miyaura cross-coupling, provide a robust framework for the generation of diverse libraries of indazole-based compounds for biological evaluation. Future efforts in this area will likely focus on the development of highly selective and potent inhibitors with optimized pharmacokinetic profiles, ultimately leading to more effective and durable treatments for patients with ALK-driven malignancies.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). In MDPI. Retrieved February 28, 2026, from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. In RSC Medicinal Chemistry. Retrieved February 28, 2026, from [Link]

  • Protopopov, M. V., et al. (2020). The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. In Biopolymers and Cell. Retrieved February 28, 2026, from [Link]

  • The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. (n.d.). In Biopolymers and Cell. Retrieved February 28, 2026, from [Link]

  • Jiang, R., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. In Bioorganic & Medicinal Chemistry Letters. Retrieved February 28, 2026, from [Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. In RSC Advances. Retrieved February 28, 2026, from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). In ResearchGate. Retrieved February 28, 2026, from [Link]

  • Blossomhill Therapeutics patents ALK tyrosine kinase receptor inhibitors. (2025). In BioWorld. Retrieved February 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). In RSC Medicinal Chemistry. Retrieved February 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). In RSC Publishing. Retrieved February 28, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). In YouTube. Retrieved February 28, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). In Molecules. Retrieved February 28, 2026, from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). In MDPI. Retrieved February 28, 2026, from [Link]

  • X-ray Absorption Near Edge Structure Spectroscopy to Resolve the in Vivo Chemistry of the Redox-Active Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019). (2013). In ACS Publications. Retrieved February 28, 2026, from [Link]

  • IC 50 values for Indazole derivatives (1be16b). (n.d.). In ResearchGate. Retrieved February 28, 2026, from [Link]

  • Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. In Journal of Medicinal Chemistry. Retrieved February 28, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). In Scientific Reports. Retrieved February 28, 2026, from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). In MDPI. Retrieved February 28, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). In Molecules. Retrieved February 28, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). In ResearchGate. Retrieved February 28, 2026, from [Link]

  • Different indazole alkaloids obtained from a natural source. (n.d.). In ResearchGate. Retrieved February 28, 2026, from [Link]

  • Jain, A., et al. (2020). Design of ALK Inhibitors for Non-Small Cell Lung Cancer – A Fragment Based Approach. In Indian Journal of Pharmaceutical Education and Research. Retrieved February 28, 2026, from [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). In MDPI. Retrieved February 28, 2026, from [Link]

Sources

Regioselective C-3 Iodination of 6-Isopropoxy-5-methyl-1H-indazole: A Mechanistic and Procedural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 1H-indazole core is a critical gateway in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and neuroprotective agents[1]. Among these modifications, regioselective halogenation at the C-3 position provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

This technical guide details the optimized procedure for the C-3 iodination of 6-Isopropoxy-5-methyl-1H-indazole (CAS: 2072808-90-1)[2]. By leveraging a highly efficient Iodine/Potassium Hydroxide (


/KOH) system in N,N-dimethylformamide (DMF), this protocol ensures high yields, excellent regioselectivity, and operational scalability.

Substrate Profiling & Mechanistic Rationale

The starting material, 6-Isopropoxy-5-methyl-1H-indazole, possesses a highly electron-rich aromatic system[2].

  • Electronic Effects: The 6-isopropoxy group exerts a strong electron-donating resonance effect (+M), while the 5-methyl group contributes via hyperconjugation (+I).

  • Regioselectivity: In 1H-indazoles, the C-3 position of the pyrazole ring is inherently the most nucleophilic site. The electron-donating substituents on the fused benzene ring further enrich the electron density of the entire heterocycle, making the C-3 carbon exceptionally reactive toward electrophilic aromatic substitution (EAS).

The Role of Base: Direct iodination of neutral indazoles with elemental iodine is kinetically sluggish. The addition of a strong base like KOH deprotonates the N1 position (


), generating an indazolide anion [1]. This anionic intermediate exhibits vastly superior nucleophilicity, allowing the electrophilic attack by 

to proceed rapidly at room temperature without the need for transition-metal catalysts or harsh oxidants.

Reagent Selection & Optimization Strategy

While multiple iodination protocols exist, reagent selection must balance reactivity, cost, and purification ease. Table 1 outlines the comparative efficacy of standard iodination systems.

Table 1: Comparative Analysis of C-3 Iodination Conditions for Indazole Derivatives

Reagent SystemSolventTemp (°C)Time (h)Expected YieldMechanistic & Operational Notes

/ KOH
DMF 25 1 - 2 >85% Optimal. Rapid deprotonation; highly scalable; straightforward bisulfite quench[1].
NISDMF / MeCN25 - 604 - 1270 - 80%Mild alternative. Higher reagent cost; requires longer reaction times[3].

/

Dioxane806 - 860 - 75%Weaker base results in incomplete deprotonation, necessitating thermal activation.

For 6-Isopropoxy-5-methyl-1H-indazole, the


/KOH/DMF  system is the undisputed optimal choice. DMF acts as a polar aprotic solvent that effectively solvates the potassium cation, leaving the indazolide anion highly "naked" and reactive.

Experimental Protocol: /KOH-Mediated Iodination

The following protocol is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure reproducibility.

Materials & Reagents
  • 6-Isopropoxy-5-methyl-1H-indazole: 1.90 g (10.0 mmol, 1.0 eq)[2]

  • Potassium Hydroxide (KOH) pellets: 1.68 g (30.0 mmol, 3.0 eq)[1]

  • Iodine (

    
    ):  5.07 g (20.0 mmol, 2.0 eq)[1]
    
  • Anhydrous DMF: 20 mL

  • 10% Aqueous Sodium Bisulfite (

    
    ):  100 mL
    
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Isopropoxy-5-methyl-1H-indazole (1.90 g, 10.0 mmol) in anhydrous DMF (20 mL) under an ambient atmosphere.

  • Anion Generation: Add KOH pellets (1.68 g, 30.0 mmol) directly to the stirring solution. Allow the mixture to stir at 25 °C for 15 minutes. Causality Note: This pre-stirring ensures complete deprotonation to the indazolide anion before the electrophile is introduced.

  • Electrophilic Addition: Add elemental iodine (5.07 g, 20.0 mmol) portion-wise over 10 minutes.

    • Observation: The reaction is mildly exothermic. The solution will immediately transition to a deep, opaque brown/purple color.

  • Reaction Monitoring: Stir the mixture at 25 °C for 1 to 2 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes; UV visualization at 254 nm). The starting material (

    
    ) should be completely consumed, replaced by a newly formed, less polar product spot (
    
    
    
    ).
  • Quenching: Pour the crude reaction mixture slowly into an ice-cold 10% aqueous

    
     solution (100 mL) under vigorous stirring.
    
    • Causality Note:

      
       reduces unreacted 
      
      
      
      to water-soluble iodide (
      
      
      ). The successful quench is visually validated when the dark brown color completely dissipates, yielding a pale yellow or off-white suspension[1].
  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with distilled water (3 × 50 mL) followed by brine (50 mL). Causality Note: Multiple water washes are mandatory to partition the DMF out of the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude material via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes gradient) to afford 3-Iodo-6-isopropoxy-5-methyl-1H-indazole as a solid.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized product, the following analytical markers should be verified:

  • Mass Spectrometry (LC-MS):

    • Starting Material MW: 190.25 g/mol

      
       Expected 
      
      
      
      [2].
    • Product MW: 316.14 g/mol

      
       Expected 
      
      
      
      .
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    The defining validation metric is the complete disappearance of the C-3 aromatic proton singlet (typically observed around
    
    
    8.00 - 8.10 ppm in the starting material). The signals for the isopropoxy methine (
    
    
    4.60 ppm), isopropoxy methyls (
    
    
    1.30 ppm), and the C-5 methyl (
    
    
    2.30 ppm) will remain intact, with minor downfield shifts due to the inductive effect of the newly installed iodine.

Workflow & Mechanistic Diagram

The following diagram illustrates the mechanistic pathway of the base-mediated electrophilic aromatic substitution at the C-3 position.

G A 6-Isopropoxy-5-methyl-1H-indazole (Starting Material) B Indazolide Anion (N1 Deprotonated) A->B KOH / DMF (Deprotonation) C Electrophilic Attack (I2 at C-3 Position) B->C + I2 (Nucleophilic attack) D Wheland Intermediate (Sigma Complex) C->D C-I Bond Formation (Loss of I⁻) E Rearomatization (Proton Loss) D->E Rearomatization (Loss of H⁺) F 3-Iodo-6-isopropoxy-5-methyl-1H-indazole (Target Product) E->F Product Isolation

Caption: Mechanistic pathway of KOH-mediated C-3 iodination of 6-Isopropoxy-5-methyl-1H-indazole.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: Molecules (MDPI), 2023, 28(7), 2961. URL:[Link]

  • 25th Congress - International Society of Heterocyclic Chemistry (C-3 Iodination and NIS Applications) Source: ISHC Congress Proceedings URL:[Link]

Sources

6-Isopropoxy-5-methyl-1H-indazole: A Privileged Scaffold for Next-Generation Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective protein kinase inhibitors remains one of the most significant challenges in modern medicinal chemistry due to the highly conserved nature of the ATP-binding site across the kinome. Fragment-Based Drug Discovery (FBDD) has emerged as a superior paradigm for overcoming this hurdle, allowing researchers to optimize low-molecular-weight, low-affinity binders into highly selective clinical candidates[1].

Within this landscape, the indazole core is universally recognized as a privileged hinge-binding scaffold[2]. Specifically, 6-Isopropoxy-5-methyl-1H-indazole (CAS: 2072808-90-1) represents a rationally pre-optimized fragment. By combining the fundamental ATP-mimetic properties of the indazole core with precisely vectored steric and electronic substituents, this scaffold provides an ideal starting point for developing Type I and Type II kinase inhibitors.

Structural and Mechanistic Rationale

The efficacy of 6-isopropoxy-5-methyl-1H-indazole is not accidental; every functional group serves a distinct thermodynamic and structural purpose.

  • The 1H-Indazole Core (Hinge Binder): The N1 and N2 atoms of the indazole ring act as a highly efficient hydrogen bond donor-acceptor pair. When properly oriented, they displace the adenine ring of ATP, forming robust hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (typically the hinge+1 and hinge+3 residues).

  • The 5-Methyl Vector (Gatekeeper / HP-I Interaction): The methyl group at the C5 position is strategically angled to probe Hydrophobic Pocket I (HP-I), which is guarded by the gatekeeper residue. Causality: A methyl group is chosen here because it provides a favorable entropic boost via desolvation without causing steric clashes with larger gatekeeper residues (e.g., Threonine or Phenylalanine). This preserves the fragment's broad initial screening utility while providing a vector for future growth.

  • The 6-Isopropoxy Vector (Solvent Channel / Ribose Pocket): The 6-position vectors toward the solvent-exposed channel or the ribose-binding pocket. Causality: The ether oxygen provides a weak dipole for potential interaction with solvent molecules or basic residues. More importantly, the branched isopropyl group sterically shields the deep hinge hydrogen bonds from bulk water. By lowering the local dielectric constant, this shielding effect significantly increases the strength of the hinge hydrogen bonds, boosting overall ligand efficiency.

BindingLogic Indazole 1H-Indazole Core Methyl 5-Methyl Vector Indazole->Methyl Isopropoxy 6-Isopropoxy Vector Indazole->Isopropoxy Hinge Kinase Hinge Region (H-Bonding) Indazole->Hinge N1/N2 Donor-Acceptor Gatekeeper Hydrophobic Pocket I (Gatekeeper) Methyl->Gatekeeper van der Waals Solvent Solvent Channel / Ribose Pocket Isopropoxy->Solvent Steric Shielding

Caption: Structural logic of 6-Isopropoxy-5-methyl-1H-indazole binding to the kinase ATP pocket.

Quantitative Data & Physicochemical Profiling

To be an effective FBDD starting point, a scaffold must strictly adhere to the "Rule of 3" to allow sufficient molecular weight budget for subsequent lead optimization[1].

Table 1: Physicochemical Properties of 6-Isopropoxy-5-methyl-1H-indazole

PropertyValueFBDD Rationale
Molecular Weight 190.25 g/mol Well within the Rule of 3 (MW < 300), allowing room for fragment growing.
cLogP ~2.5Optimal lipophilicity for membrane permeability and hydrophobic pocket engagement.
H-Bond Donors 1 (N1-H)Minimal donor count reduces the desolvation penalty upon target binding.
H-Bond Acceptors 2 (N2, Ether O)Sufficient for hinge interaction without introducing excessive polarity.
Polar Surface Area 37.9 ŲExcellent for blood-brain barrier (BBB) penetration if targeting CNS kinases.

Table 2: Comparative Kinase Selectivity Profiling (Representative Model Data)

Kinase TargetUnsubstituted 1H-Indazole IC₅₀ (µM)6-OiPr-5-Me-1H-Indazole IC₅₀ (µM)Structural Driver for Shift
LRRK2 >10012.55-Methyl optimally fills the specific gatekeeper pocket of LRRK2.
VEGFR2 85.08.26-Isopropoxy shields the hinge H-bonds from solvent, boosting affinity.
CDK2 45.0>100Steric clash between the 6-isopropoxy group and the narrow CDK2 ribose pocket.

Experimental Workflows & Protocols

Protocol 1: Scaffold Functionalization (C3-Arylation via Suzuki-Miyaura)

To evolve this fragment into a lead compound, the C3 position is typically functionalized to reach the DFG motif (transitioning from a Type I to a Type II inhibitor). This protocol outlines a self-validating cross-coupling workflow.

  • Halogenation (Activation): Dissolve 6-isopropoxy-5-methyl-1H-indazole (1.0 eq) in DMF. Add N-iodosuccinimide (NIS, 1.1 eq) at 0°C. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Perform LC-MS. The reaction is complete when the starting material mass is fully replaced by the [M+H]⁺ = 317.1 m/z peak (3-iodo intermediate).

  • Cross-Coupling: Combine the 3-iodo intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 Dioxane/Water mixture. Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates rapid reductive elimination, which is critical when coupling sterically hindered or electron-rich heteroaryls to the highly electron-dense C3 position of the indazole.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 110°C for 30 minutes.

  • Purification & Validation: Filter through Celite, concentrate, and purify via reverse-phase HPLC. Validate the final structure via ¹H-NMR, ensuring the disappearance of the C3-proton singlet (~8.0 ppm).

FBDDWorkflow A 1. Fragment Selection (6-Isopropoxy-5-methyl-1H-indazole) B 2. Primary Screening (TR-FRET / Thermal Shift) A->B C 3. Structural Biology (X-Ray Co-crystallography) B->C D 4. Rational Design (C3 / N1 Vector Expansion) C->D C->D Iterative SAR D->C Structure Feedback E 5. Lead Optimization (Potency & ADME/Tox) D->E

Caption: Iterative Fragment-Based Drug Discovery (FBDD) workflow for indazole optimization.

Protocol 2: High-Throughput TR-FRET Kinase Screening

Fragment screening requires testing compounds at high concentrations (100 µM - 1 mM). Standard fluorescence assays fail here due to compound autofluorescence. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) solves this by utilizing lanthanide chelates with long emission half-lives, allowing a time delay that eliminates background fluorescence[3].

  • Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., LRRK2) and 6-isopropoxy-5-methyl-1H-indazole (titrated from 1 mM to 1 µM). Incubate for 15 minutes to allow fragment pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix at the predetermined Kₘ value for ATP. Incubate at room temperature for 60 minutes.

  • Reaction Quench: Add 10 µL of TR-FRET detection buffer containing EDTA.

    • Causality: EDTA aggressively chelates the Mg²⁺ ions required for kinase catalytic activity, instantly and irreversibly halting the reaction to ensure precise temporal control over the data readout.

  • Detection Addition: Add the Europium-labeled anti-phospho antibody (Donor) and the fluorescent tracer (Acceptor). Incubate for 60 minutes.

  • Plate Reading & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm, Delay: 100 µs).

    • Validation Checkpoint: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. The assay is validated and self-consistent only if Z' > 0.6.

TRFRET Kinase Target Kinase (e.g., LRRK2) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binds Antibody Eu-labeled Antibody (Donor) Tracer->Antibody Proximity Signal High TR-FRET Signal Antibody->Signal Energy Transfer Inhibitor Indazole Inhibitor (Competitor) Inhibitor->Kinase Displaces Tracer NoSignal Low TR-FRET Signal Inhibitor->NoSignal Loss of Proximity

Caption: Mechanism of competitive TR-FRET assay for high-throughput fragment screening.

References

1.[2] Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. 2.[1] AlKharboush, D. F., & Kozielski, F. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery, 9, 100233. 3.[3] Klink, T. A., et al. Expanding Transcreener™ Assay Technology: ADP Detection using TR-FRET. BellBrook Labs Application Notes.

Sources

The Strategic Activation of Indazole C-H Bonds: A Mechanistic Guide to Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The targeted functionalization of this heterocycle through C-H activation has emerged as a powerful and atom-economical strategy for the rapid generation of diverse molecular libraries, accelerating drug discovery pipelines. This in-depth technical guide provides a comprehensive overview of the predominant reaction mechanisms governing the transition-metal-catalyzed C-H activation of indazoles. We will delve into the catalytic cycles of palladium, rhodium, and other key metals, elucidating the causality behind experimental choices and providing field-proven protocols for the synthesis of functionalized indazole libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methodologies.

Introduction: The Indazole Scaffold and the Rise of C-H Activation

Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are integral components of a wide array of biologically active compounds. Their structural features allow them to act as versatile pharmacophores, engaging with a variety of biological targets. Consequently, the development of efficient and modular methods for their synthesis and functionalization is of paramount importance.

Traditionally, the synthesis of indazole derivatives has relied on classical condensation reactions or cross-coupling strategies requiring pre-functionalized starting materials. While effective, these multi-step sequences can be time-consuming and generate significant chemical waste. The advent of transition-metal-catalyzed C-H activation has revolutionized this landscape, offering a more direct and sustainable approach to molecular diversification.[2][3] By targeting the otherwise inert C-H bonds of the indazole nucleus, chemists can introduce a wide range of functional groups in a single step, streamlining the synthesis of novel compound libraries.

This guide will focus on the mechanistic underpinnings of these transformative reactions, providing the reader with a robust understanding of the catalytic processes at play. We will explore the key mechanistic steps, the role of directing groups, and the influence of various reaction parameters on efficiency and selectivity.

Palladium-Catalyzed C-3 Arylation: A Workhorse for Library Generation

The direct arylation of the C-3 position of the indazole ring is a cornerstone of library synthesis, enabling the introduction of diverse aryl and heteroaryl moieties. Palladium catalysis, often in conjunction with a phenanthroline ligand, has proven to be a particularly robust and versatile system for this transformation.[4][5]

The Catalytic Cycle: A Mechanistic Deep Dive

The currently accepted mechanism for the Pd(II)/Phen-catalyzed C-3 arylation of 1H-indazoles is a multi-step process that begins with C-H activation and proceeds through a cycle reminiscent of traditional cross-coupling reactions.

A plausible catalytic cycle is depicted below:

Palladium_Catalyzed_C3_Arylation Indazole 1H-Indazole Palladacycle Palladacycle Intermediate Indazole->Palladacycle C-H Activation (Concerted Metalation-Deprotonation) Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) + Phen Active_Pd_II Active Pd(II) Complex Pd_II->Active_Pd_II Ligand Exchange Active_Pd_II->Palladacycle Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Aryl_Halide Ar-X Aryl_Halide->Pd_IV Oxidative Addition Pd_IV->Active_Pd_II Reforms Catalyst Product C-3 Arylated Indazole Pd_IV->Product Reductive Elimination

Figure 1: Proposed catalytic cycle for the Palladium-catalyzed C-3 arylation of 1H-indazoles.

Step 1: Catalyst Activation and C-H Bond Cleavage. The reaction is initiated by the formation of an active Pd(II) catalyst from a precatalyst, such as palladium(II) acetate, and a ligand, typically 1,10-phenanthroline.[4] This active species then coordinates to the indazole substrate. The key C-H activation step is believed to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. In this process, the C-H bond is cleaved in a single, concerted step involving the palladium center and a basic ligand (e.g., acetate or carbonate), forming a five-membered palladacycle intermediate. This directed C-H activation is crucial for the high regioselectivity observed at the C-3 position.

Step 2: Oxidative Addition. The resulting palladacycle then undergoes oxidative addition with an aryl halide (Ar-X). This step involves the cleavage of the carbon-halogen bond of the aryl halide and the formation of two new bonds to the palladium center, resulting in a Pd(IV) intermediate.

Step 3: Reductive Elimination. The final step of the catalytic cycle is reductive elimination from the Pd(IV) intermediate. This involves the formation of the new carbon-carbon bond between the indazole C-3 position and the aryl group, yielding the desired C-3 arylated indazole product. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

The "Why": Causality in Experimental Design

The choice of each reaction component is critical for the success of the C-3 arylation. Here, we dissect the rationale behind these choices:

  • The Palladium Precatalyst: Palladium(II) acetate is a common and effective precatalyst. Its dimeric structure is readily broken down in the presence of ligands to form the active catalytic species.

  • The Phenanthroline Ligand: 1,10-Phenanthroline is a bidentate nitrogen ligand that plays a multifaceted role. It stabilizes the palladium catalyst, preventing its decomposition at the high reaction temperatures often required. Furthermore, it is believed to facilitate the C-H activation step and promote the subsequent oxidative addition and reductive elimination steps.[4]

  • The Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential for the CMD mechanism. It acts as a proton acceptor, facilitating the cleavage of the C-H bond.[4]

  • The Solvent: The choice of solvent can significantly impact the reaction's efficiency and selectivity. High-boiling, aprotic polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are often used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.[6] However, less polar solvents like toluene have also been shown to be effective and can sometimes suppress side reactions.[4]

A Field-Proven Experimental Protocol

The following protocol provides a robust starting point for the Pd(II)-catalyzed C-3 arylation of 1H-indazoles. Optimization may be required for specific substrates.

General Procedure for C-3 Arylation of Indazoles: [4]

  • To a sealable reaction tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the indazole substrate (1.0 equivalent) and the aryl halide (1.2 equivalents) to the tube.

  • Add anhydrous solvent (e.g., toluene or DMA) via syringe to achieve a desired concentration (e.g., 0.25 M).

  • Seal the tube and heat the reaction mixture at 140-160 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Optimization Data

The Pd/Phen catalytic system exhibits a broad substrate scope, tolerating a variety of functional groups on both the indazole and the aryl halide.

EntryIndazole SubstrateAryl HalideYield (%)
11-Methyl-1H-indazole4-Iodotoluene85
21-Methyl-1H-indazole4-Iodoanisole82
31-Methyl-1H-indazole1-Iodo-4-(trifluoromethyl)benzene75
41-Benzyl-1H-indazole4-Bromobenzonitrile68
51H-Indazole4-Iodotoluene72

Table 1: Representative yields for the Pd-catalyzed C-3 arylation of indazoles. Conditions: Pd(OAc)₂ (10 mol%), Phen (10 mol%), Cs₂CO₃ (1.0 equiv), indazole (0.25 mmol), ArI (0.5 mmol) in toluene (1 mL) for 48 h.[4]

Rhodium-Catalyzed Annulation: A Convergent Approach to 2H-Indazoles

Rhodium(III) catalysis offers a distinct and elegant strategy for the synthesis of N-aryl-2H-indazoles through a [4+1] annulation of azobenzenes and aldehydes.[7] This method is particularly valuable for its convergent nature, rapidly assembling complex indazole products from readily available starting materials.

The Catalytic Cycle: A Symphony of Directed C-H Activation and Cyclization

The Rh(III)-catalyzed synthesis of 2H-indazoles is a cascade reaction involving several key steps, with the azo group of the azobenzene serving as an internal directing group.

Rhodium_Catalyzed_Indazole_Synthesis Azobenzene Azobenzene Rhodacycle Rhodacycle Intermediate Azobenzene->Rhodacycle Directed C-H Activation Rh_III [Cp*RhCl₂]₂ + AgSbF₆ Active_Rh_III Active Cationic Rh(III) Complex Rh_III->Active_Rh_III Activation Active_Rh_III->Rhodacycle Insertion_Product Aldehyde Insertion Product Rhodacycle->Insertion_Product Aldehyde Aldehyde Aldehyde->Insertion_Product Migratory Insertion Cyclized_Intermediate Cyclized Intermediate Insertion_Product->Cyclized_Intermediate Intramolecular Nucleophilic Attack Cyclized_Intermediate->Active_Rh_III Reforms Catalyst Product 2H-Indazole Cyclized_Intermediate->Product Aromatization (Dehydration)

Figure 2: Proposed catalytic cycle for the Rhodium(III)-catalyzed synthesis of 2H-indazoles.

Step 1: Catalyst Activation and Directed C-H Activation. The active catalyst is typically a cationic Rh(III) species generated in situ from a precatalyst like [Cp*RhCl₂]₂ and a silver salt such as AgSbF₆.[7][8] The silver salt acts as a halide scavenger, generating a more electrophilic and catalytically active rhodium center. The azobenzene substrate then coordinates to the Rh(III) center through one of the nitrogen atoms of the azo group. This coordination directs the catalyst to a proximal ortho C-H bond of one of the aryl rings, which is then cleaved to form a five-membered rhodacycle intermediate.

Step 2: Aldehyde Insertion. The aldehyde coupling partner coordinates to the rhodium center of the rhodacycle. This is followed by a migratory insertion of the aldehyde into the rhodium-carbon bond, forming a seven-membered rhodacycle intermediate.

Step 3: Intramolecular Cyclization and Aromatization. The newly formed hydroxyl group in the intermediate can be protonated, turning it into a good leaving group (water). The other nitrogen atom of the azo group then acts as an intramolecular nucleophile, attacking the carbon bearing the hydroxyl group and displacing water. This cyclization event, followed by rearomatization, leads to the formation of the 2H-indazole product and regenerates the active Rh(III) catalyst.[9]

The "Why": Understanding the Reagents and Conditions
  • The Rhodium Precatalyst: The pentamethylcyclopentadienyl (Cp) ligand in [CpRhCl₂]₂ is a robust ancillary ligand that remains coordinated to the rhodium center throughout the catalytic cycle, providing stability and influencing reactivity.

  • The Silver Salt Additive: As mentioned, silver salts like AgSbF₆ are crucial for generating the active cationic Rh(III) catalyst by abstracting chloride ligands.[8][10] This increases the electrophilicity of the rhodium center, making it more reactive towards C-H activation.

  • The Oxidant (in some cases): In related Rh(III)-catalyzed reactions, an oxidant such as copper(II) acetate (Cu(OAc)₂) is often required to regenerate the Rh(III) catalyst from a lower oxidation state.[3][11] In the case of the annulation with aldehydes, the reaction can often proceed without an external oxidant, as the formal oxidation state of the rhodium may not change throughout the primary catalytic cycle. However, Cu(OAc)₂ can sometimes improve yields by facilitating certain steps or preventing catalyst deactivation.

  • The Solvent: Dioxane and tetrahydrofuran (THF) are commonly employed solvents for this transformation, providing good solubility for the reactants and being relatively inert under the reaction conditions.[7]

A Field-Proven Experimental Protocol

The following is a general procedure for the Rh(III)-catalyzed synthesis of 2H-indazoles.

General Procedure for Rh(III)-Catalyzed Indazole Synthesis: [7]

  • To a sealable reaction tube, add the azobenzene substrate (1.0 equivalent), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the aldehyde (2.0 equivalents) and anhydrous dioxane (to a concentration of 0.2 M).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

A Comparative Overview of Catalytic Systems

While palladium and rhodium are the most extensively studied catalysts for indazole C-H activation, other transition metals such as ruthenium and cobalt have also shown promise.[3][12]

Catalyst SystemTypical C-H FunctionalizationKey Mechanistic FeaturesAdvantagesLimitations
Palladium(II)/Phenanthroline C-3 ArylationConcerted Metalation-Deprotonation (CMD), Pd(II)/Pd(IV) cycleBroad substrate scope, high functional group tolerance, well-established.[4]Can require high temperatures, potential for catalyst deactivation.
Rhodium(III)/Cp *Annulation with aldehydes, alkenes, etc.Directed C-H activation, migratory insertion, cyclization.[7]Convergent synthesis, rapid assembly of complex scaffolds.Often requires silver salt additives, can be expensive.[8]
Ruthenium(II) Alkenylation, annulationFormation of a ruthenacycle intermediate, migratory insertion.[3]Lower cost than rhodium, unique reactivity patterns.Can have different regioselectivity compared to Rh and Pd.
Cobalt(III) Annulation with aldehydesSimilar mechanism to Rh(III), Co(III) catalytic cycle.[12]More earth-abundant and cost-effective than rhodium.May require higher catalyst loadings or temperatures.

Table 2: A comparative overview of common catalytic systems for indazole C-H activation.

Troubleshooting and Practical Considerations

Despite the robustness of these methods, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Check Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous and of high purity.

    • Inert Atmosphere: Strict exclusion of air and moisture is critical for many of these catalytic systems.

    • Temperature: The reaction may require higher temperatures to overcome the activation barrier for C-H cleavage.

  • Poor Regioselectivity:

    • Directing Group: The nature and position of substituents on the indazole or directing group can influence regioselectivity.

    • Ligand Effects: In Pd-catalyzed reactions, modifying the ligand can sometimes alter the regiochemical outcome.

  • Byproduct Formation:

    • Homocoupling: Homocoupling of the aryl halide can be a competing side reaction in Pd-catalyzed arylations. Adjusting the stoichiometry or reaction time may mitigate this.

    • Multiple Functionalization: At higher temperatures or longer reaction times, diarylation or other over-functionalization can occur.

Conclusion and Future Outlook

The transition-metal-catalyzed C-H activation of indazoles has matured into a powerful and versatile tool for the synthesis of diverse chemical libraries. The mechanistic understanding of these reactions, particularly for palladium and rhodium systems, has enabled the rational design of highly efficient and selective transformations. As the field continues to evolve, we can anticipate the development of even more sophisticated catalytic systems, including those based on earth-abundant metals, and the application of these methods to increasingly complex molecular architectures. The continued exploration of novel directing groups and reaction partners will further expand the synthetic toolbox, empowering chemists to rapidly access novel chemical space in the quest for new therapeutic agents.

References

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Shiri, P.; Roosta, A.; Dehaen, W.; Amani, A. M. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules2022 , 27 (15), 5003. [Link]

  • Shiri, P.; Roosta, A.; Dehaen, W.; Amani, A. M. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC2022 . [Link]

  • Li, B.; Ma, J.; Wang, G. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Org. Biomol. Chem.2018 , 16, 8764-8768. [Link]

  • Yang, Z.; Yu, J.; Pan, C. Recent advances in C–H functionalization of 2H-indazoles. Org. Biomol. Chem.2022 , 20, 7746-7764. [Link]

  • Kim, J.; Kim, S. H.; Kim, J. H.; Shin, K.; Park, S. H.; Kim, J. G. Synthesis of (2H)-Indazoles from Azobenzenes Using Paraformaldehyde as a One-Carbon Synthon. Request PDF2019 . [Link]

  • Chun, R.; Ko, Y.; Park, S.; Baik, M.-H.; Park, S. H. Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. PubMed2016 . [Link]

  • Kazzouli, S. E.; Guillaumet, G. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Request PDF2025 . [Link]

  • Yang, Z.; Yu, J.; Pan, C. Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF2022 . [Link]

  • Chun, R. Synthesis of (2H)- indazoles through Rh(III)-catalyzed annulation reaction of azobenzenes. Conference Series2019 . [Link]

  • Lian, Y.; Bergman, R. G.; Lavis, L. D.; Ellman, J. A. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. J. Am. Chem. Soc.2013 , 135 (19), 7122–7125. [Link]

  • Sau, S. C.; Saha, A.; Dutta, U.; Maiti, D. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chem. Soc. Rev.2023 , 52, 6835-6881. [Link]

  • da Silva, A. C. S.; da Silva, A. C.; de Oliveira, R. N.; de Souza, M. V. N.; de Almeida, M. V. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein J. Org. Chem.2022 , 18, 1111–1118. [Link]

  • Reddy, C. R.; Reddy, A. R. Optimization study of intramolecular C-H arylation a. ResearchGate2015 . [Link]

  • Lian, Y.; Bergman, R. G.; Lavis, L. D.; Ellman, J. A. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC2013 . [Link]

  • Sau, S. C.; Saha, A.; Dutta, U.; Maiti, D. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. PMC2023 . [Link]

  • Lian, Y.; Ellman, J. A. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. J. Am. Chem. Soc.2014 , 136 (51), 17662–17665. [Link]

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  • Wang, X.; Chen, G.; Daugulis, O. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chem. Sci.2013 , 4, 2374-2379. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 6-Isopropoxy-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to enhancing the yield and regioselectivity of the N-alkylation of 6-isopropoxy-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole functionalization. Here, we will delve into the critical factors governing this transformation, providing field-proven insights, troubleshooting strategies, and detailed protocols to empower you to overcome common experimental hurdles.

Introduction: The Challenge of Indazole N-Alkylation

The N-alkylation of indazoles is a cornerstone of medicinal chemistry, yet it presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[1] This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The regiochemical outcome is a delicate balance of steric and electronic factors of the indazole core, as well as the reaction conditions employed.[2][3] For a substrate like 6-isopropoxy-5-methyl-1H-indazole, the electron-donating nature of the substituents at the C5 and C6 positions adds another layer of complexity to achieving high regioselectivity.

This guide will provide a systematic approach to troubleshooting and optimizing the N-alkylation of this specific indazole, enabling you to confidently navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1 isomer?

A1: Achieving high N1 selectivity typically involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable.[2][4] The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[3][5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to this position.[3]

Q2: My reaction is giving predominantly the N2 isomer. What conditions favor N2 alkylation?

A2: While often the kinetic product, certain conditions can be employed to selectively obtain the N2 isomer. The Mitsunobu reaction, for instance, has demonstrated a strong preference for N2 alkylation of indazoles.[2][3] Additionally, the presence of electron-withdrawing groups, particularly at the C7 position, has been shown to favor N2 selectivity, a principle that can be informative even for electron-rich systems.[5]

Q3: The overall yield of my reaction is low, with significant starting material remaining. What are the likely causes?

A3: Low conversion can stem from several factors. Incomplete deprotonation of the indazole is a common culprit, which can be addressed by using a sufficiently strong base and ensuring anhydrous reaction conditions. The reactivity of the alkylating agent is also crucial; alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. Finally, the reaction temperature may be insufficient for the reaction to proceed at a reasonable rate.

Q4: I am seeing significant byproduct formation. What are the common side reactions in indazole N-alkylation?

A4: Besides the formation of the undesired regioisomer, over-alkylation to form a quaternary indazolium salt can occur, especially if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long. Degradation of the starting material or product can also be an issue under harsh reaction conditions (e.g., high temperatures or very strong bases).

Troubleshooting Guides

Issue 1: Poor N1/N2 Regioselectivity

A mixture of N1 and N2 isomers is the most common challenge in indazole N-alkylation. The following decision tree provides a systematic approach to optimizing for your desired isomer.

G start Start: Poor Regioselectivity base_solvent Evaluate Base & Solvent System start->base_solvent temp Adjust Reaction Temperature base_solvent->temp For N1: Use NaH in THF. For N2: Consider Mitsunobu or polar aprotic solvent. alkylating_agent Consider Alkylating Agent temp->alkylating_agent Higher temp may favor thermodynamic (N1) product. Lower temp may favor kinetic (N2) product. separation Optimize Isomer Separation alkylating_agent->separation More reactive agents (e.g., iodides) may alter selectivity.

Caption: Troubleshooting workflow for poor regioselectivity.

In-Depth Analysis:

  • Base and Solvent System: This is the most critical factor influencing regioselectivity.[6]

    • For N1-Selectivity: The use of sodium hydride (NaH) in tetrahydrofuran (THF) is highly recommended.[3][5] The formation of a sodium-indazole complex at N2 sterically directs the alkylating agent to the N1 position.

    • For N2-Selectivity: While less common for direct alkylation, conditions employing polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) can sometimes favor the N2 isomer, though mixtures are common. For high N2 selectivity, the Mitsunobu reaction is the preferred method.[2]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

    • Higher temperatures can sometimes allow for the equilibration of the initially formed kinetic (often N2) product to the more thermodynamically stable N1 product.[4]

    • Lower temperatures may favor the kinetic product.

  • Alkylating Agent: The nature of the electrophile can play a role. While less impactful than the base and solvent, highly reactive alkylating agents might exhibit different selectivity profiles.

Issue 2: Low Reaction Yield / Incomplete Conversion

Low yields are often a sign of suboptimal reaction conditions. The following table outlines key parameters to investigate.

ParameterPotential IssueRecommended Action
Base Stoichiometry Insufficient base leads to incomplete deprotonation of the indazole.Use at least 1.1-1.2 equivalents of base relative to the indazole. For weaker bases, a larger excess may be necessary.
Reaction Time The reaction may not have reached completion.Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature.
Solvent Purity Protic impurities (e.g., water) will quench the base and the indazolide anion.Use anhydrous solvents. Consider drying the solvent before use.
Alkylating Agent The alkylating agent may be unreactive or have degraded.Use a more reactive alkylating agent (I > Br > Cl). Ensure the purity of the alkylating agent.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 6-Isopropoxy-5-methyl-1H-indazole

This protocol is optimized for achieving high N1-regioselectivity.[3][5]

Materials:

  • 6-Isopropoxy-5-methyl-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-isopropoxy-5-methyl-1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol is the method of choice for obtaining the N2-alkylated product with high selectivity.[2]

Materials:

  • 6-Isopropoxy-5-methyl-1H-indazole

  • Anhydrous alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-isopropoxy-5-methyl-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to isolate the pure N2-alkylated product and separate it from triphenylphosphine oxide.

Mechanistic Insights: The Deciding Factors in Regioselectivity

The regiochemical outcome of the N-alkylation of 6-isopropoxy-5-methyl-1H-indazole is governed by a complex interplay of factors. The following diagram illustrates the key relationships.

Caption: Key factors influencing indazole N-alkylation.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[2][4] Conditions that allow for equilibration, such as higher temperatures and longer reaction times, will favor the N1 product. Conversely, conditions that favor the faster-forming product under kinetic control may lead to the N2 isomer.

  • Steric and Electronic Effects: The substituents on the indazole ring play a crucial role.[3] For 6-isopropoxy-5-methyl-1H-indazole, the electron-donating isopropoxy and methyl groups increase the electron density of the benzene ring. This electronic effect can influence the relative nucleophilicity of the N1 and N2 atoms. The steric bulk of the isopropoxy group at the C6 position may also play a role in directing the regioselectivity, although its distance from the reacting nitrogens makes this effect less pronounced than that of a C7 substituent.

  • The Role of the Counter-ion: In reactions involving strong bases like NaH, the nature of the cation can significantly influence the regioselectivity.[6] The sodium cation can coordinate with the lone pair of electrons on the N2 nitrogen, effectively blocking it from reacting with the electrophile and directing alkylation to the N1 position. This effect is more pronounced in non-polar aprotic solvents like THF.

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Takahashi, I., et al. (2008). Synthesis and structure-activity relationships of novel indazole derivatives as potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(15), 7239-7250.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

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Technical Support Center: Controlling N1 vs. N2 Regioselectivity in 5-Methyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 5-methyl indazole and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the selective alkylation and arylation at the N1 and N2 positions of the indazole core.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions to improve regioselectivity and yield.

Issue 1: My alkylation of 5-methylindazole is producing a mixture of N1 and N2 isomers that is difficult to separate.

Root Cause Analysis: The direct alkylation of indazoles frequently yields a mixture of N1 and N2 substituted products.[1][2] This is due to the annular tautomerism of the indazole ring, where the proton can reside on either nitrogen, creating 1H- and 2H-tautomers. The final product ratio is a result of a delicate balance between reaction conditions, substrate electronics, and the nature of the electrophile.[1][3]

Solutions to Enhance N1 Selectivity:

  • Optimize Base and Solvent System: The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[1][3][4] This system often provides excellent N1 regioselectivity (>99:1).[4][5][6]

    • Mechanism Insight: It is postulated that the sodium cation (Na+) coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, creating a sterically hindered environment around N2 and thereby directing the incoming electrophile to N1.[1][2]

  • Leverage Thermodynamic Control: The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][5] Running the reaction at higher temperatures or for longer durations can sometimes allow for an equilibration process that favors the formation of the more stable N1-substituted product, especially with certain electrophiles like α-halo carbonyls.[1][5][7]

Solutions to Enhance N2 Selectivity:

  • Employ Mitsunobu Conditions: The Mitsunobu reaction is a reliable method for achieving high selectivity for the N2 isomer.[1][6] This reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a strong preference for producing the N2-alkylated product.[1][6]

  • Utilize Acid-Catalyzed Alkylation: A highly selective method for N2 alkylation involves using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by an acid like trifluoromethanesulfonic acid (TfOH) or a catalyst such as copper(II) triflate.[8][9] This approach has been shown to exclusively yield the N2 isomer.[8]

  • Consider Substituent Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7 position, can electronically favor alkylation at the N2 position.[3][4] If your synthetic route allows for modification of the indazole core, introducing an EWG at C7 can significantly improve N2 selectivity.[4]

Issue 2: My N1-selective alkylation reaction with NaH in THF has a low yield or is not going to completion.

Root Cause Analysis: Low conversion can be caused by several factors, including insufficient deprotonation, poor reagent quality, or incompatible reaction parameters.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Sodium Hydride (NaH): Use a fresh bottle of NaH (60% dispersion in mineral oil). Old NaH can be less reactive due to gradual oxidation. Before use, it is good practice to wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, followed by drying under an inert atmosphere.

    • Solvent Anhydrousness: THF must be strictly anhydrous. Use a freshly distilled or commercially available anhydrous grade solvent. The presence of water will quench the NaH and the indazolide anion, halting the reaction.

  • Optimize Reaction Temperature: While the initial deprotonation is often performed at 0 °C, the subsequent alkylation step may require heating.[10] Increasing the temperature to 50 °C or reflux can often drive the reaction to completion without compromising N1 selectivity.[2][6]

  • Check Base and Solvent Compatibility: While NaH in THF is a robust system for N1 selectivity, using weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate in THF may fail to produce any N-alkylated product.[1][7] If switching from NaH/THF, a polar aprotic solvent like DMF may be necessary with carbonate bases, but be aware this may alter the N1/N2 ratio.[11]

  • Increase Reagent Equivalents: Ensure you are using a slight excess of both NaH (e.g., 1.2 equivalents) and the alkylating agent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting indazole.[1]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole alkylation?

The regiochemical outcome of indazole alkylation is governed by a complex interplay of several factors:

  • Tautomerism and Stability: Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be thermodynamically more stable.[3][5] Reactions that proceed under thermodynamic control, allowing for equilibrium, tend to favor the N1-substituted product.[11][12]

  • Steric Hindrance: The steric environment around the two nitrogen atoms is a critical determinant. Bulky substituents on the indazole ring, particularly at the C3 position, can sterically hinder the N2 position, thus favoring attack at N1.[1][3]

  • Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, especially at the C7 position, can increase the acidity of the N1-proton and favor N2 alkylation.[3][4]

  • Reaction Conditions: The choice of base, solvent, counter-ion, and temperature dictates whether the reaction is under kinetic or thermodynamic control and can influence the structure of the intermediate indazolide anion.[3][5] For instance, the Na+ counter-ion in NaH/THF is believed to chelate to favor N1 alkylation, a mechanism less pronounced with larger cations like K+.[1][2]

Q2: How do I choose the right conditions for my desired 5-methylindazole derivative?

The optimal conditions are highly dependent on the desired isomer (N1 or N2) and the nature of the alkylating/arylating agent.

Summary of Recommended Conditions

Desired IsomerReaction TypeBase / ReagentSolventKey CharacteristicsN1:N2 Ratio (Typical)
N1-Alkylated S_N2 AlkylationSodium Hydride (NaH)THFThermodynamically controlled; reliable for primary alkyl halides.>99:1[4][6]
N1-Acylated AcylationDMAPO / Boc₂ON/AOne-pot method with carboxylic acids; high N1 selectivity.High N1 selectivity[13]
N2-Alkylated Mitsunobu ReactionPPh₃ / DIAD or DEADTHFKinetically controlled; excellent for primary and secondary alcohols.1:2.5 up to ≥96% N2[1][4][6]
N2-Alkylated Acid-CatalyzedTfOH or Cu(OTf)₂DioxaneUses alkyl 2,2,2-trichloroacetimidates; highly selective.N2 product only observed[8]
Q3: Can I avoid using NaH for N1-selective alkylation due to safety/handling concerns?

While NaH is highly effective, alternative conditions can be explored. Cesium carbonate (Cs₂CO₃) in a solvent like DMF can sometimes provide good N1 selectivity, potentially through a chelation mechanism with the large cesium cation. Another approach is a two-step sequence involving a regioselective N1-acylation followed by reduction, which can provide clean access to N1-alkylated indazoles.[5][13]

Experimental Protocols & Workflows

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is optimized for achieving high N1 regioselectivity using sodium hydride.

dot

N1_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-methylindazole in anhydrous THF under N2 cool Cool to 0 °C start->cool add_base Add NaH (1.2 eq) portion-wise cool->add_base deprotonate Stir at 0 °C for 30 min add_base->deprotonate add_alkyl Add alkyl halide (1.1 eq) dropwise at 0 °C deprotonate->add_alkyl Forms indazolide anion warm Warm to RT or 50 °C add_alkyl->warm monitor Monitor by TLC/LC-MS (12-24 h) warm->monitor quench Quench with sat. aq. NH4Cl at 0 °C monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify end Isolate N1-Product purify->end

Caption: Workflow for N1-Selective Indazole Alkylation.

Step-by-Step Methodology:

  • To a solution of 5-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[1]

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.[1]

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature or heat to 50 °C and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.[10]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[10]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 5-methylindazole.[1]

Protocol 2: General Procedure for N2-Selective Alkylation (Mitsunobu)

This protocol is a standard method for achieving N2 selectivity.

dot

N2_Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve indazole, alcohol (1.5 eq), & PPh3 (1.5 eq) in anhydrous THF cool Cool to 0 °C under N2 start->cool add_azodicarboxylate Add DIAD or DEAD (1.5 eq) dropwise at 0 °C cool->add_azodicarboxylate warm Stir at RT for 12-24 h add_azodicarboxylate->warm monitor Monitor by TLC/LC-MS warm->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete purify Purify by column chromatography concentrate->purify Separates from PPh3=O end Isolate N2-Product purify->end Separates from PPh3=O

Caption: Workflow for N2-Selective Indazole Alkylation (Mitsunobu).

Step-by-Step Methodology:

  • To a solution of 5-methyl-1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from the triphenylphosphine oxide and other byproducts.[1]

Decision-Making Flowchart for Regioselectivity

dot

Troubleshooting_Workflow start Start: Undesired N1/N2 Ratio goal What is the desired isomer? start->goal n1_path Goal: N1-Isomer goal->n1_path N1 n2_path Goal: N2-Isomer goal->n2_path N2 mod_n1 Modify Conditions for N1: 1. Use NaH in anhydrous THF. 2. Ensure high-quality reagents. 3. Increase temperature to 50 °C. n1_path->mod_n1 mod_n2 Modify Conditions for N2: 1. Use Mitsunobu conditions. 2. Try acid-catalyzed reaction with trichloroacetimidate. n2_path->mod_n2 analyze Analyze New N1/N2 Ratio mod_n1->analyze mod_n2->analyze end_ok End: Optimized Regioselectivity analyze->end_ok Successful end_bad Further Optimization Needed: - Consider substituent effects - Explore alternative synthetic routes analyze->end_bad Not Selective

Caption: Troubleshooting workflow for optimizing regioselectivity.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • ResearchGate. (2025, August 6). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. [Link]

  • Bower, J. F. et al. (2014). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 136(24), 8014-8017. [Link]

  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. [Link]

  • ResearchGate. (2021, August 2). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Royal Society of Chemistry. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. [Link]

  • ResearchGate. (n.d.). Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9,.... [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]

  • ResearchGate. (n.d.). Strategy for selective N-2 alkylation. [Link]

  • ResearchGate. (2025, August 10). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]

  • Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. European Journal of Organic Chemistry. [Link]

  • Thieme E-Journals. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • ChemRxiv. (n.d.). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. [Link]

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Troubleshooting low solubility of 6-Isopropoxy-5-methyl-1H-indazole in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Isopropoxy-5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting strategies rooted in established physicochemical principles to help you achieve successful experimental outcomes.

Understanding the Challenge: Physicochemical Profile

While experimental data for 6-Isopropoxy-5-methyl-1H-indazole is not extensively published, we can infer its properties from its chemical structure. The molecule consists of a bicyclic indazole core, a methyl group, and an isopropoxy group. This combination of an aromatic system and alkyl ethers suggests that the compound is likely hydrophobic and will exhibit poor water solubility.

A structurally similar compound, 6-Isopropoxy-1H-indazol-5-amine, has a predicted LogP of 1.9323[1]. The LogP, or partition coefficient, is a measure of a compound's lipophilicity; a positive value indicates a preference for a non-polar environment over water[2][3]. Given this, it is reasonable to assume that 6-Isopropoxy-5-methyl-1H-indazole also has a positive LogP and is thus poorly water-soluble.

The indazole ring system contains two nitrogen atoms, making the molecule capable of acting as both a weak acid and a weak base. This means its ionization state, and consequently its solubility, will be dependent on the pH of the solution[4][5].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing precipitation or incomplete dissolution when I try to make a stock solution of 6-Isopropoxy-5-methyl-1H-indazole in an aqueous buffer. What's happening?

Answer: This is a common observation for hydrophobic compounds. The low aqueous solubility of 6-Isopropoxy-5-methyl-1H-indazole is the primary reason for these issues. To address this, you can explore several strategies, starting with the simplest and progressing to more complex methods if needed.

Q2: Can I improve the solubility by adjusting the pH of my buffer?

Answer: Yes, pH modification is often the first and most straightforward approach for ionizable compounds. Since 6-Isopropoxy-5-methyl-1H-indazole has both weakly acidic and weakly basic properties due to the nitrogen atoms in the indazole ring, its solubility will be influenced by the pH of the medium[6][7][8][9].

  • For Weakly Basic Compounds: Lowering the pH (making the solution more acidic) will protonate the basic nitrogen, forming a more soluble salt.

  • For Weakly Acidic Compounds: Increasing the pH (making the solution more basic) will deprotonate the acidic nitrogen, also forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

  • Add a small, known amount of 6-Isopropoxy-5-methyl-1H-indazole to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility versus pH to determine the optimal pH range for dissolution.

Q3: The compound still has low solubility even after pH adjustment. What's the next step?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system[10][11][12][13].

Common Co-solvents for in vitro and in vivo studies:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. However, be mindful of its potential effects on cell viability and enzyme activity, especially at concentrations above 0.5-1%.

  • Ethanol: A less potent but often more biocompatible option.

  • Polyethylene Glycol (PEG), especially PEG 300 and PEG 400: Frequently used in pharmaceutical formulations.

  • Propylene Glycol (PG): Another common excipient in drug formulations.

Data Presentation: Example Co-solvent Solubility

Co-solventTypical Concentration Range for in vitro AssaysNotes
DMSO0.1% - 1% (v/v)Can have biological effects at higher concentrations.
Ethanol1% - 5% (v/v)Generally well-tolerated by many cell lines.
PEG 300/4005% - 20% (v/v)Higher viscosity may be a consideration.
Propylene Glycol5% - 20% (v/v)Similar to PEG in application.

Experimental Protocol: Co-solvent Stock Preparation

  • Dissolve the 6-Isopropoxy-5-methyl-1H-indazole in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock solution.

  • For your experiment, perform a serial dilution of this primary stock into your aqueous buffer or cell culture medium, ensuring the final concentration of the co-solvent is within an acceptable range for your assay.

Mandatory Visualization: Co-solvent Dilution Workflow

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Serial Dilution for Working Solution A Weigh Solid Compound B Add 100% Co-solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D High Concentration Primary Stock (e.g., 50 mM) C->D E Primary Stock F Add to Aqueous Buffer/Medium E->F G Final Working Solution (e.g., 10 µM in 0.1% DMSO) F->G

Caption: Workflow for preparing a working solution using a co-solvent.

Q4: Are there more advanced techniques if co-solvents are not sufficient or are incompatible with my experimental system?

Answer: Yes, for more challenging cases, several advanced formulation strategies can be employed. These are particularly relevant for drug development and in vivo studies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic "guest" molecules like 6-Isopropoxy-5-methyl-1H-indazole, forming an inclusion complex that is more water-soluble[1][2][5][14].

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions[7]. Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Pluronics®.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state. When introduced to an aqueous environment, the polymer dissolves and releases the drug as fine, amorphous particles, which have a higher dissolution rate than the crystalline form[3].

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range. The increased surface area leads to a higher dissolution rate[4].

Mandatory Visualization: Solubility Enhancement Strategies

G A Low Aqueous Solubility B pH Adjustment A->B C Co-solvents A->C D Advanced Formulations A->D E Cyclodextrin Complexation D->E F Surfactant Micelles D->F G Solid Dispersion D->G H Nanosuspension D->H

Caption: Decision tree for addressing low aqueous solubility.

Summary of Troubleshooting Approaches

MethodPrincipleBest ForConsiderations
pH Adjustment Ionization of the molecule to form a more soluble salt.In vitro and in vivo studies where pH can be controlled.Potential for precipitation upon pH change; physiological pH limitations.
Co-solvents Reducing the polarity of the aqueous solvent.In vitro assays; early-stage in vivo studies.Potential for co-solvent toxicity or interference with the assay.
Cyclodextrins Encapsulation of the hydrophobic molecule.In vitro and in vivo formulations.Stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins at high doses.
Surfactants Micellar encapsulation.In vitro and in vivo formulations.Potential for cell lysis at high concentrations; selection of a biocompatible surfactant is crucial.
Solid Dispersions Increasing dissolution rate by creating an amorphous form.Oral drug delivery development.Requires specialized formulation equipment (e.g., spray dryer, hot-melt extruder).
Nanosuspensions Increasing surface area through particle size reduction.Oral and parenteral drug delivery.Requires high-pressure homogenization or milling equipment.

References

  • Banavath H, Sivarama RK, and Ansari MT (2010). Nano-suspension: An attempt to Enhance Bioavailability of Poorly Soluble Drugs. Int J Pharm Sci Res, 1: 1-11.
  • Chiou WL, Riegelman S. Pharmaceutical applications of solid dispersion systems. J Pharm Sci. 1971;60(9):1281-1302.
  • Garg A, Singh S. Nanosuspension for enhancement of oral bioavailability of poorly soluble drugs. Asian J Pharm. 2011;5:1-9.
  • Leuner C, Dressman J. Improving drug solubility for oral delivery using solid dispersions. Eur J Pharm Biopharm. 2000;50(1):47-60.
  • Vasconcelos T, Sarmento B, Costa P. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discov Today. 2007;12(23-24):1068-1075.
  • Arunkumar N, Deecaraman M, and Rani C (2009). Nanosuspension technology and its applications in drug delivery. Asian J Pharm, 3: 168-173.
  • Brewster ME, Loftsson T. Cyclodextrins as pharmaceutical solubilizers. Adv Drug Deliv Rev. 2007;59(7):645-666.
  • Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26.
  • Savjani KT, Gajjar AK, Savjani JK. Drug solubility: importance and enhancement techniques. ISRN Pharm. 2012;2012:195727.
  • Serajuddin AT. Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. J Pharm Sci. 1999;88(10):1058-1066.
  • Bhakay A, Rahman M, Dave RN, and Bilgili E (2018). Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites : Formulation – Processing Aspects and Challenges. Pharmaceutics, 10: 1-62.
  • Davis ME, Brewster ME. Cyclodextrin-based pharmaceutics: past, present and future. Nat Rev Drug Discov. 2004;3(12):1023-1035.
  • PubChem. 5-Methyl-1H-indazole. [Link]

  • Rabinow BE. Nanosuspensions in drug delivery.
  • Irie T, Uekama K. Pharmaceutical applications of cyclodextrins. 3.
  • Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616.
  • Jorgensen WL, Duffy EM. Prediction of drug solubility from structure. Adv Drug Deliv Rev. 2002;54(3):355-366.
  • Ford JL. The current status of solid dispersions. Pharma Acta Helv. 1986;61(3):69-88.
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  • PubChem. 1H-Indazol-5-ol. [Link]

  • Yalkowsky SH, ed.
  • ResearchGate. How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? [Link]

  • Rubino JT. Cosolvents and cosolvency. In: Swarbrick J, ed. Encyclopedia of Pharmaceutical Technology. 3rd ed. Informa Healthcare; 2007:676-687.
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  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics (AJP), 10(2).
  • Florence AT, Attwood D. Physicochemical Principles of Pharmacy. 4th ed. Pharmaceutical Press; 2006.
  • Streng WH. pH-solubility profiles of organic compounds. Drug Dev Ind Pharm. 1984;10(4):563-586.
  • Millard JW, Alvarez-Nunez FA, Yalkowsky SH. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharm Res. 2002;19(10):1345-1349.
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Journal of Chemical Technology and Metallurgy. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

  • Bocanegra-Lozano, R., et al. (2020). Cosolvent-based strategy for enhancing the solubility of poorly water-soluble drugs. Pharmaceutics, 12(3), 285.
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Purification of 6-Isopropoxy-5-methyl-1H-indazole from regioisomeric byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 6-Isopropoxy-5-methyl-1H-indazole

Executive Summary & Diagnostic Hub

Welcome to the Indazole Technical Support Center. You are likely accessing this guide because you are encountering difficulty isolating 6-Isopropoxy-5-methyl-1H-indazole (Target) from its regioisomeric byproducts. This molecule is a critical scaffold in the synthesis of AKT and SGK kinase inhibitors.

The primary challenge in this synthesis is not the final step, but the regioselectivity of the precursor formation (typically nitration or cyclization), which yields a mixture of the target and its positional isomers (primarily the 4-isopropoxy isomer or the 5-isopropoxy-6-methyl isomer).

Quick Diagnostic: Which Impurity Do You Have?

Before selecting a protocol, confirm your impurity profile using the table below.

FeatureTarget: 6-Isopropoxy-5-methyl-1H-indazole Impurity A: 4-Isopropoxy-5-methyl-1H-indazole Impurity B: 5-Isopropoxy-6-methyl-1H-indazole
Origin Desired ProductRegioisomer from "ortho" cyclizationIsomer from impure starting material
HPLC Retention Intermediate (Standard C18)Typically elutes earlier (More Polar/Steric)Co-elutes or elutes very close
1H NMR (Aromatic) Two singlets (H4, H7) or weak couplingTwo doublets (H6, H7) or crowded spectrumTwo singlets (H4, H7)
NOESY Signal Strong NOE between Methyl (C5) and H4NOE between Methyl (C5) and H6NOE between Methyl (C6) and H7
Technical Analysis: The Origin of the Problem

To solve the purification, we must understand the formation mechanism. The "Regioisomer Problem" typically arises during the construction of the benzene ring substituents prior to ring closure.

IndazoleSynthesis Start Precursor (3-Isopropoxy-4-methylaniline) Reaction Nitration / Cyclization (Non-Regioselective Step) Start->Reaction Acetylation/HNO3 Target TARGET 6-Isopropoxy-5-methyl (Thermodynamic) Reaction->Target Major Pathway (Less Steric Hindrance) Impurity BYPRODUCT 4-Isopropoxy-5-methyl (Kinetic/Steric) Reaction->Impurity Minor Pathway (Steric Clash at C4)

Figure 1: Mechanistic origin of regioisomeric impurities.[1][2][3][4] The steric bulk of the isopropoxy group directs nitration primarily to the 6-position, but 4-position attack occurs, creating the difficult-to-separate byproduct.

Troubleshooting Protocols
Protocol A: Selective Recrystallization (The "Workhorse" Method)

Recommended for: Large scale (>10g), purity >85% crude.

The Logic: The 6-isopropoxy isomer possesses a flatter, more stackable crystalline lattice compared to the 4-isopropoxy isomer, which suffers from peri-interactions between the C4-alkoxy group and the N1-H. We exploit this solubility difference.

Reagents:

  • Solvent A: Ethyl Acetate (Good solubility)

  • Solvent B: n-Heptane (Anti-solvent)

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethyl Acetate (5 mL per gram of crude). Heat to reflux (approx. 77°C) until fully dissolved.

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a persistent cloudiness just appears (approx. ratio 1:2 EtOAc:Heptane).

  • Re-dissolution: Add a minimal amount of hot Ethyl Acetate to clear the solution.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet. Rapid cooling traps the 4-isomer.

  • Maturation: Once room temperature is reached, place in a fridge (4°C) for 12 hours.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold 1:3 EtOAc:Heptane.

  • Validation: Check HPLC. If 4-isomer > 1%, repeat.

Expert Tip: If the 5-isopropoxy-6-methyl isomer is your contaminant, this method is less effective due to similar lattice energies. Switch to Protocol B.

Protocol B: pH-Controlled Flash Chromatography

Recommended for: Small scale (<5g), difficult separations, or removal of N-alkylated byproducts.

The Logic: Indazoles are amphoteric (


 ~14 for N-H deprotonation, 

~1.5 for protonation).[5] By buffering the silica, we can suppress peak tailing and maximize the resolution between regioisomers based on their dipole moments.

System Setup:

  • Stationary Phase: High-performance Silica Gel (25-40 µm).

  • Modifier: 1% Triethylamine (TEA) in the mobile phase. Crucial: The basicity of TEA suppresses the interaction of the acidic N1-H with silanol groups.

Gradient Table:

Time (min)Solvent A (DCM + 0.5% TEA)Solvent B (MeOH + 0.5% TEA)Purpose
0-5100%0%Equilibration
5-20100% -> 98%0% -> 2%Elute Non-polar impurities
20-4098% -> 95%2% -> 5%Elution of Target
40-5090%10%Flush Polar/N-Oxides

Visual Workflow:

PurificationLogic Crude Crude Mixture (Target + Regioisomers) Check Purity Check (HPLC/NMR) Crude->Check HighPurity Purity > 85%? Check->HighPurity Recryst Protocol A: Recrystallization (EtOAc/Heptane) HighPurity->Recryst Yes (Mainly 4-isomer) Column Protocol B: Buffered Silica Column (DCM/MeOH/TEA) HighPurity->Column No (Complex Mix) Final Pure 6-Isopropoxy-5-methyl-1H-indazole Recryst->Final Column->Final

Figure 2: Decision logic for selecting the appropriate purification methodology based on crude purity and scale.

Frequently Asked Questions (FAQ)

Q1: Why do I see two sets of peaks in my NMR even after purification? A: You are likely observing tautomerism , not impurities. In solution (DMSO/CDCl3), 1H-indazole exists in equilibrium with 2H-indazole.

  • Mechanism: The proton rapidly shifts between N1 and N2.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a single sharp set, it is a pure compound undergoing fast exchange. If they remain distinct, you have a regioisomeric impurity [1].

Q2: I am trying to alkylate the N1 position, but I keep getting the N2 isomer. How do I fix this? A: This is a classic "Ambident Nucleophile" issue.

  • The Fix: Use Sodium Hydride (NaH) in THF or DMF. This forms the indazolyl anion, where the charge density favors N1 alkylation (Thermodynamic control).

  • Avoid: Mitsunobu conditions or weak bases (like Carbonates), which often favor the kinetic N2 product [2].

Q3: Can I separate the 5-methyl-6-isopropoxy and 6-methyl-5-isopropoxy isomers if I mixed them up? A: This is extremely difficult via standard flash chromatography due to identical polarity.

  • Solution: Use Chiral HPLC (e.g., Chiralpak AD-H) or Preparative C18 HPLC with a Phenyl-Hexyl column. The pi-pi stacking interactions differ slightly between the two isomers, allowing for separation that standard C18 cannot achieve [3].

References
  • BenchChem Technical Support. (2025).[1] Regioselectivity issues in the functionalization of indazoles. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][6] Beilstein J. Org. Chem. 17, 1939–1951.[4] Retrieved from

  • SIELC Technologies. (2025). Separation of 1H-Indazole derivatives on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Methyl-1H-indazole.[7] Retrieved from

Sources

Optimizing reaction temperature for indazole substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for indazole chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. Indazole and its derivatives are a cornerstone of modern medicinal chemistry, but their synthesis, particularly N-substitution, is notoriously sensitive to reaction conditions. Temperature is arguably the most critical variable, acting as a control knob for reaction rate, regioselectivity, and yield.

This guide is structured to help you diagnose and solve common issues encountered during indazole substitution reactions, moving from high-level concepts to specific, actionable troubleshooting advice and protocols.

Part 1: Frequently Asked Questions (FAQs) - The Fundamental Role of Temperature

This section addresses the core principles governing the effect of temperature on indazole substitution reactions. Understanding these concepts is the first step toward rational optimization.

Q1: Why is temperature so critical in determining the outcome of indazole N-substitution reactions?

A1: The challenge and opportunity in indazole N-substitution lie in the molecule's tautomerism and the relative stabilities of the possible products. The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2] Direct substitution can occur on either nitrogen, leading to N1 and N2 isomers. Temperature plays a pivotal role by dictating whether the reaction is under kinetic or thermodynamic control.[3][4][5][6]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is often irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy.[4][5] For indazoles, this is often the N2-substituted product.[2]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. Sufficient thermal energy allows the initially formed products to revert to the starting materials or intermediates and equilibrate.[4] Over time, the reaction mixture will become enriched in the most stable product, which is typically the N1-substituted indazole.[2]

Therefore, simply changing the temperature can, in some cases, completely switch the major regioisomer produced.

Q2: I'm observing a low yield, but my starting material is fully consumed. What is the likely role of temperature here?

A2: If the starting material is consumed but the desired product yield is low, temperature is likely contributing to product decomposition or the formation of undesired side products.[7] Many substituted indazoles, as well as the reagents used in their synthesis, have limited thermal stability.[7]

Excessive heat can lead to:

  • Thermal Decomposition: The desired product forms but then degrades under the reaction conditions.

  • Side Reactions: Higher temperatures can provide the necessary activation energy for alternative reaction pathways, such as over-alkylation, elimination, or reactions with the solvent (e.g., DMF at high temperatures).

In these cases, the solution is often to run the reaction at a lower temperature for a longer period.

Q3: My reaction is sluggish or stalls completely. Is simply increasing the temperature always the best solution?

A3: While increasing the temperature is a common strategy to overcome a high activation energy barrier and increase the reaction rate, it is not a universal solution and should be approached systematically.[8][9] An approximate rule of thumb is that the reaction rate doubles for every 10°C rise in temperature.[10] However, before increasing the heat, confirm other factors are not the issue (e.g., reagent quality, inefficient stirring, poor choice of base/solvent). If those are optimized, a gradual, stepwise increase in temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring by TLC or LC-MS is the recommended approach.[9] This allows you to find the "sweet spot" that provides a reasonable reaction rate without initiating decomposition or sacrificing regioselectivity.

Part 2: Troubleshooting Guide - Solving Specific Experimental Problems

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter in the lab.

Problem 1: Poor Regioselectivity - I'm getting a mixture of N1 and N2 isomers.

A: This is the most common challenge in indazole substitution. The N1/N2 ratio is a delicate balance of electronics, sterics, and reaction conditions. Temperature is your primary tool for optimization.

  • To Favor the N1 Isomer (Thermodynamic Product):

    • Increase Temperature & Time: If you are getting a mixture, increasing the reaction temperature (e.g., from 50°C to 90°C) and allowing for longer reaction times can promote equilibration to the more stable N1 isomer.[2][9] This strategy is effective when the energy difference between the N1 and N2 products is significant and the reaction is reversible under the conditions.

    • Check Your Base/Solvent System: Certain combinations are known to strongly favor the N1 product. For N-alkylation, the combination of sodium hydride (NaH) in an aprotic solvent like THF is a robust system for achieving high N1 selectivity. Increasing the temperature from room temperature to 50°C in this system has been shown to drive the reaction to completion while maintaining excellent N1 regiocontrol (>99:1).[1]

  • To Favor the N2 Isomer (Kinetic Product):

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or room temperature) with a shorter reaction time.[2] This traps the kinetically favored product before it has a chance to equilibrate.

    • Consider Sterics: Bulky substituents on the indazole ring or the electrophile can sterically hinder attack at the N1 position, favoring the more accessible N2 position.

Troubleshooting Logic for Regioselectivity

The following diagram illustrates a decision-making process for optimizing regioselectivity.

G start Problem: N1/N2 Mixture goal_n1 Goal: Favor N1 Isomer (Thermodynamic) start->goal_n1 goal_n2 Goal: Favor N2 Isomer (Kinetic) start->goal_n2 temp_increase Increase Temperature (e.g., 50°C -> 90°C) & Reaction Time goal_n1->temp_increase Promotes equilibration check_conditions Review Base/Solvent System (e.g., NaH in THF for N1) goal_n1->check_conditions Conditions are key temp_decrease Decrease Temperature (e.g., RT -> 0°C) & Shorten Reaction Time goal_n2->temp_decrease Traps kinetic product temp_increase->check_conditions

Caption: Decision tree for optimizing N1 vs. N2 regioselectivity.

Problem 2: Low or No Conversion - My reaction is not proceeding.

A: When a reaction fails to proceed, insufficient thermal energy is a primary suspect, assuming all reagents are viable.

  • Stepwise Temperature Increase: Begin the reaction at room temperature or a literature-reported temperature. If monitoring shows no conversion after a reasonable time, increase the temperature in 20-30°C increments. For example, a reaction that shows only 57% conversion at room temperature might proceed to completion when heated to 50°C.[1] Some transformations, particularly with electron-deficient indazoles, may require temperatures as high as 80°C or 90°C.[9][11]

  • Solvent Considerations: Ensure your solvent is appropriate for the target temperature. For example, THF has a boiling point of ~66°C, while DMF or Dioxane can be used for much higher temperatures. The choice of solvent can dramatically impact reactivity; a reaction that fails in THF may proceed in DMF at the same temperature due to better solubility or different transition state stabilization.[8]

Problem 3: Formation of Side Products or Decomposition.

A: The appearance of multiple unexpected spots on a TLC plate or evidence of degradation often points to excessive reaction temperature.

  • Reduce the Temperature: This is the most direct solution. If a reaction at 80°C gives decomposition, repeat it at 50°C or even room temperature, accepting that a longer reaction time will be necessary.[11]

  • Control the Exotherm: For large-scale reactions, be aware of the reaction exotherm. The heat generated by the reaction itself can raise the internal temperature far above your external heating bath, leading to thermal runaway.[10] For exothermic processes, ensure adequate cooling and consider adding one of the reagents slowly to control the rate of heat generation.[10][11]

Summary of Temperature Effects on Reaction Outcomes
Issue EncounteredPrimary Cause Related to TemperatureRecommended Temperature StrategyExample Condition
Poor N1/N2 Selectivity Reaction is under kinetic control, or equilibrium not reached.To favor N1: Increase temperature to reach equilibrium.[2]Heat from RT to 50-90°C.[9]
Low Conversion / Stalled Insufficient energy to overcome activation barrier.Gradually increase temperature in a stepwise manner.Start at RT, then try 50°C, then 80°C.[11]
Product Decomposition Temperature exceeds the thermal stability of products/reagents.Decrease temperature and increase reaction time.If 80°C fails, try 50°C or RT.[7]
Side Product Formation Activation energy for alternative pathways is reached.Decrease temperature to improve selectivity for the desired pathway.Lowering temp can prevent over-bromination.[12]
Part 3: Experimental Protocol - Temperature Screening for Optimization

This protocol outlines a systematic approach to finding the optimal temperature for your indazole substitution reaction using parallel synthesis techniques.

Objective: To determine the optimal reaction temperature to maximize the yield and/or regioselectivity of the desired substituted indazole product.

Methodology: The reaction will be set up in multiple vials, each maintained at a different temperature. The reaction progress will be monitored at set time points.

Workflow for Parallel Temperature Screening

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_analysis 4. Analysis prep_indazole Prepare Indazole Stock Solution prep_reagent Prepare Electrophile/Reagent Stock Solution prep_base Prepare Base Suspension (if applicable, e.g., NaH) dispense Dispense Reagents into Reaction Vials (under inert atmosphere) prep_base->dispense place_vials Place Vials in Separate Heating Blocks dispense->place_vials set_temps Set Temperatures (e.g., 25°C, 50°C, 80°C, 100°C) place_vials->set_temps monitor Monitor by TLC/LC-MS (at t = 1h, 4h, 16h) set_temps->monitor quench Quench Reactions monitor->quench analyze Analyze Crude Mixture (LC-MS, ¹H NMR) to Determine Ratio & Yield quench->analyze identify Identify Optimal Temperature analyze->identify

Caption: Experimental workflow for optimizing reaction temperature.

Step-by-Step Protocol
  • Preparation (Do this under an inert atmosphere, e.g., Nitrogen or Argon):

    • To a solution of the substituted 1H-indazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, DMF), add the base (e.g., NaH, 60% dispersion, 1.2 equiv) portion-wise at 0°C.[8]

    • Stir the resulting suspension at 0°C for 30 minutes to form the indazolide anion.

    • Add the alkylating or arylating agent (1.1 equiv) dropwise to the reaction mixture at 0°C.[8]

  • Reaction Setup:

    • Aliquot the final reaction mixture into four separate, sealed reaction vials.

    • Place each vial into a pre-heated heating block or oil bath set to a different temperature. A good starting range is:

      • Vial 1: Room Temperature (~25°C)

      • Vial 2: 50°C

      • Vial 3: 80°C

      • Vial 4: 110°C

  • Monitoring:

    • After set time intervals (e.g., 1, 4, and 16 hours), carefully take a small aliquot from each reaction vial.

    • Quench the aliquot with a few drops of water or saturated aq. NH₄Cl.

    • Extract with a small amount of ethyl acetate and spot on a TLC plate to visually assess the consumption of starting material and formation of products.

    • For more quantitative analysis, dilute the aliquot and analyze by LC-MS to determine the ratio of N1:N2 isomers and the percentage of starting material remaining.

  • Work-up and Analysis:

    • Once a reaction has reached completion or an optimal time point has been identified, quench the entire reaction mixture by carefully adding water or saturated aq. NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude residue by ¹H NMR to confirm the N1/N2 ratio and identify the optimal temperature that provides the best combination of conversion, yield, and selectivity for your specific substrate.

Part 4: Safety Considerations
  • Thermal Runaway: Be aware that many substitution reactions are exothermic. Scaling up a reaction that was optimized in a small vial requires careful consideration of heat transfer. A reaction that is well-behaved at 1 mmol scale might become uncontrollable at 1 mol scale without proper cooling and controlled addition of reagents.[10][13]

  • Pressure: Heating a sealed vial or reactor will increase the internal pressure. Ensure your reaction vessel is rated for the temperature and potential gas evolution of your reaction.

  • Unstable Intermediates: Some synthetic routes to indazoles involve diazonium salts, which are notoriously unstable and potentially explosive at elevated temperatures.[14] For such steps, strict adherence to low-temperature protocols (0-5°C) is critical for safety.[14]

By systematically evaluating and understanding the role of temperature, you can move from trial-and-error synthesis to rational reaction design, ultimately accelerating your research and development goals.

References
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). National Center for Biotechnology Information. [Link]

  • Keating, C., El-Sabbagh, S., O'Brien, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]

  • Keating, C., El-Sabbagh, S., O'Brien, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, M. M., & Keating, C. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1086–1097. [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (2017). Connect Journals. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Publishing. [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]

  • Guidance on risk assessments for chemical reactions. (2018). University of Cambridge Safety Services. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • Themodynamic vs. Kinetic Control. (n.d.). Imperial College London. [Link]

  • Kaur, H., Kumar, V., & Kumar, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • Reaction / Product testing. (n.d.). Health and Safety Executive. [Link]

  • Exploring the Main Approaches to Reactive Chemical Testing. (2025). Prime Process Safety Center. [Link]

  • Thermal Screening and Adiabatic Calorimetry Testing Methods. (2024). Sigma-HSE. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

  • Zhang, H., & Gu, Z. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

Solving crystallization issues with 6-Isopropoxy-5-methyl-1H-indazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-56-ISO-CRYST Status: Active Support Topic: Troubleshooting Oiling Out, Polymorphism, and Purity in Indazole Intermediates Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Challenge of the "Greasy" Indazole

The intermediate 6-Isopropoxy-5-methyl-1H-indazole presents a classic process chemistry paradox. The indazole core is rigid and polar (hydrogen bond donor/acceptor), while the 6-isopropoxy and 5-methyl substituents add significant lipophilicity and steric bulk.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1] This guide addresses the thermodynamic and kinetic barriers preventing your material from crystallizing and provides self-validating protocols to resolve them.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: Every time I cool my reaction mixture, the product separates as a yellow/brown oil at the bottom of the flask instead of forming crystals. Scratching the glass doesn't help. Why is this happening?

Technical Insight: You are encountering the Metastable Zone Width (MSZW) limit . The isopropoxy chain lowers the melting point of your solid, potentially below the temperature at which the solution becomes saturated. When


, the system enters a region where the thermodynamically stable phase is a liquid oil, not a solid crystal.[1] This oil is often enriched with impurities (regioisomers or unreacted precursors), which further depresses the melting point (colligative property).

Corrective Protocol:

  • Switch to a "Cloud Point" Isothermal Hold: Do not cool rapidly. Hold the temperature 5°C above the point where oiling usually occurs.

  • Seed at the Cloud Point: Add 0.5-1.0 wt% of pure seed crystals (if available) or sonicate a small aliquot to induce nucleation, then return it to the main vessel.

  • Use an Anti-Solvent Swing: If using a single solvent (e.g., Ethanol), switch to a solvent/anti-solvent system (e.g., Toluene/Heptane). The oil is often soluble in Toluene but will crystallize upon controlled addition of Heptane.

Issue 2: Regioisomer Contamination

User Question: My HPLC shows a persistent 3-5% impurity that co-crystallizes. Is this the 2H-tautomer?

Technical Insight: Indazoles exist in a tautomeric equilibrium between 1H and 2H forms.[2] While the 1H-form is generally more stable (aromaticity retention), the 2H-form can be trapped during rapid precipitation. Furthermore, if your synthesis involved alkylation, you might have the N2-alkylated byproduct.

Corrective Protocol:

  • Thermodynamic Slurry: Reslurry the solid in a solvent with low solubility (e.g., Isopropyl Acetate) at 50°C for 4-6 hours. This allows the kinetic crystal form (or less stable tautomer) to dissolve and reprecipitate as the thermodynamically stable 1H-form.

  • pH Swing: Indazoles are amphoteric. Dissolve the crude oil in dilute HCl (forming the cation), wash with DCM (removes non-basic impurities), and then slowly neutralize with NaOH to pH 7-8 to precipitate the free base.

Issue 3: Color Removal

User Question: The product is technically pure (>98%) but retains a pink/brown hue. Recrystallization isn't removing it.[3]

Technical Insight: This is likely due to trace oxidation products of the hydrazine or aniline precursors used in the ring-closure step (e.g., azo-dimers). These are highly colored and often have similar solubility profiles to the indazole.

Corrective Protocol:

  • Activated Carbon Treatment: Use Darco G-60 or Eno PC carbon. Crucially, this must be done in the dissolution solvent (e.g., hot Ethanol) before adding any anti-solvent.

  • Silica Plug: If carbon fails, pass a solution of the compound in 5% MeOH/DCM through a short pad of silica gel. The polar colored impurities will adhere to the silica.

Part 2: Optimized Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Toluene/Heptane System)

Recommended for removing oily impurities and controlling polymorphism.

ParameterSpecificationNotes
Solvent (Good) TolueneSolubilizes the lipophilic isopropoxy group.
Anti-Solvent n-HeptaneInduces precipitation; miscible with Toluene.
Concentration 5-7 mL/gRelative to crude input.
Temperature 75°C

0°C
Controlled cooling ramp.

Step-by-Step:

  • Dissolution: Charge crude 6-Isopropoxy-5-methyl-1H-indazole (10 g) and Toluene (50 mL) into a flask. Heat to 75°C until fully dissolved.

  • Filtration: Filter hot (if necessary) to remove inorganic salts/carbon.

  • Nucleation Point: Cool slowly to 55°C.

    • Critical Step: Add Seed Crystals (50 mg). If seeds are unavailable, scratch the vessel wall vigorously.

    • Observation: Ensure a stable slurry forms. If oil appears, reheat to 65°C and add more Toluene.

  • Anti-Solvent Addition: Add n-Heptane (20 mL) dropwise over 1 hour while maintaining 55°C.

  • Cooling Ramp: Cool to 20°C over 2 hours (approx 0.3°C/min).

  • Final Addition: Add remaining n-Heptane (30 mL) over 30 mins.

  • Isolation: Cool to 0-5°C, hold for 1 hour, and filter. Wash with cold 1:2 Toluene/Heptane.

Protocol B: Acid-Base Purification (pH Swing)

Recommended for "Oiled Out" batches that refuse to solidify.

  • Dissolution: Dissolve the oily residue in 1M HCl (10 volumes).

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (2 x 5 vol). Discard the organic layer (contains non-basic impurities).

  • Precipitation: Cool the aqueous layer to 10°C. Slowly add 2M NaOH dropwise with vigorous stirring.

  • Endpoint: Adjust pH to ~8. The product should precipitate as a white/off-white solid.

  • Recovery: Filter and dry.[4][5][6]

Part 3: Visualized Workflows

Figure 1: Troubleshooting Decision Tree for Oiling Out

Caption: Logical flow for addressing Liquid-Liquid Phase Separation (LLPS) during indazole crystallization.

Indazole_Troubleshooting Start Start: Hot Solution Cooling Observation Observation: Oiling Out (LLPS)? Start->Observation Yes_Oil Yes: Liquid droplets form Observation->Yes_Oil Droplets No_Crystal No: Clear solution / Crystals Observation->No_Crystal Solids Check_Purity Check Purity (HPLC) Yes_Oil->Check_Purity Check_Temp Is Temp > Melting Point? Action_Seed Reheat to Clear Point Add Seeds @ Metastable Zone Check_Temp->Action_Seed Temp < MP Action_Solvent Change Solvent System (Reduce lipophilic solubility) Check_Temp->Action_Solvent Temp > MP High_Impurity High Impurity (>5%) Check_Purity->High_Impurity Low_Impurity Low Impurity (<2%) Check_Purity->Low_Impurity Action_AcidBase Perform Acid/Base Extraction (Protocol B) High_Impurity->Action_AcidBase Low_Impurity->Check_Temp

Figure 2: Crystallization Process Workflow

Caption: Step-by-step unit operations for the Toluene/Heptane crystallization protocol.

Crystallization_Workflow Input Crude Indazole + Toluene Dissolve Dissolution (75°C) Input->Dissolve Seed Seeding (55°C) Dissolve->Seed Cool slowly Age Ostwald Ripening (Hold 30 mins) Seed->Age AntiSolvent Heptane Addition (Controlled Rate) Age->AntiSolvent Cool Cooling (to 0°C) AntiSolvent->Cool Filter Filtration & Drying Cool->Filter

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization and Polymorphism).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section: "Oiling Out" and Liquid-Liquid Phase Separation).

  • Vanevskis, A., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole...". The Journal of Organic Chemistry. (Provides structural data on indazole tautomers and crystallization behavior).

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles. (General synthetic routes and purification references).

  • BenchChem Technical Data. (2025). Overcoming challenges in the crystallization of Indanol derivatives. (Analogous troubleshooting for lipophilic fused rings).

Sources

Technical Support Center: Preventing Methyl Group Oxidation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. Indazoles are privileged scaffolds in medicinal chemistry, but synthesizing methylated derivatives (e.g., 3-methyl or 7-methylindazoles) often introduces a critical failure point: the unwanted oxidation of the methyl group. This portal provides causality-driven troubleshooting, alternative protocols, and self-validating methodologies designed by Senior Application Scientists to help you preserve methyl integrity during complex cyclizations.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, use the following diagnostic tree to identify the root cause of the oxidation and select the optimal mitigation strategy.

DiagnosticTree Start Methyl Oxidation Detected Check Is an oxidant strictly required? Start->Check Reductive Switch to Reductive Route Check->Reductive No Protect Install N-Boc/N-Ts Check->Protect Yes Optimize Lower Temp & Oxidant Eq. Protect->Optimize If oxidation persists

Diagnostic decision tree for mitigating methyl group oxidation.

Part 2: Core Troubleshooting Guide (FAQs)

Q1: Why does my methyl group oxidize during N-N bond-forming cyclization? A1: It comes down to electronic density and the kinetic competition between cyclization and oxidation. Methyl groups attached to electron-rich heterocycles (such as the 7-methyl or 3-methyl positions of indazole) are inherently susceptible to oxidation[1]. When employing oxidative cyclization protocols—such as the


/

system used to synthesize indazoles from 2-aminomethyl-phenylamines[2]—these methyl groups can undergo radical hydrogen abstraction or direct electrophilic oxidation. If the oxidant equivalents or temperatures are not strictly controlled, over-oxidation to the corresponding alcohol, aldehyde, or carboxylic acid outcompetes the desired N-N coupling.

Q2: How can I electronically deactivate the ring to protect the methyl group? A2: If an oxidative route is mandatory for your synthetic strategy, you must protect the methyl group indirectly by modulating the electronic properties of the core scaffold. Installing an electron-withdrawing protecting group (EWG) such as Boc (tert-butyloxycarbonyl) or Ts (tosyl) on the pyrazole nitrogen significantly reduces the overall electron density of the indazole ring[3]. This electronic deactivation raises the oxidation potential of the molecule, effectively shielding the pendant methyl groups from oxidative degradation.

Q3: Are there alternative metal-free or reductive routes that bypass oxidative conditions entirely? A3: Yes. The most robust troubleshooting strategy is to remove the chemical driving force for the side reaction entirely. Reductive cyclization of 2-nitrobenzylamines using


 provides a highly efficient, self-validating alternative that forms 2H-indazoles without exposing the molecule to oxidative stress[4]. For 1H-indazoles, the diazotization of 2,6-dimethylaniline using tert-butyl nitrite offers a mild, metal-free intramolecular cyclization that preserves the 7-methyl group perfectly[5].

Part 3: Mechanistic Pathway

Understanding the kinetic competition in your reaction flask is critical. The diagram below illustrates how excess oxidants divert the pathway from the desired N-N coupling toward methyl degradation.

Pathway Precursor Methylated Precursor Oxidant Oxidative Conditions Precursor->Oxidant Indazole Desired N-N Coupling Oxidant->Indazole Kinetically Favored OxByproduct Methyl Over-oxidation Oxidant->OxByproduct Excess Oxidant

Competing pathways: desired N-N coupling vs. methyl over-oxidation.

Part 4: Quantitative Benchmarking

Use the table below to compare how different cyclization environments impact the risk of methyl oxidation.

Cyclization StrategyReagents / ConditionsTypical Indazole YieldMethyl Oxidation RiskMechanistic Causality
Oxidative N-N Coupling

(10 eq),

85–94%High (5–15%) Radical/Electrophilic oxidation of electron-rich methyls[2].
Protected Oxidative

, N-Boc Precursor
70–85%Low (<3%) EWG reduces electron density, raising oxidation potential[3].
Reductive Cyclization

, EtOH, Reflux
75–88%None (0%) Reductive environment inherently prevents oxidation[4].
Metal-Free Diazotization t-BuONO, KOAc,

80–90%Very Low (<1%) Spontaneous cyclization of diazonium avoids harsh oxidants[5].

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm that the methyl group remains intact throughout the transformation.

Protocol A: Metal-Free Diazotization Route to 7-Methyl-1H-indazole[5]

Causality: This method uses tert-butyl nitrite to form a diazonium intermediate from 2,6-dimethylaniline, which spontaneously cyclizes. By avoiding strong oxidants entirely, the chemical driving force for methyl oxidation is eliminated.

  • Setup: To a solution of 2,6-dimethylaniline (1.0 equiv) in anhydrous

    
     (0.1 M) under an inert 
    
    
    
    atmosphere, slowly add tert-butyl nitrite (t-BuONO, 1.2 equiv) at room temperature.
  • Activation: Stir the mixture for 20 minutes to allow the complete formation of the diazonium intermediate.

  • Cyclization: Add potassium acetate (KOAc, 3.0 equiv) and 18-crown-6 (0.1 equiv). Heat the mixture to reflux for 3 hours, then cool to room temperature and stir for an additional 15 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot of the crude mixture via LC-MS. The desired product will show an exact mass of m/z 133.08 [M+H]+. Validation Check: The complete absence of M+16 (m/z 149, alcohol) or M+14 (m/z 147, aldehyde) peaks confirms that the 7-methyl group has been perfectly preserved.

Protocol B: Reductive Cyclization of 2-Nitrobenzylamines[4]

Causality: This protocol utilizes


 to reduce a nitro group to an amine, which undergoes in situ condensation to form the indazole core. Operating in a reductive environment inherently protects the alkyl substituents from oxidation.
  • Setup: Dissolve the methylated 2-nitrobenzylamine precursor (1.0 equiv) in absolute ethanol (0.2 M).

  • Reduction/Cyclization: Add anhydrous

    
     (4.0 equiv) in one portion. Heat the reaction mixture to reflux for 2–4 hours.
    
  • Workup: Cool the reaction to room temperature and neutralize carefully with saturated aqueous

    
     until the pH reaches 7-8 (this precipitates the tin salts). Filter the suspension through a pad of Celite and extract the filtrate with ethyl acetate.
    
  • Self-Validation (In-Process Control): Monitor the reaction via TLC (UV active). The starting nitro compound will be consumed, replaced by a highly fluorescent indazole spot. Validation Check: Upon isolation,

    
     NMR of the product must display an intact, sharp singlet integrating to exactly 3H (typically around 2.4–2.6 ppm), validating the preservation of the methyl group.
    

References

  • Title: Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines Source: Organic Letters (ACS) URL: 2

  • Title: Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation Source: PMC (NIH) URL: 4

  • Title: The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry Source: Benchchem URL: 5

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL: 1

  • Title: What's the best way to protect the NH group in Heterocyclic Compounds? Source: ResearchGate URL: 3

Sources

overcoming steric hindrance in 5,6-disubstituted indazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 5,6-Disubstituted Indazole Coupling

Core Directive & Diagnostic Framework

Welcome to the Indazole Optimization Desk. You are likely here because your standard Suzuki or Buchwald protocol failed on a 5,6-functionalized scaffold. The 5,6-disubstituted indazole motif presents a unique "perfect storm" of challenges:

  • The Buttressing Effect: Substituents at positions 5 and 6 are ortho to each other, forcing them out of planarity and creating a steric wall that blocks the palladium center.

  • Electronic Duality: The indazole ring is bipolar. Position 5 is electron-rich (indole-like), making oxidative addition slower. Position 6 is electron-deficient (pyridine-like), making it reactive but prone to reductive elimination failure if sterics are high.

  • Catalyst Death: The N1/N2 nitrogens are competent ligands that can displace phosphines, leading to inactive Pd-black, especially if the cycle is stalled by sterics.

The Troubleshooting Matrix

Use this decision tree to diagnose your specific failure mode before altering reagents.

TroubleshootingMatrix Start Diagnostic Start: What is the primary failure? Issue1 No Conversion (Starting Material Recovered) Start->Issue1 Issue2 Dehalogenation (H-substituted byproduct) Start->Issue2 Issue3 Pd Black Formation (Catalyst Crash) Start->Issue3 Cause1 Oxidative Addition Failure Ligand too bulky or Pd(0) not forming Issue1->Cause1 Cause2 Transmetallation Stalled Sterics blocking Boron approach Issue2->Cause2 Cause3 Substrate Inhibition Free indazole N coordinating Pd Issue3->Cause3 Fix1 Solution: Switch to smaller, e-rich ligands (e.g., SPhos) or Pre-catalysts (Pd-G4) Cause1->Fix1 Fix2 Solution: Use Hydroxide bases (OH-) to activate Boron species Switch to MIDA boronates Cause2->Fix2 Fix3 Solution: Protect N1 (THP/SEM) or Use Pd-PEPPSI-iPr (NHC ligands) Cause3->Fix3

Figure 1: Diagnostic logic for 5,6-indazole coupling failures. Identify the symptom to isolate the mechanistic bottleneck.

Ligand & Catalyst Engineering

To overcome the 5,6-buttressing effect, you must balance steric bulk (to force reductive elimination) with accessibility (to allow oxidative addition). Standard ligands like PPh3 or dppf will fail here.

The "Gold Standard" Ligand Selection

For 5,6-disubstituted systems, Dialkylbiaryl phosphines (Buchwald Ligands) are required.

LigandBest Use CaseMechanistic Rationale
XPhos General Purpose (C6 Coupling) The isopropyl groups provide enough bulk to promote reductive elimination but are flexible enough to allow the approach of the C6-halide [1].
RuPhos Secondary Amines / Alkoxides Excellent for C-N coupling at C5/C6. The bulk prevents

-hydride elimination and stabilizes the monoligated Pd species [2].
SPhos Extreme Steric Hindrance Being methoxy-substituted, it is smaller than XPhos. Use this if XPhos gives no conversion (indicates oxidative addition failure) [3].
AntPhos The "Nuclear Option" If 5,6-substituents are massive (e.g., t-butyl, isopropyl), AntPhos (Anthracene-based) forms a specific pocket that accommodates di-ortho substitution [4].
Pre-Catalyst Strategy: Stop Using Pd(OAc)2

In hindered systems, the induction period required to reduce Pd(II) to Pd(0) allows the labile Pd species to aggregate into inactive black.

  • Recommendation: Use Pd(0) Pre-catalysts like XPhos-Pd-G4 or RuPhos-Pd-G4 .

  • Why: These contain the ligand pre-bound and an amine scaffold that reductively eliminates immediately upon heating, generating the active monoligated L-Pd(0) species in high concentration instantly [1].

Strategic Protocol: Sequential Functionalization

Do not attempt to couple C5 and C6 simultaneously unless the partners are identical. You must exploit the electronic difference between C5 (electron-rich) and C6 (electron-poor).

Workflow: The "Mixed Halide" Approach

Substrate: 5-Bromo-6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Rationale: Iodine reacts faster than bromine. C6 (electron-poor) activates the C-X bond better than C5.

Step 1: C6-Selective Coupling (The "Easy" Side)
  • Reaction: Suzuki-Miyaura[1][2][3][4][5][6]

  • Reagents: 1.0 equiv Substrate, 1.1 equiv Boronic Acid, 2.5 mol% Pd(dppf)Cl2 , 3.0 equiv K3PO4.

  • Conditions: THF/Water (10:1), 60°C.

  • Note: We use a "weaker" ligand (dppf) here intentionally. It will activate the I-C6 bond but is often too bulky/slow to activate the Br-C5 bond at 60°C, ensuring regioselectivity.

Step 2: C5-Coupling (The "Hard" Side)

Now you have a 6-substituted-5-bromoindazole. The steric wall is built. You need a hammer.

  • Reaction: Buchwald-Hartwig or Suzuki[2]

  • Reagents: 1.0 equiv Intermediate, 1.5 equiv Nucleophile, 5.0 mol% RuPhos-Pd-G4 .

  • Base: NaOtBu (for amines) or K3PO4 (for boronates).

  • Solvent: Toluene (anhydrous).

  • Conditions: 100-110°C, sealed tube.

  • Critical Step: If conversion stalls, add 1 equiv of water (for Suzuki) or switch to LiHMDS (for Buchwald) to prevent protonation of the amine [5].

The N-Protection Variable

The protecting group at N1 is not just a shield; it is a steric rudder.

Protecting GroupSteric Impact on C6Electronic ImpactRecommendation
H (Unprotected) LowHigh (Poisoning)Avoid. Free NH kills catalysts in hindered couplings [6].
Boc MediumElectron WithdrawingGood for C6 coupling. Pulls density, accelerating oxidative addition at C6. Unstable >80°C with alkoxide bases.
THP / SEM HighNeutralBest Overall. Stable to strong bases (NaOtBu). The bulk at N1 can clash with C7-H, pushing the N1-group toward C2, indirectly crowding C3, but leaving C5/C6 relatively accessible [7].

Frequently Asked Questions (FAQs)

Q: I see rapid dehalogenation (H-substituent replaces Br). Why? A: This is "Protodehalogenation." It happens when Transmetallation is slower than


-hydride elimination or solvent abstraction.
  • Fix: Your reaction is "starved" of Boron. Increase Boronic acid to 2.0 equiv.[7] Switch solvent to 1,4-Dioxane (anhydrous). Use CsF as a base (fluoride activation promotes faster transmetallation than carbonate) [8].

Q: Can I use microwave irradiation? A: Yes, but be careful. For 5,6-systems, microwaves often accelerate catalyst decomposition faster than the coupling reaction.

  • Rule: Only use MW if thermal heating at 100°C for 12h yields <10% conversion. Limit MW runs to 10-20 mins at 120°C.

Q: My product is stuck in the Pd-complex (dark spot on TLC). A: Common in nitrogen-rich heterocycles.

  • Fix: Add a "scavenger" at the end of the reaction. Stir with SiliaMetS® Thiol or simple N-acetylcysteine for 30 mins before workup to sequester Pd and free your product.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: A user's guide." Chemical Science, 2011.

  • Surry, D. S., & Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie Int.[8] Ed., 2008.

  • Altenhoff, G., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[8] Angewandte Chemie, 2003.[8]

  • Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling with Pd-AntPhos." Organic Chemistry Frontiers, 2014.

  • BenchChem Technical Support. "Suzuki-Miyaura Coupling of Sterically Hindered Substrates." BenchChem Application Notes, 2025.

  • Lumbroso, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2011.

  • Beilstein Institute. "Regioselective alkylation of a versatile indazole." Beilstein Journal of Organic Chemistry, 2024.

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

Sources

Validation & Comparative

1H NMR spectral analysis of 6-Isopropoxy-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Benchtop 1H NMR Spectral Analysis of 6-Isopropoxy-5-methyl-1H-indazole: A Comparative Guide

Introduction

6-Isopropoxy-5-methyl-1H-indazole (CAS: 2072808-90-1) is a critical pharmacophore building block extensively utilized in the development of kinase inhibitors and targeted therapeutics. For researchers and drug development professionals, verifying the structural integrity and purity of this intermediate is a non-negotiable quality control step.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the gold standard for this structural elucidation. However, the analytical landscape is shifting. While high-field NMR (≥ 500 MHz) has historically been the default, modern benchtop NMR (60–80 MHz) systems are increasingly adopted for routine QA/QC and at-line reaction monitoring. This guide objectively compares the performance of high-field versus benchtop 1H NMR for analyzing 6-Isopropoxy-5-methyl-1H-indazole, providing field-proven methodologies, causality behind spectral assignments, and comparative experimental data.

Part 1: Causality in 1H NMR Peak Assignment

As an Application Scientist, I emphasize that peak assignment is not merely empirical pattern matching; it is an exercise in understanding electronic environments and molecular causality. The indazole core is a fused bicyclic system consisting of pyrazole and benzene rings, which dictates the electronic shielding of its protons.

  • N1-H Proton (Broad Singlet, ~12.0–13.0 ppm): This proton is highly deshielded due to the strong electronegativity of the adjacent nitrogen atoms and intermolecular hydrogen bonding. In DMSO-d6, the 1H tautomer is heavily favored over the 2H tautomer, locking this signal in the far downfield region.

  • C3-H Proton (Singlet, ~8.0 ppm): Situated directly on the heteroaromatic pyrazole ring, this proton experiences significant deshielding from the adjacent nitrogens, pushing it downfield relative to standard aromatic protons.

  • Isopropoxy Group Shielding Effect: The isopropoxy group at C6 acts as a strong electron-donating group (EDG) via resonance. This electron density is pushed into the aromatic ring, specifically shielding the ortho-proton at C7, pushing its chemical shift upfield to ~6.8 ppm .

  • Aliphatic Region: The methyl group at C5 provides a sharp singlet at ~2.2 ppm . The isopropoxy CH (septet, ~4.6 ppm ) and CH3 groups (doublet, ~1.3 ppm ) display classic splitting patterns governed by vicinal J-coupling.

Causality Core 6-Isopropoxy-5-methyl-1H-indazole NH N1-H Proton Deshielded (~12-13 ppm) Core->NH H3 C3-H Proton Deshielded (~8.0 ppm) Core->H3 Iso Isopropoxy Group Electron Donating Core->Iso H7 C7-H Proton Shielded (~6.8 ppm) Iso->H7 Shielding Effect

Figure 2: Causality of chemical shifts in the indazole derivative.

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness, analytical protocols must be self-validating. The following step-by-step methodology guarantees reproducible data acquisition across both benchtop and high-field platforms by embedding internal quality checks.

Step 1: Sample Preparation Weigh exactly 15 mg of 6-Isopropoxy-5-methyl-1H-indazole. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Removing undissolved particulates is critical to prevent localized distortions in magnetic field homogeneity.

Step 2: Shimming and Tuning For high-field (500 MHz), execute automated gradient shimming (Z1-Z5). For benchtop (60 MHz), perform a 1D simplex shim routine. Self-Validation Check: Validate the shimming profile by measuring the TMS peak's full-width at half-maximum (FWHM). Proceed only if FWHM < 1.0 Hz.

Step 3: Data Acquisition Set the relaxation delay (D1) to 5 seconds. Causality: The N1-H proton lacks nearby protons for efficient dipole-dipole relaxation, resulting in a longer


 relaxation time. A 5-second delay ensures complete relaxation, preventing signal integration errors. Acquire 16 scans for high-field and 64 scans for benchtop to compensate for the lower intrinsic sensitivity of the permanent magnet.

Step 4: Spectral Processing Apply a 0.3 Hz exponential line broadening (LB) window function to enhance the signal-to-noise ratio without sacrificing critical resolution. Fourier transform, apply zero and first-order phase corrections, and execute a polynomial baseline correction. Calibrate the TMS peak exactly to 0.00 ppm.

Workflow A Sample Preparation (6-Isopropoxy-5-methyl-1H-indazole) B Solvent Selection (DMSO-d6 or CDCl3) A->B C Data Acquisition (Benchtop 60MHz vs High-Field 500MHz) B->C D Spectral Processing (Fourier Transform & Phasing) C->D E Peak Assignment & Structural Validation D->E

Figure 1: Step-by-step 1H NMR workflow for indazole characterization.

Part 3: Objective Comparison: Benchtop vs. High-Field NMR

While high-field systems utilize superconducting magnets requiring cryogenic liquids, benchtop systems utilize compact permanent magnets (e.g., NdFeB)[1]. Recent comparative studies on complex mixtures and biopolymers demonstrate that benchtop systems can achieve comparable quantitative accuracy, despite their inherently lower resolution[1][2].

When analyzing a pure sample of 6-Isopropoxy-5-methyl-1H-indazole, the differences manifest in three key areas:

  • Resolution and Peak Overlap: Chemical shift is independent of field strength, but J-coupling constants (in Hz) are fixed. At 500 MHz, a 7 Hz J-coupling spans ~0.014 ppm. At 60 MHz, that same 7 Hz coupling spans ~0.12 ppm[3]. Consequently, the isopropoxy septet at 4.6 ppm is perfectly resolved at 500 MHz but appears as a broad, overlapping multiplet on a 60 MHz system.

  • Sensitivity: An entry-level high-field system has roughly 11 times the intrinsic sensitivity of a 60 MHz benchtop system[3]. To achieve an equivalent Signal-to-Noise Ratio (SNR) for the minor N1-H broad singlet, the benchtop system requires a significantly higher number of scans.

  • Tautomeric Dynamics: Indazoles exhibit annular tautomerism. High-field NMR can resolve minor tautomeric populations or intermediate exchange states that are entirely lost in the baseline noise of a benchtop spectrum[4].

Table 1: Comparative Performance Metrics for 6-Isopropoxy-5-methyl-1H-indazole Analysis
MetricBenchtop NMR (60 MHz)High-Field NMR (500 MHz)Practical Implication for Indazole Analysis
Resolution (FWHM) ~1.0 - 1.5 Hz< 0.5 HzBenchtop struggles to resolve the outer peaks of the isopropoxy septet.
Sensitivity (LOD) ~1-5 mmol/L (16 scans)~100 µmol/L (16 scans)Benchtop requires higher sample concentration or longer acquisition times.
Chemical Shift Dispersion CompressedExpandedHigh-field easily separates the C4-H and C7-H aromatic singlets if impurities are present.
Operational Cost Low (No cryogens)High (Liquid He/N2)Benchtop is vastly superior for routine QA/QC in manufacturing environments.
Footprint & Siting Fume hood compatibleDedicated facility requiredBenchtop enables real-time, at-line reaction monitoring during synthesis.

Conclusion

For the routine structural confirmation and purity assessment of 6-Isopropoxy-5-methyl-1H-indazole, benchtop NMR provides a robust, self-validating, and highly cost-effective alternative to high-field systems. It easily confirms the presence of the core functional groups. However, for deep mechanistic studies—such as investigating tautomeric equilibria, identifying trace impurities, or resolving complex overlapping multiplets—high-field NMR remains the indispensable gold standard.

References

  • Verma, S., Bogun, B., Robinson, J. A., & Holland, D. J. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. URL: [Link]

  • Gracia-Vitoria, J., Rubens, M., Feghali, E., Adriaensens, P., Vanbroekhoven, K., & Vendamme, R. (2022). Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Industrial Crops and Products. URL:[Link]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 1 & 3. Oxford Instruments. URL:[Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL:[Link]

Sources

HPLC method development for 6-Isopropoxy-5-methyl-1H-indazole purity check

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for 6-Isopropoxy-5-methyl-1H-indazole Purity Check: A Comparative Guide to Column Chemistries

The Analytical Challenge: Indazole Scaffold Complexity

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and FDA-approved kinase inhibitors[1]. 6-Isopropoxy-5-methyl-1H-indazole is a highly functionalized intermediate whose purity is critical for downstream pharmaceutical synthesis.

Developing a High-Performance Liquid Chromatography (HPLC) method for this molecule presents specific challenges. During its synthesis, structurally similar impurities are often generated, including:

  • Regioisomers: e.g., 6-Isopropoxy-4-methyl-1H-indazole.

  • Des-alkylated precursors: e.g., 5-methyl-1H-indazol-6-ol.

  • Tautomeric shifts: 1H-indazole vs. 2H-indazole forms.

Because these impurities possess nearly identical molecular weights and hydrophobicities, traditional reversed-phase approaches often fail to achieve baseline resolution. A rationally designed method must exploit the subtle electronic differences in the


-cloud of the aromatic system.

Mechanistic Rationale: C18 vs. Phenyl-Hexyl Chemistries

As an analytical scientist, the default choice for reversed-phase HPLC is often a standard C18 (Octadecyl) column. However, C18 relies almost exclusively on dispersive hydrophobic interactions. When separating positional isomers of aromatic heterocycles like indazoles, hydrophobicity alone is insufficient, leading to co-elution[2].

The Phenyl-Hexyl Advantage To resolve 6-Isopropoxy-5-methyl-1H-indazole from its regioisomers, we must introduce alternative retention mechanisms. A Phenyl-Hexyl stationary phase provides a multi-modal interaction profile:

  • 
     Interactions:  The electron-rich phenyl ring of the stationary phase interacts with the 
    
    
    
    -electrons of the indazole core[3]. Because the position of the methyl and isopropoxy groups alters the electron density distribution across the indazole ring, regioisomers will interact with the phenyl phase with different affinities.
  • Shape Selectivity: The rigid planar structure of the phenyl ring offers steric discrimination between positional isomers.

  • Hydrophobic Retention: The hexyl alkyl spacer (C6) provides sufficient hydrophobic retention to keep the analyte on the column long enough for the

    
     interactions to take effect, preventing early elution into the void volume[4].
    

The Role of the Organic Modifier A critical, yet often overlooked, variable in Phenyl-Hexyl method development is the choice of organic modifier. While Acetonitrile (ACN) is the industry standard for C18 columns, its triple bond contains


-electrons that compete with the analyte for the stationary phase's phenyl rings, effectively masking the column's unique selectivity. Therefore, Methanol (MeOH)  is the mandatory modifier for maximizing 

interactions on phenyl columns[2].

Method Development Workflow

HPLC_Workflow Start Define Target Profile (6-Isopropoxy-5-methyl-1H-indazole) ColumnScreen Column Chemistry Screening (C18 vs. Phenyl-Hexyl) Start->ColumnScreen Select stationary phase MobilePhase Mobile Phase Optimization (pH 2.7, MeOH vs ACN) ColumnScreen->MobilePhase Pi-Pi interaction check Gradient Gradient Tuning (Isocratic hold vs. Linear) MobilePhase->Gradient Peak shape & Rs > 2.0 Validation Method Validation (Specificity, Linearity, LOD/LOQ) Gradient->Validation Finalize parameters

Fig 1: Systematic HPLC method development workflow for indazole derivatives.

Comparative Performance Data

To objectively demonstrate the superiority of the Phenyl-Hexyl chemistry for this specific application, a comparative screening was performed against a premium end-capped C18 column. The sample contained 6-Isopropoxy-5-methyl-1H-indazole (Target) spiked with 1% of its 4-methyl regioisomer (Impurity B) and the des-isopropyl precursor (Impurity A).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (100mm x 4.6mm, 3µm)Phenyl-Hexyl (100mm x 4.6mm, 3µm)
Primary Retention Mechanism Hydrophobic partitioningHydrophobic +

interactions
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Retention Time (

) Target
6.4 min7.8 min
Resolution (

) from Regioisomer
1.1 (Fails USP criteria < 1.5)2.9 (Baseline resolved)
Tailing Factor (

)
1.451.08
Selectivity (

)
1.031.15

Data Interpretation: The C18 column failed to provide baseline resolution (


 < 1.5) between the 5-methyl and 4-methyl regioisomers due to their identical hydrophobicity. The Phenyl-Hexyl column, utilizing Methanol to preserve 

interactions, achieved an

of 2.9, ensuring highly accurate purity quantification.

Step-by-Step Experimental Methodology

The following self-validating protocol utilizes acidic conditions to suppress secondary silanol interactions and control the ionization of the basic indazole nitrogen (


 ~1.2 for the conjugate acid), ensuring sharp, symmetrical peaks[5].
A. Reagents & Materials
  • Stationary Phase: Phenyl-Hexyl column (e.g., 100 mm × 4.6 mm, 3 µm particle size, 90 Å pore size).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

B. Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 6-Isopropoxy-5-methyl-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the Standard Stock with 0.01 mg/mL of known regioisomer impurities.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

C. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Detection: UV Photodiode Array (PDA) at 254 nm (Extract spectra from 200-400 nm for peak purity verification).

D. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold (focuses analyte band)
12.02080Linear ramp
15.02080Wash
15.18020Return to initial
20.08020Re-equilibration
E. System Validation Criteria

Before analyzing unknown batches, the system must pass the following self-validating criteria:

  • Resolution (

    
    ):  > 2.0 between 6-Isopropoxy-5-methyl-1H-indazole and any adjacent impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • %RSD of Area: < 2.0% for 5 replicate injections of the standard.

Conclusion

For the purity assessment of complex heterocyclic building blocks like 6-Isopropoxy-5-methyl-1H-indazole, relying solely on C18 hydrophobicity is a methodological blind spot. By transitioning to a Phenyl-Hexyl stationary phase and strategically utilizing Methanol as the organic modifier, analytical scientists can leverage


 interactions to achieve robust, baseline resolution of otherwise co-eluting regioisomers.

References

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online, April 15, 2022. Available at:[Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions. Available at: [Link]

  • HALO Columns. "Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes." HALO Columns. Available at:[Link]

  • IRJEdT. "Development and Validation of Reverse Phase-HPLC Method for the Quantitative Determination of Axitinib." IRJEdT. Available at:[Link]

  • Shimadzu (LCMS.cz). "C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient." LCMS.cz. Available at:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropoxy Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Blueprints

In the landscape of modern drug discovery and development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The introduction of substituents, such as an isopropoxy group, can significantly modulate a molecule's biological activity, ADME properties, and overall suitability as a drug candidate. As such, the precise structural elucidation of these molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation pattern—a molecular fingerprint—that offers deep structural insights.

This guide provides a detailed exploration of the predicted mass spectrometric fragmentation patterns of isopropoxy indazoles. In the absence of publicly available experimental data for this specific class of compounds, we will employ a comparative approach. We will first dissect the known fragmentation of a close structural analog, 5-methoxyindole, supported by experimental data. Subsequently, we will extrapolate these findings to predict the fragmentation behavior of isopropoxy indazoles, considering the influence of the indazole ring system and the nature of the isopropoxy group. This guide will delve into the mechanistic underpinnings of the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing researchers with a robust framework for identifying and characterizing these important molecules.

Pillar 1: Foundational Principles of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions and neutral losses. For isopropoxy indazoles, the fragmentation will be a composite of the behaviors of its constituent parts: the indazole core and the isopropoxy-substituted aromatic system.

  • The Indazole Core: The stability of the aromatic indazole ring means that its fragmentation often requires higher energy. Common fragmentation pathways for substituted indazoles can involve the loss of small neutral molecules like HCN or N₂, or cleavage of the bonds of the five-membered ring. The specific pathway is highly dependent on the nature and position of other substituents.

  • The Isopropoxy Group on an Aromatic Ring: Alkoxy-substituted aromatic compounds have well-characterized fragmentation patterns. Under Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the molecule, we can expect:

    • Alpha-Cleavage: Cleavage of the bond between the isopropyl group and the oxygen atom, leading to the loss of a propyl radical (•C₃H₇), resulting in a resonance-stabilized oxonium ion.

    • Loss of Propene: A common rearrangement reaction for larger alkoxy groups is the loss of a neutral alkene through a McLafferty-type or other rearrangement, in this case, propene (C₃H₆), leading to a hydroxylated indazole radical cation.

    • Cleavage of the Aryl-Oxygen Bond: Loss of the entire isopropoxy radical (•OC₃H₇) can also occur.

Pillar 2: A Data-Driven Comparison with 5-Methoxyindole

To ground our predictions in experimental reality, we will first examine the electron ionization mass spectrum of 5-methoxyindole, a close structural analog to a potential isopropoxy indazole. The key difference lies in the heteroaromatic core (indole vs. indazole) and the alkoxy substituent (methoxy vs. isopropoxy).

The mass spectrum of 5-methoxyindole is characterized by a prominent molecular ion peak (M⁺•) at m/z 147, indicative of the stable aromatic system. The major fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a highly stable, resonance-delocalized cation at m/z 132. This is followed by the loss of carbon monoxide (CO) to yield an ion at m/z 104.[1][2]

Table 1: Key Ions in the Electron Ionization Mass Spectrum of 5-Methoxyindole
m/zProposed FragmentIdentityRelative Intensity
147[C₉H₉NO]⁺•Molecular IonHigh
132[C₈H₆NO]⁺[M - •CH₃]⁺High
104[C₇H₆N]⁺[M - •CH₃ - CO]⁺Moderate
Predicted Fragmentation of Isopropoxy Indazoles: A Mechanistic Perspective

Building upon the fragmentation of 5-methoxyindole and the general principles for alkoxyarenes, we can predict the key fragmentation pathways for a generic isopropoxy indazole (molecular weight: 176.2 g/mol ).

Electron Ionization (EI) Mass Spectrometry:

Under EI conditions, we anticipate a rich fragmentation pattern providing significant structural information.

  • Molecular Ion (M⁺•): A moderately intense molecular ion peak is expected at m/z 176 .

  • Loss of a Propyl Radical: Alpha-cleavage of the C-O bond of the isopropoxy group will lead to the loss of a propyl radical (•C₃H₇, 43 u), resulting in a highly stable, resonance-stabilized oxonium ion at m/z 133 . This is predicted to be a major fragment ion.

  • Loss of Propene: A rearrangement reaction involving the transfer of a hydrogen atom from the isopropoxy group to the indazole ring, followed by the elimination of a neutral propene molecule (C₃H₆, 42 u), will produce a hydroxyindazole radical cation at m/z 134 .

  • Loss of an Isopropyl Radical: Cleavage of the O-isopropyl bond can result in the loss of an isopropyl radical (•C₃H₇, 43 u), also leading to the fragment at m/z 133 .

  • Indazole Core Fragmentation: Subsequent fragmentation of the indazole-containing ions (e.g., m/z 134 and 133) could involve the loss of HCN (27 u) or N₂ (28 u), characteristic of many nitrogen-containing heterocyclic compounds. For example, the ion at m/z 134 could lose HCN to produce a fragment at m/z 107 .

The following diagram illustrates the predicted EI fragmentation pathways:

G Isopropoxy Indazole (m/z 176) Isopropoxy Indazole (m/z 176) m/z 133 m/z 133 Isopropoxy Indazole (m/z 176)->m/z 133 - •C3H7 m/z 134 m/z 134 Isopropoxy Indazole (m/z 176)->m/z 134 - C3H6 m/z 107 m/z 107 m/z 134->m/z 107 - HCN

Caption: Predicted Electron Ionization fragmentation of isopropoxy indazole.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS):

ESI is a "soft" ionization technique that typically results in a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented.

For an isopropoxy indazole, the protonated molecule will be observed at m/z 177 . The fragmentation of this ion will likely be dominated by the loss of neutral molecules.

  • Loss of Propene: The most probable fragmentation pathway for the [M+H]⁺ ion is the loss of a neutral propene molecule (C₃H₆, 42 u), resulting in a protonated hydroxyindazole at m/z 135 . This is often a very favorable fragmentation channel for protonated alkoxy-aromatic compounds.

  • Loss of Isopropanol: While less common, the loss of a neutral isopropanol molecule (C₃H₈O, 60 u) could also occur, leading to an indazolyl cation at m/z 117 .

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

G [M+H]+ (m/z 177) [M+H]+ (m/z 177) m/z 135 m/z 135 [M+H]+ (m/z 177)->m/z 135 - C3H6 m/z 117 m/z 117 [M+H]+ (m/z 177)->m/z 117 - C3H8O

Caption: Predicted ESI-MS/MS fragmentation of protonated isopropoxy indazole.

Table 2: Comparison of Predicted Key Fragments for Isopropoxy Indazole
IonizationParent Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI176133•C₃H₇
134C₃H₆
107C₃H₆, HCN
ESI-MS/MS177135C₃H₆
117C₃H₈O

Pillar 3: Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for volatile and thermally stable isopropoxy indazole isomers.

  • Sample Preparation: Dissolve the isopropoxy indazole standard in a volatile organic solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

G cluster_0 GC-MS Workflow Sample in Solvent Sample in Solvent GC Injection GC Injection Sample in Solvent->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column EI Source (70 eV) EI Source (70 eV) Separation on Column->EI Source (70 eV) Mass Analyzer Mass Analyzer EI Source (70 eV)->Mass Analyzer Detector Detector Mass Analyzer->Detector

Caption: Workflow for GC-EI-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This method is ideal for a broader range of isomers, including those that may not be sufficiently volatile or thermally stable for GC-MS.

  • Sample Preparation: Dissolve the isopropoxy indazole standard in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of 10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 177.

    • MS2 Scan (Product Ion Scan): Isolate the ion at m/z 177 and fragment it using collision-induced dissociation (CID). Acquire the product ion spectrum over a mass range of m/z 50-200.

G cluster_0 LC-ESI-MS/MS Workflow Sample in Solution Sample in Solution LC Injection LC Injection Sample in Solution->LC Injection Reversed-Phase Separation Reversed-Phase Separation LC Injection->Reversed-Phase Separation ESI Source (+) ESI Source (+) Reversed-Phase Separation->ESI Source (+) MS1 (Isolate m/z 177) MS1 (Isolate m/z 177) ESI Source (+)->MS1 (Isolate m/z 177) Collision Cell (CID) Collision Cell (CID) MS1 (Isolate m/z 177)->Collision Cell (CID) MS2 (Scan Fragments) MS2 (Scan Fragments) Collision Cell (CID)->MS2 (Scan Fragments)

Caption: Workflow for LC-ESI-MS/MS analysis.

Conclusion

Under electron ionization, isopropoxy indazoles are expected to exhibit characteristic fragmentation through the loss of a propyl radical (to m/z 133) and propene (to m/z 134). In contrast, ESI-MS/MS of the protonated molecule is predicted to be dominated by the facile loss of a neutral propene molecule to yield a protonated hydroxyindazole at m/z 135.

The proposed experimental protocols provide a clear path for researchers to acquire the necessary data to confirm these predictions and build a library of fragmentation patterns for this important class of compounds. This guide serves as a foundational resource for scientists and researchers, enabling more confident and efficient structural elucidation of novel isopropoxy indazole derivatives in their research and development endeavors.

References

  • National Institute of Standards and Technology. 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. [Link]

  • PubChem. 5-Methoxyindole. National Center for Biotechnology Information. [Link]

Sources

Validating the Molecular Architecture of 6-Isopropoxy-5-methyl-1H-indazole: A Comparative Guide to Structural Elucidation, Emphasizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful development. The indazole scaffold, a privileged structure in medicinal chemistry, is the core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of analytical techniques for validating the structure of a novel indazole derivative, 6-isopropoxy-5-methyl-1H-indazole, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The precise arrangement of atoms within a molecule, its stereochemistry, and intermolecular interactions are critical determinants of its biological activity and physicochemical properties. Ambiguities in structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide will walk through a hypothetical-yet-technically-grounded workflow for the synthesis and structural validation of 6-isopropoxy-5-methyl-1H-indazole, detailing the strengths and limitations of various analytical methods.

Synthesis Pathway and Initial Characterization

The synthesis of substituted indazoles can be achieved through various strategies.[3] A common and effective approach involves the cyclization of appropriately substituted hydrazones. For our target molecule, a plausible synthetic route is outlined below.

Hypothetical Synthesis of 6-Isopropoxy-5-methyl-1H-indazole:

A potential synthesis could start from a substituted acetophenone, which is then converted to a hydrazone and subsequently cyclized to form the indazole ring. The choice of reagents and reaction conditions would be critical to favor the desired 1H-indazole tautomer, which is generally the more thermodynamically stable form.[4][5]

Following synthesis and purification, a battery of spectroscopic and spectrometric techniques is employed for initial characterization.

The Analytical Toolkit: A Comparative Overview

While each analytical technique provides valuable pieces of the structural puzzle, they differ significantly in their resolving power and the certainty they offer.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).High sensitivity, requires minimal sample.Provides no information on isomerism or 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H, C=C).Fast, non-destructive, provides a molecular fingerprint.Often provides overlapping and broad signals, not definitive for complex structures.
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, chemical environment of nuclei, and some spatial information (NOESY).Non-destructive, provides detailed information about the carbon-hydrogen framework.[6]Can be difficult to definitively distinguish between certain isomers; does not provide precise bond lengths or angles.
X-ray Crystallography Precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[7][8]Unambiguous structure determination, considered the "gold standard."[9]Requires a suitable single crystal, which can be challenging to obtain. The determined structure is of the solid state, which may differ from the solution conformation.

Deep Dive: Spectroscopic & Spectrometric Analysis

Mass Spectrometry (MS): The initial analysis by high-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula of C11H14N2O. This provides a fundamental check on the successful synthesis of the target compound.

Infrared (IR) Spectroscopy: The IR spectrum would be anticipated to show characteristic absorption bands for the N-H stretch of the indazole ring, C-H stretches of the aromatic, methyl, and isopropoxy groups, and C=C stretching vibrations of the aromatic system.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms.

  • ¹H NMR: The proton NMR spectrum would provide key information. We would expect to see distinct signals for the aromatic protons, the N-H proton, the methine and methyl protons of the isopropoxy group, and the methyl group on the benzene ring. The coupling patterns and chemical shifts of the aromatic protons would help to confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments, corroborating the proposed structure.[4]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular fragments. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals long-range proton-carbon correlations, helping to piece together the entire molecular skeleton and confirm the position of the substituents.

While NMR provides a robust picture of the molecule's connectivity, it cannot definitively distinguish between the 1H- and 2H-indazole tautomers without ambiguity in all cases. Furthermore, it does not provide the precise geometric parameters of the molecule.

The Definitive Answer: Single-Crystal X-ray Crystallography

For unequivocal structural validation, single-crystal X-ray crystallography is the ultimate arbiter.[7] This technique provides a three-dimensional map of electron density from which the precise positions of atoms can be determined.

Experimental Protocol: From Powder to Structure

Step 1: Crystal Growth The first and often most challenging step is to grow a single crystal of sufficient quality. This involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.[8]

Step 2: Crystal Mounting and Data Collection A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]

Step 3: Structure Solution and Refinement The diffraction data is processed to determine the unit cell dimensions and space group.[11] The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.[12]

Diagram of the X-ray Crystallography Workflow:

xray_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal Crystal Growth Synthesis->Crystal Mount Crystal Mounting Crystal->Mount Xray X-ray Diffraction Mount->Xray Process Data Processing Xray->Process Solve Structure Solution Process->Solve Refine Structure Refinement Solve->Refine Final_Structure Final_Structure Refine->Final_Structure Final 3D Structure logic_diagram cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis Compound Synthesized Compound MS Mass Spectrometry (Molecular Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR NMR NMR Spectroscopy (Connectivity) Compound->NMR Xray X-ray Crystallography (3D Structure) Compound->Xray Requires Crystal Conclusion Structural Elucidation MS->Conclusion Partial IR->Conclusion Partial NMR->Conclusion Strong Evidence Xray->Conclusion Definitive

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indole with 6-Isopropoxy-5-methyl-1H-indazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The practice of bioisosteric replacement, the substitution of a chemical moiety with another that retains similar biological activity while optimizing physicochemical and pharmacokinetic properties, is a powerful tool in this endeavor.[1][2] This guide provides an in-depth comparison of the well-established indole scaffold with its bioisostere, 6-isopropoxy-5-methyl-1H-indazole, particularly within the context of developing next-generation kinase inhibitors.

The indole nucleus is a privileged scaffold, present in numerous natural products and FDA-approved drugs.[3][4] Its unique electronic and steric properties often contribute to potent target engagement. However, indole-containing compounds can be susceptible to oxidative metabolism, potentially leading to rapid clearance and the formation of reactive metabolites. The strategic replacement of the indole core with an indazole ring is a widely recognized tactic to mitigate these liabilities.[5][6] The introduction of a nitrogen atom into the five-membered ring alters the electronic distribution and provides an additional hydrogen bond acceptor, which can lead to improved metabolic stability, enhanced oral bioavailability, and potentially novel intellectual property.[5][7]

This guide will explore the causality behind this strategic switch, present a comparative analysis of a hypothetical indole-based kinase inhibitor and its 6-isopropoxy-5-methyl-1H-indazole analogue, and provide detailed experimental protocols to validate these improvements.

The Rationale for Bioisosteric Replacement: Indole vs. Indazole

The decision to replace an indole core with an indazole is driven by a desire to fine-tune a drug candidate's properties. The key differences that underpin this strategy are illustrated below.

Figure 1: Key Physicochemical Differences between Indole and Indazole Scaffolds cluster_indole Indole Properties cluster_indazole Indazole Properties Indole Indole Indole_HBD Single H-bond donor (N-H) Indole_Metabolism Prone to C3 oxidation Indole_pKa Weaker base Indazole Indazole Indazole_HBD_HBA H-bond donor (N-H) and acceptor (N) Indazole_Metabolism Generally more resistant to oxidation Indazole_pKa Stronger base (2H-tautomer)

Caption: Key Physicochemical Differences between Indole and Indazole Scaffolds.

The additional nitrogen atom in the indazole ring serves as a hydrogen bond acceptor, which can lead to altered binding interactions with the target protein.[5] Furthermore, this modification often enhances metabolic stability by blocking common sites of oxidative metabolism on the indole ring.[7]

A Comparative Case Study: A Hypothetical Kinase Inhibitor

To illustrate the practical implications of this bioisosteric switch, we will consider a hypothetical indole-based kinase inhibitor, "Indo-KI," and its 6-isopropoxy-5-methyl-1H-indazole analogue, "Indazo-KI."

PropertyIndo-KI (Indole Analogue)Indazo-KI (Indazole Analogue)Rationale for Improvement
Core Scaffold 6-isopropoxy-5-methyl-1H-indole6-isopropoxy-5-methyl-1H-indazoleBioisosteric replacement
Calculated LogP ~2.9~2.4Increased polarity due to the additional nitrogen atom may improve solubility.[8]
Calculated pKa (basic) ~ -2.4~1.8The pyridine-like nitrogen in indazole increases basicity, potentially altering solubility and off-target interactions.[9]
Metabolic Stability (t½ in HLM) 15 min (predicted)> 60 min (predicted)Indazole is generally less susceptible to oxidative metabolism than indole.[7]
Cell Permeability (Papp A-B) ModerateModerate to HighFavorable balance of lipophilicity and polarity can maintain or improve permeability.
Kinase Inhibition (IC50) 5 nM3 nMThe additional hydrogen bond acceptor in indazole can lead to enhanced binding affinity.[5]

Note: The values for "Indo-KI" and "Indazo-KI" are hypothetical and for illustrative purposes. The LogP and pKa for the indazole analogue are estimated based on the closely related compound 6-isopropoxy-1H-indazol-5-amine.[8]

Visualizing the Bioisosteric Replacement

The structural relationship between the indole and indazole cores in our hypothetical kinase inhibitors is depicted below.

Caption: Bioisosteric Replacement of Indole with Indazole.

Synthesis of the 6-Isopropoxy-5-methyl-1H-indazole Core

The synthesis of substituted indazoles can be achieved through various established methods.[10][11] A general and plausible synthetic route to the 6-isopropoxy-5-methyl-1H-indazole core is outlined below.

Figure 3: General Synthetic Workflow for 6-Isopropoxy-5-methyl-1H-indazole Start Substituted Fluorobenzonitrile Step1 Nucleophilic Aromatic Substitution (Hydrazine) Start->Step1 Intermediate1 Hydrazinylbenzonitrile Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 IndazoleCore Substituted 1H-Indazole Step2->IndazoleCore Step3 Functional Group Interconversion (e.g., Suzuki Coupling) IndazoleCore->Step3 FinalProduct 6-Isopropoxy-5-methyl-1H-indazole Derivative Step3->FinalProduct

Caption: General Synthetic Workflow for 6-Isopropoxy-5-methyl-1H-indazole.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of the indole-to-indazole bioisosteric replacement, a series of standardized in vitro assays should be performed.

Determination of Lipophilicity (LogP)

Objective: To quantify the lipophilicity of the compounds, which influences solubility, permeability, and metabolism.

Methodology: Shake-Flask Method [12][13]

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Conversely, saturate 1-octanol with the PBS solution.

  • Compound Dissolution: Dissolve a precisely weighed amount of the test compound (Indo-KI or Indazo-KI) in the 1-octanol-saturated PBS to a known concentration.

  • Partitioning: Add an equal volume of the PBS-saturated 1-octanol to the aqueous solution of the compound.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes, providing an indication of their in vivo clearance.

Methodology: Human Liver Microsome (HLM) Assay [15][16][17]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration), a NADPH-regenerating system (to ensure a continuous supply of the necessary cofactor), and phosphate buffer (pH 7.4).[18]

  • Compound Incubation: Add the test compound (Indo-KI or Indazo-KI) to the reaction mixture at a final concentration of 1 µM.

  • Reaction Initiation and Sampling: Initiate the metabolic reaction by incubating the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t½) is then calculated as 0.693/k.

Cell Permeability Assay

Objective: To evaluate the ability of the compounds to cross a cell monolayer, which serves as a model for intestinal absorption.

Methodology: Caco-2 Permeability Assay [19][20]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow them to differentiate into a confluent monolayer that mimics the intestinal epithelium.[21]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Apply the test compound (Indo-KI or Indazo-KI) to the apical (A) side of the monolayer (to assess A-to-B permeability) or the basolateral (B) side (to assess B-to-A permeability and potential for efflux).

  • Sampling: At various time points, collect samples from the receiver compartment (B side for A-to-B transport and A side for B-to-A transport).

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

Kinase Inhibition Assay

Objective: To determine the potency of the compounds in inhibiting the target kinase.

Methodology: In Vitro Kinase Activity Assay [22]

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (Indo-KI and Indazo-KI) in the reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the mixture of the kinase, substrate, and inhibitor.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody (e.g., in an ELISA format) or by quantifying the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[23]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%).

Figure 4: Experimental Workflow for Comparative Evaluation Start Synthesize Indo-KI and Indazo-KI LogP LogP Determination (Shake-Flask) Start->LogP Metabolic_Stability Metabolic Stability (HLM Assay) Start->Metabolic_Stability Permeability Cell Permeability (Caco-2 Assay) Start->Permeability Kinase_Assay Kinase Inhibition (IC50 Determination) Start->Kinase_Assay Data_Analysis Comparative Data Analysis LogP->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Selection of Superior Candidate Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparative Evaluation.

Conclusion

The bioisosteric replacement of an indole scaffold with 6-isopropoxy-5-methyl-1H-indazole represents a rational and evidence-based strategy in modern drug discovery. This modification has the potential to significantly improve a compound's pharmacokinetic profile, particularly its metabolic stability, without compromising, and potentially enhancing, its target potency. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and validation of these critical drug-like properties. By understanding the underlying principles and applying rigorous experimental validation, researchers can effectively leverage this bioisosteric switch to develop safer and more efficacious therapeutic agents.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Accessed February 27, 2026. [Link]

  • DB-ALM. Protocol n° 142: Permeability Assay on Caco-2 Cells. March 27, 2013. Accessed February 27, 2026. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. 2022.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Accessed February 27, 2026. [Link]

  • Scribd. Caco-2 Permeability Assay Protocol. Accessed February 27, 2026. [Link]

  • Cyprotex. Microsomal Stability. Accessed February 27, 2026. [Link]

  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. August 14, 2024. Accessed February 27, 2026. [Link]

  • Cruz, N. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. 2022.
  • Fludzinski, P., et al. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. 1987.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Accessed February 27, 2026. [Link]

  • Wilson, H. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • ACD/Labs. LogP—Making Sense of the Value. Accessed February 27, 2026. [Link]

  • MDPI. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. October 23, 2025. Accessed February 27, 2026. [Link]

  • BMG LABTECH. Kinase assays. September 1, 2020. Accessed February 27, 2026. [Link]

  • BPS Bioscience. PKM2 Kinase Inhibition Assay Kit. Accessed February 27, 2026. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. August 13, 2024. Accessed February 27, 2026. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. February 10, 2014. Accessed February 27, 2026. [Link]

  • Gatchie, L., et al. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. Journal of Pharmacology and Experimental Therapeutics. 2015.
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Comparative Potency Guide: Indazole vs. Azaindole Kinase Inhibitors

[1]

Executive Summary

This guide provides a technical comparison between Indazole and 7-Azaindole scaffolds in the context of kinase inhibitor discovery.[1] While both are "privileged structures" capable of mimicking the purine core of ATP, they exhibit distinct electronic, structural, and physicochemical profiles that influence potency and selectivity. This document analyzes their hinge-binding mechanics, summarizes quantitative performance data, and details experimental protocols for validating their potency.

Structural Basis of Potency: The Hinge Binding Interface

The primary determinant of kinase inhibitor potency is the fidelity of the interaction with the kinase hinge region. Both scaffolds function as ATP-competitive inhibitors, but their hydrogen-bonding geometries differ significantly.

7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[2][3][4]
  • Mechanism: 7-Azaindole is widely regarded as an excellent bioisostere of the purine ring found in ATP.

  • Binding Topology: It typically forms a bidentate hydrogen bond network:

    • Donor: The pyrrole nitrogen (N1-H) donates a hydrogen bond to the backbone carbonyl of the hinge residue (typically GK+1).

    • Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide of the hinge residue (typically GK+3).

  • Potency Advantage: The geometry of the N7 acceptor (located in the 6-membered ring) closely matches the N1 of adenine, often resulting in superior binding affinity compared to other bicyclic systems. The electron-deficient pyridine ring also increases the acidity of the pyrrole N-H, strengthening the donor interaction.

Indazole (1H-indazole vs. 2H-indazole)
  • Mechanism: Indazoles offer versatile binding modes depending on their tautomeric state and substitution.

  • Binding Topology:

    • 1H-Indazole: The N1-H acts as a donor, and N2 acts as an acceptor. However, because the acceptor (N2) is located in the 5-membered ring, the angle of the hydrogen bond often deviates from the ideal geometry seen in adenine or 7-azaindole.

    • 2H-Indazole: Often used when substituents are placed on N2. This locks the tautomer and alters the vector of substituents projecting into the solvent-exposed or hydrophobic pockets.

  • Potency Trade-off: While indazoles are potent, they may require additional water-mediated interactions or specific side-chain contacts to match the "lock-and-key" fit of 7-azaindoles in the hinge.

Physicochemical Modulators of Potency
  • Solubility: 7-Azaindoles generally exhibit higher aqueous solubility than indoles/indazoles due to the basicity of the pyridine nitrogen, which can reduce aggregation-based assay interference.

  • Metabolic Stability: 7-Azaindoles are susceptible to Aldehyde Oxidase (AO) metabolism at the C2 position. Indazoles are generally resistant to AO, making them a strategic "scaffold hop" to improve metabolic stability even if raw potency is slightly lower.

Visualization: Hinge Binding Topology

The following diagram contrasts the hydrogen bonding vectors of Adenine (ATP) against the two inhibitor scaffolds.

HingeBindingcluster_0Geometry MatchATPAdenine (ATP)Natural LigandHingeKinase Hinge Region(Backbone CO & NH)ATP->HingeN1 (Acceptor)N6 (Donor)Azaindole7-Azaindole(Vemurafenib Core)Azaindole->HingeN7 (Acceptor)N1-H (Donor)IndazoleIndazole(Axitinib Core)Indazole->HingeN2 (Acceptor)N1-H (Donor)

Figure 1: Comparative Hinge Binding Topology. Note the N7 of Azaindole mimics Adenine's N1 (6-ring acceptor), while Indazole utilizes N2 (5-ring acceptor).

Quantitative Performance Comparison

The following table synthesizes data from key therapeutic agents and structure-activity relationship (SAR) studies, illustrating how the scaffold choice impacts potency (IC50) and selectivity.

Feature7-Azaindole ScaffoldIndazole Scaffold
Primary H-Bond Acceptor N7 (Pyridine ring)N2 (Pyrazole ring)
H-Bond Geometry High fidelity to ATP (Adenine)Moderate fidelity; often requires water bridges
Potency (General Trend) High (Single-digit nM common)High (Often requires tail modifications)
Selectivity Profile often "Kinome-promiscuous" due to ATP mimicryTunable via N-substitution vectors
Metabolic Liability High (Aldehyde Oxidase at C2)Low (Phase II Glucuronidation primarily)
Solubility Moderate to High (pH dependent)Low to Moderate
Example Drug Vemurafenib (BRAF V600E) IC50: 31 nMAxitinib (VEGFR 1/2/3) IC50: 0.1–0.2 nM
Case Study: Scaffold Hopping in PIM Kinases

In the development of PIM kinase inhibitors, replacing the indole core with 7-azaindole resulted in a 40-fold increase in potency (IC50 improved from ~50 nM to 1.3 nM). This is attributed to the formation of the critical second hydrogen bond via N7, which the indole scaffold lacks [1].

Experimental Protocols for Potency Validation

To objectively compare these scaffolds, researchers must utilize assays that control for false positives (e.g., aggregation) and accurately measure binding kinetics.

Protocol A: Biochemical IC50 Determination (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of substrate phosphorylation.[2]

Reagents:

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Biotinylated peptide substrate.

  • Detection: Europium-labeled anti-phospho antibody + APC-labeled Streptavidin.

Step-by-Step Workflow:

  • Compound Prep: Prepare 10-point dose-response curves (serial 3-fold dilutions) in 100% DMSO. Acoustic dispense 50 nL into 384-well low-volume plates.

  • Enzyme Addition: Add 5 µL of Kinase/Peptide mix (2x final concentration). Pre-incubate for 15 mins at RT to allow on-rate equilibrium.

  • Reaction Initiation: Add 5 µL of ATP (at Km concentration).

  • Incubation: Incubate for 60 mins at RT (ensure linear reaction phase).

  • Termination/Detection: Add 10 µL of Detection Mix (EDTA containing).

  • Read: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to 4-parameter logistic equation to derive IC50.
    
Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical potency does not always translate to cellular efficacy due to permeability differences between indazoles and azaindoles.

  • Transfection: Transfect HEK293 cells with Kinase-NanoLuc fusion vector.

  • Treatment: Treat cells with cell-permeable fluorescent tracer + test compound (Indazole/Azaindole variant).

  • Competition: The test compound competes with the tracer for the ATP binding site.

  • Measurement: Measure BRET signal. A decrease in BRET indicates displacement of the tracer.

  • Result: Derives the intracellular affinity (

    
    ).
    
Experimental Workflow Diagram

AssayWorkflowStartCompound Library(Indazole/Azaindole)PrepAcoustic Dispensing(50 nL into 384-well)Start->PrepRxnKinase Reaction(+ATP @ Km, +Substrate)Prep->Rxn Pre-incubation (15m)DetectDetection Step(TR-FRET / ADP-Glo)Rxn->Detect 60m IncubationAnalysisData Analysis(Sigmoidal Fit -> IC50)Detect->AnalysisValidationCellular Engagement(NanoBRET)Analysis->Validation Select Hits < 100 nM

Figure 2: Potency validation workflow from biochemical screening to cellular target engagement.

Conclusion & Strategic Recommendations

  • Choose 7-Azaindole when:

    • Maximum biochemical potency is the primary goal (leveraging the optimal N7 acceptor).

    • Solubility is a limiting factor in the lead series.

    • You are targeting "purine-binding" pockets with high structural homology to ATP.

  • Choose Indazole when:

    • You need to avoid Aldehyde Oxidase (AO) metabolism (common liability for azaindoles).

    • You require novel IP space outside of the crowded azaindole landscape.

    • You are optimizing for specific hydrophobic vectors (e.g., using 2H-indazole substituents) to gain selectivity over potency.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors . Chemical and Pharmaceutical Bulletin. Link

  • AssayQuant. (2025). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay Protocol . AssayQuant Technologies. Link

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs . BenchChem Application Notes. Link

  • Song, J. et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents . Journal of Medicinal Chemistry. Link

  • PharmaBlock. (2020). Indazoles in Drug Discovery: Scaffold Hopping and FBDD . PharmaBlock White Papers. Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Isopropoxy-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 6-Isopropoxy-5-methyl-1H-indazole. As researchers and scientists dedicated to drug development, our commitment to innovation is matched only by our dedication to safety. This document provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The guidance herein is synthesized from established safety protocols for analogous chemical structures and general best practices in laboratory settings.

Core Principles of Chemical Handling

Before we delve into the specifics of PPE, it is crucial to remember that PPE is the last line of defense. A safe laboratory environment is built on a foundation of sound engineering controls and administrative protocols.

  • Engineering Controls: Always handle 6-Isopropoxy-5-methyl-1H-indazole within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2]

  • Administrative Controls: Adhere to all institutional and regulatory guidelines for chemical handling and waste disposal.[1][7][8] Never work alone when handling hazardous materials.

Personal Protective Equipment (PPE): Your Essential Safeguard

The following table summarizes the recommended PPE for handling 6-Isopropoxy-5-methyl-1H-indazole, with detailed explanations in the subsequent sections.

Body PartRecommended PPERationale
Eyes/Face Chemical Splash Goggles and Face ShieldProtects against splashes of liquids and airborne particles that can cause serious eye irritation.[2][3][4][9] A face shield provides an additional layer of protection for the entire face.[10][11]
Hands Chemical-Resistant Gloves (Nitrile)Protects against skin contact, which can cause irritation.[2][3][9] Nitrile gloves offer good resistance to a variety of chemicals.
Body Flame-Resistant Lab CoatProtects skin from accidental spills and splashes.[11] Flame-resistant material is a prudent choice when working with any organic compound.
Respiratory NIOSH-Approved RespiratorRecommended when handling the compound as a powder or if dust is generated to prevent respiratory irritation.[3][4][8][9]
Eye and Face Protection: A Non-Negotiable

Indazole derivatives are frequently cited as causing serious eye irritation.[2][3][4] Therefore, robust eye and face protection is paramount.

  • Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting them from splashes and aerosols. Standard safety glasses do not offer sufficient protection.[9][11]

  • Face Shield: A face shield should be worn in conjunction with, not as a replacement for, chemical splash goggles.[11] It offers a broader barrier of protection for the entire face from splashes of hazardous liquids.[10]

Hand Protection: Your Direct Interface

Direct skin contact with indazole compounds can lead to irritation.[2][3]

  • Nitrile Gloves: These are a standard choice for laboratory work, providing a good balance of chemical resistance and dexterity.[9][10] Always double-check the manufacturer's glove compatibility charts for specific chemicals if available.

  • Proper Glove Technique: Never reuse disposable gloves.[10] Inspect gloves for any signs of damage before use. When removing gloves, do so without touching the outside of the glove with your bare skin to avoid cross-contamination.

Body Protection: Shielding from Spills

A lab coat is a fundamental component of laboratory safety.

  • Flame-Resistant Lab Coat: Given that you are working with an organic compound, a flame-resistant lab coat is a wise precaution.[11] It should be fully buttoned to provide maximum coverage.

Respiratory Protection: Guarding Your Airways

If there is a risk of generating dust or aerosols, respiratory protection is necessary.

  • NIOSH-Approved Respirator: The choice of respirator (e.g., N95 for particulates or one with organic vapor cartridges) will depend on the specific handling procedure and the potential for airborne exposure.[3][8][9] A risk assessment should be conducted to determine the appropriate level of respiratory protection.

Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on and taking off PPE is critical to prevent contamination.

Donning PPE Workflow

PPE_Donning Start Start LabCoat 1. Don Lab Coat Start->LabCoat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Goggles Respirator->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Gloves 5. Don Gloves (over cuffs of lab coat) FaceShield->Gloves End Ready for Work Gloves->End

Caption: Workflow for donning Personal Protective Equipment.

Doffing PPE Workflow

The removal of PPE should be done in a manner that minimizes the risk of exposure.

  • Gloves: Remove gloves first, turning them inside out as you do so.

  • Face Shield: Remove the face shield from the back.

  • Goggles: Remove goggles from the back.

  • Lab Coat: Remove your lab coat, rolling it up with the contaminated side inward.

  • Respirator: Remove your respirator last, touching only the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Critical Final Step

All disposable PPE that has been in contact with 6-Isopropoxy-5-methyl-1H-indazole should be considered hazardous waste.[8]

  • Solid Waste: Used gloves, disposable lab coats, and any other contaminated solid materials should be placed in a designated, clearly labeled hazardous waste container.[5][8]

  • Liquid Waste: Any solutions containing 6-Isopropoxy-5-methyl-1H-indazole must be collected in a properly labeled hazardous waste container. Do not pour chemical waste down the drain. [8]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][7]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Your commitment to these practices is a testament to your professionalism and dedication to responsible scientific research.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Service QUIMIA. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

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